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  • Product: DIMETHYL PHENACYL SULFONIUM BROMIDE
  • CAS: 5667-47-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Dimethyl Phenacyl Sulfonium Bromide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl phenacyl sulfonium bromide, a key reagent in modern organic synthesis, holds a significant position in the chemist's toolbox. This whi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phenacyl sulfonium bromide, a key reagent in modern organic synthesis, holds a significant position in the chemist's toolbox. This whitepaper provides a comprehensive overview of its structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a precursor to sulfur ylides for the renowned Corey-Chaykovsky reaction. As a Senior Application Scientist, this guide aims to deliver not just procedural knowledge but also the underlying mechanistic principles and practical insights essential for its effective application in research and development, particularly within the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

Dimethyl phenacyl sulfonium bromide (CAS No: 5667-47-0) is a quaternary sulfonium salt.[1] The molecule consists of a dimethyl sulfonium cation and a bromide anion. The sulfur atom is positively charged and bonded to two methyl groups and a phenacyl group (a benzoylmethyl group).

The three-dimensional structure of the sulfonium cation is characterized by a trigonal-pyramidal geometry around the sulfur atom.[2] X-ray crystallography studies have shown that the carbonyl group of the phenacyl moiety is nearly coplanar with the adjacent phenyl ring.[2] The crystal structure is further stabilized by hydrogen bonding interactions between the C-H bonds and the bromide anion.[2]

A summary of the key physicochemical properties of dimethyl phenacyl sulfonium bromide is presented in the table below.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃BrOS[1]
Molecular Weight 261.18 g/mol [1]
CAS Number 5667-47-0[1]
Appearance Colorless solid[3]
Melting Point 145 °C (293 °F; 418 K)[4]
Solubility Soluble in water, DMSO, and ethanol.[3][4]
¹H NMR Predicted shifts in DMSO-d₆: Aromatic protons (phenyl group): ~7.5-8.0 ppm; Methylene protons (-CH₂-): ~5.0-5.5 ppm; Methyl protons (-S⁺(CH₃)₂): ~3.0-3.5 ppm. Note: Experimental data is not readily available in the searched literature.[5]
¹³C NMR Predicted shifts in DMSO-d₆: Carbonyl carbon: ~190-195 ppm; Aromatic carbons: ~128-135 ppm; Methylene carbon (-CH₂-): ~60-65 ppm; Methyl carbons (-S⁺(CH₃)₂): ~25-30 ppm. Note: Experimental data is not readily available in the searched literature.[6]
Infrared (IR) Spectroscopy Expected characteristic peaks: Carbonyl (C=O) stretch: ~1680-1700 cm⁻¹; C-H stretches (aromatic and aliphatic): ~2900-3100 cm⁻¹; C=C stretches (aromatic): ~1450-1600 cm⁻¹. Note: Experimental spectrum is not readily available in the searched literature.[7]
Mass Spectrometry (MS) The primary fragmentation would likely involve the loss of the dimethyl sulfide group or cleavage of the phenacyl moiety. Note: Experimental spectrum is not readily available in the searched literature.

Synthesis of Dimethyl Phenacyl Sulfonium Bromide

There are two primary and reliable methods for the synthesis of dimethyl phenacyl sulfonium bromide, each with its own advantages depending on the starting materials and desired scale.

Method 1: From Phenacyl Bromide and Dimethyl Sulfide

This is the most direct approach, involving a simple Sₙ2 reaction where the nucleophilic sulfur atom of dimethyl sulfide attacks the electrophilic carbon of phenacyl bromide.[4]

  • Reaction Setup: In a well-ventilated fume hood, dissolve phenacyl bromide (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Dimethyl Sulfide: Add an excess of dimethyl sulfide (typically 1.5-2 equivalents) to the solution. The reaction is usually carried out at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) until the starting phenacyl bromide is consumed.

  • Isolation: The product, being a salt, will often precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent system, such as ethanol/ether.

G Phenacyl Bromide Phenacyl Bromide Reaction Mixture Reaction Mixture Phenacyl Bromide->Reaction Mixture Sₙ2 Attack Dimethyl Sulfide Dimethyl Sulfide Dimethyl Sulfide->Reaction Mixture Dimethyl Phenacyl Sulfonium Bromide Dimethyl Phenacyl Sulfonium Bromide Reaction Mixture->Dimethyl Phenacyl Sulfonium Bromide Precipitation

Caption: Synthesis of Dimethyl Phenacyl Sulfonium Bromide via Sₙ2 Reaction.

Method 2: One-Pot Synthesis from Acetophenone, HBr, and DMSO

This method provides a convenient one-pot synthesis directly from acetophenone, where dimethyl sulfoxide (DMSO) serves as both a reactant and the solvent.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1 equivalent) in a mixture of 48% aqueous hydrobromic acid and dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Crystallization: To the combined organic extracts, add a non-polar solvent like diethyl ether to induce crystallization of the sulfonium salt.

  • Isolation and Purification: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_reactants Reactants Acetophenone Acetophenone Reaction Mixture Reaction Mixture Acetophenone->Reaction Mixture HBr HBr HBr->Reaction Mixture DMSO DMSO DMSO->Reaction Mixture Dimethyl Phenacyl Sulfonium Bromide Dimethyl Phenacyl Sulfonium Bromide Reaction Mixture->Dimethyl Phenacyl Sulfonium Bromide Reflux & Crystallization G Sulfonium_Salt Dimethyl Phenacyl Sulfonium Bromide Ylide Dimethylsulfonium Phenacylide (Sulfur Ylide) Sulfonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Conjugate_Acid Conjugate Acid of Base

Caption: Formation of the Sulfur Ylide from Dimethyl Phenacyl Sulfonium Bromide.

The Corey-Chaykovsky Reaction

The generated sulfur ylide is a key reagent in the Corey-Chaykovsky reaction, a powerful method for the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines. [8][9]This reaction provides a valuable alternative to other methods like the Wittig reaction for the synthesis of epoxides from carbonyl compounds.

  • Nucleophilic Attack: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a betaine intermediate. [8]2. Intramolecular Sₙ2 Reaction: The negatively charged oxygen of the betaine then acts as an internal nucleophile, attacking the carbon atom bearing the sulfonium group.

  • Ring Closure and Leaving Group Departure: This intramolecular Sₙ2 reaction leads to the formation of a three-membered epoxide ring and the departure of dimethyl sulfide as a neutral leaving group. [8]

G Ylide Sulfur Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular Sₙ2 DMS Dimethyl Sulfide Epoxide->DMS +

Caption: Mechanism of the Corey-Chaykovsky Epoxidation.

A key distinction from the Wittig reaction is that the sulfur ylide leads to the formation of an epoxide, whereas a phosphorus ylide typically yields an alkene. This difference in reactivity is attributed to the greater stability of the P=O bond formed in the Wittig reaction intermediate, which drives the elimination to form the alkene.

Applications in Complex Molecule Synthesis

The Corey-Chaykovsky reaction, utilizing ylides derived from precursors like dimethyl phenacyl sulfonium bromide, is a cornerstone in the total synthesis of numerous natural products and pharmaceutically relevant molecules. [9]The ability to stereoselectively introduce epoxide functionalities is particularly valuable, as epoxides are versatile intermediates that can be further transformed into a variety of functional groups.

While specific examples detailing the use of dimethyl phenacyl sulfonium bromide are not always explicitly stated in the titles of broad synthetic papers, its role as a fundamental building block is implied in many syntheses that employ the Corey-Chaykovsky reaction for epoxidation or cyclopropanation. For instance, the construction of the epoxide ring in the synthesis of various tetracyclic diterpenes has been achieved with high stereoselectivity using this methodology. [10]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling dimethyl phenacyl sulfonium bromide and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [1]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [11]If skin contact occurs, wash the affected area thoroughly with soap and water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of the chemical and its waste in accordance with local, state, and federal regulations.

References

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Sulfonium - Wikipedia. [Link]

  • p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. [Link]

  • Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - RSC Publishing. [Link]

  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts - Chemos GmbH&Co.KG. [Link]

  • Soluble and Red-Shifted Sulfonium Salts - RadTech. [Link]

  • Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide - PMC - NIH. [Link]

  • Electrophilic Sulfides(II) as a Novel Catalyst. V.1a-d) Structure, Nucleophilicity, and Steric Compression of Stabilized Sulfur Ylides as Observed by 13C-NMR Spectroscopy2). [Link]

  • Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide | Request PDF - ResearchGate. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies | Request PDF - ResearchGate. [Link]

  • (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - ResearchGate. [Link]

  • Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K - ResearchGate. [Link]

  • Cas 75326-15-7,Sulfonium, (2-bromo-1-phenylethyl)dimethyl-, bromide | lookchem. [Link]

  • Réactions du Sulfoxyde de Diméthyle II — Synthèse des sels de diméthyl-phénacyl-sulfonium; hydrolyse et pyrolyse de ces corps - ResearchGate. [Link]

  • Generation of Sulfur Ylides from Sulfonium Salts and Their Reactions. Comparative Study of Electrochemical Reduction with the Base Method and Mechanism Elucidation by the MO Method - ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0265380) - NP-MRD. [Link]

  • Sulfur Ylide Chemistry | Baran Lab. [Link]

  • Synthesis of Phenacyl Bromides K2S2O8-mediated Tandem Hydroxybromination and Oxidation of Styrenes in Water. [Link]

  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF - ACG Publications. [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379) - NP-MRD. [Link]

  • Synthetic Applications of Sulfonium Salts - PMC - PubMed Central. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - NIH. [Link]

  • Safety Data Sheet. [Link]

  • Migrating 1 H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO | Request PDF - ResearchGate. [Link]

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. [Link]

  • Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives - Indian Academy of Sciences. [Link]

  • Phenacyl bromide synthesis using bromine water - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • FTIR spectra of BrSCl isolated in different matrixes. - ResearchGate. [Link]

  • Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine - SciSpace. [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO - University of Pretoria. [Link]

  • 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3 - ResearchGate. [Link]

  • Carbon‐13 NMR spectra of some 4‐substituted phenacyl bromides - Sci-Hub. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Phenacyl Sulfonium Bromide

Abstract: This guide provides a comprehensive overview of the synthesis of dimethyl phenacyl sulfonium bromide, a versatile reagent in organic chemistry. We delve into the underlying reaction mechanism, provide a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of the synthesis of dimethyl phenacyl sulfonium bromide, a versatile reagent in organic chemistry. We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss alternative synthetic strategies. Emphasis is placed on the causality behind experimental choices, robust safety procedures, and thorough analytical characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this key sulfonium salt.

Introduction and Significance

Dimethyl phenacyl sulfonium bromide, also known as (2-oxo-2-phenylethyl)dimethylsulfonium bromide, is a prominent member of the β-keto sulfonium salt family. Its utility in synthetic organic chemistry is well-established, primarily as a stable precursor for the generation of dimethylsulfoxonium methylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides from carbonyl compounds. Beyond this classical application, phenacyl sulfonium salts have been explored as photoinitiators for cationic polymerization and as building blocks for novel fluorophores and various heterocyclic compounds.[1][2][3][4][5]

The most direct and common synthesis involves the reaction of phenacyl bromide (α-bromoacetophenone) with dimethyl sulfide. This guide will focus principally on this robust method, elucidating the mechanistic principles that ensure a high-yield, high-purity outcome.

Mechanistic Foundation: The SN2 Pathway

The formation of dimethyl phenacyl sulfonium bromide from phenacyl bromide and dimethyl sulfide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

  • The Electrophile: Phenacyl bromide serves as the electrophile. The carbon atom alpha (α) to the carbonyl group is rendered significantly electron-deficient (electrophilic) due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. Furthermore, bromide is an excellent leaving group, facilitating the substitution.

  • The Nucleophile: Dimethyl sulfide acts as the nucleophile. The sulfur atom possesses two lone pairs of electrons, one of which initiates the attack on the electrophilic α-carbon.

  • The Concerted Step: The reaction proceeds via a single, concerted step. The sulfur atom of dimethyl sulfide attacks the α-carbon, and simultaneously, the carbon-bromine bond is broken, displacing the bromide ion. This process goes through a trigonal bipyramidal transition state. The reaction kinetics are second-order, being first-order with respect to each reactant.[6]

The overall transformation is a straightforward quaternization of the sulfur atom, leading to the formation of the stable sulfonium salt.

Caption: SN2 mechanism for the synthesis of dimethyl phenacyl sulfonium bromide.

Starting Material: Synthesis and Safe Handling of Phenacyl Bromide

The quality of the starting material directly impacts the success of the synthesis. Phenacyl bromide is typically prepared by the α-bromination of acetophenone.[7] Various brominating agents can be employed, including molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in solvents like acetic acid or ether.[8]

Critical Safety Directive: Phenacyl bromide is a potent lachrymator and a skin and respiratory irritant.[7][9][10][11] All manipulations must be conducted in a certified chemical fume hood.[12] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles or a face shield.[11][12] Accidental contact requires immediate and thorough washing of the affected area.[12]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and reproducible, yielding a high-purity product. The insolubility of the resulting sulfonium salt in common organic solvents like diethyl ether provides a self-validating purification step, where unreacted starting materials are simply washed away.

Reagents and Equipment
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Phenacyl BromideC₈H₇BrO199.04
Dimethyl SulfideC₂H₆S62.13
Acetone (ACS Grade)C₃H₆O58.08
Diethyl Ether (Anhydrous)C₄H₁₀O74.12
Round-bottom flask--
Magnetic stirrer and stir bar--
Büchner funnel and flask--
Filter paper--
Quantitative Data
ReagentAmountMolesEquivalents
Phenacyl Bromide10.0 g0.05021.0
Dimethyl Sulfide4.7 mL (3.9 g)0.06281.25
Acetone50 mL--

Causality Note: Dimethyl sulfide is used in slight excess (1.25 eq) to ensure the complete consumption of the limiting reagent, phenacyl bromide, thereby simplifying purification. Acetone is chosen as the solvent due to the good solubility of the reactants and the relative insolubility of the product, which promotes precipitation upon formation.

Step-by-Step Synthesis Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0502 mol) of phenacyl bromide in 50 mL of acetone. Stir at room temperature until all solid has dissolved. This entire operation must be performed in a fume hood.

  • Reagent Addition: While stirring, slowly add 4.7 mL (0.0628 mol) of dimethyl sulfide to the solution via syringe.

  • Reaction: Stopper the flask and continue to stir the mixture at room temperature. A white precipitate of the sulfonium salt will typically begin to form within 30-60 minutes. Allow the reaction to stir for a total of 4-6 hours to ensure completion.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with two 25 mL portions of anhydrous diethyl ether. This step is crucial for removing any unreacted phenacyl bromide, dimethyl sulfide, and residual acetone.

  • Drying: Dry the resulting white crystalline solid under vacuum to remove residual solvent. The expected yield is typically in the range of 11.5-12.5 g (87-95%).

  • Storage: Store the final product, dimethyl phenacyl sulfonium bromide, in a tightly sealed container in a cool, dry place. The compound is known to be hygroscopic.[13]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Phenacyl Bromide in Acetone add_dms 2. Add Dimethyl Sulfide dissolve->add_dms stir 3. Stir at Room Temp (4-6 hours) add_dms->stir filter 4. Vacuum Filter Precipitate stir->filter wash 5. Wash Solid with Diethyl Ether filter->wash dry 6. Dry Under Vacuum wash->dry product Final Product: Dimethyl Phenacyl Sulfonium Bromide dry->product

Caption: Experimental workflow for the synthesis of dimethyl phenacyl sulfonium bromide.

An Alternative Synthetic Route: The DMSO/HBr Method

For laboratories wishing to avoid the use of highly volatile and odorous dimethyl sulfide, an effective alternative exists. This method generates the sulfonium salt directly from acetophenone by heating it with a mixture of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr).[1][3] In this process, DMSO is protonated and subsequently reacts to form an intermediate that effectively brominates the acetophenone in situ. The liberated dimethyl sulfide then reacts with the newly formed phenacyl bromide to yield the desired product.[13] While convenient, yields may be slightly lower than the direct addition method.[13]

Product Characterization: Confirming Success

Thorough characterization is essential to confirm the identity and purity of the synthesized dimethyl phenacyl sulfonium bromide.

  • Physical Properties: The product should be a white to off-white crystalline solid. The reported melting point is approximately 145 °C.[13]

  • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

    • δ 8.0-8.2 (m, 2H, Ar-H ortho to C=O)

    • δ 7.6-7.8 (m, 3H, Ar-H meta/para to C=O)

    • δ 5.9 (s, 2H, -CH₂-)

    • δ 3.0 (s, 6H, -S⁺(CH₃)₂)

  • ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz):

    • δ 190-192 (C=O)

    • δ 134-135 (Ar-C para)

    • δ 130-132 (Ar-C ipso)

    • δ 128-130 (Ar-C ortho/meta)

    • δ 55-57 (-CH₂-)

    • δ 25-27 (-S⁺(CH₃)₂)

  • IR Spectroscopy (KBr disc): A strong absorption band characteristic of the carbonyl group (C=O) is expected around 1680 cm⁻¹.[14]

  • Mass Spectrometry (ESI⁺): The spectrum will show the cationic component at m/z = 181.07 [M]⁺, corresponding to the molecular formula [C₁₀H₁₃OS]⁺.

References

  • Carl Roth GmbH. Phenacyl bromide Safety Data Sheet. [Link]

  • Organic Syntheses. Phenacyl bromide. [Link]

  • Kudo, K. (2016). Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Ma, N.-N., et al. (2022). Nickel-Catalyzed Direct Cross-Coupling of Diaryl Sulfoxide with Aryl Bromide. The Journal of Organic Chemistry.
  • Singh, P., et al. (2016).
  • Jordan Journal of Chemistry. Synthesis and Characterization of Some New Thiazole and 1,3,4-Thiadiazine Derivatives. [Link]

  • Singh, P., et al. (2016).
  • Cao, Z., et al. (2011). Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles.
  • ResearchGate. Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. [Link]

  • ResearchGate. Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide. [Link]

  • Javahershenas, R. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity. [Link]

  • LookChem. Cas 75326-15-7,Sulfonium, (2-bromo-1-phenylethyl)dimethyl-, bromide. [Link]

  • Barrio, P., & Román, R. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Inorganic Chemistry.
  • ResearchGate. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. [Link]

Sources

Foundational

An In-Depth Technical Guide to Dimethyl Phenacyl Sulfonium Bromide (CAS 5667-47-0) for Advanced Research and Development

This guide provides a comprehensive technical overview of dimethyl phenacyl sulfonium bromide (CAS 5667-47-0), a versatile reagent with significant potential in organic synthesis and as a precursor for bioactive molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of dimethyl phenacyl sulfonium bromide (CAS 5667-47-0), a versatile reagent with significant potential in organic synthesis and as a precursor for bioactive molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, with a focus on the underlying principles that govern its utility.

Introduction: Unveiling a Key Synthetic Intermediate

Dimethyl phenacyl sulfonium bromide, also known as (benzoylmethyl)dimethylsulfonium bromide, is a quaternary sulfonium salt that has garnered interest as a stable and reactive intermediate in a variety of chemical transformations.[1][2][][4][5] Its structure, featuring a reactive methylene group adjacent to both a carbonyl and a sulfonium center, imparts a unique chemical character that can be exploited for the construction of complex molecular architectures. This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its effective application in research and development settings.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of dimethyl phenacyl sulfonium bromide is paramount for its successful application.

Table 1: Physicochemical Properties of Dimethyl Phenacyl Sulfonium Bromide

PropertyValueSource(s)
CAS Number 5667-47-0[][5]
Molecular Formula C₁₀H₁₃BrOS[][4][5]
Molecular Weight 261.18 g/mol [][4][5]
Appearance Colorless crystalline solid[6]
Melting Point 156-158 °C[7]
Solubility Soluble in water and polar organic solvents such as ethanol and DMSO.

The structural arrangement of dimethyl phenacyl sulfonium bromide has been elucidated by X-ray crystallography. The molecule consists of a dimethyl(2-oxo-2-phenylethyl)sulfonium cation and a bromide anion.[6] The sulfonium center adopts a trigonal pyramidal geometry, and the carbonyl group is nearly coplanar with the adjacent phenyl ring.[6] This planarity has implications for its reactivity, particularly in reactions involving the enolate form.

Caption: Structure of Dimethyl Phenacyl Sulfonium Bromide.

Synthesis and Mechanistic Insights

The synthesis of dimethyl phenacyl sulfonium bromide can be achieved through several routes, with the choice of method often depending on the desired scale and available starting materials.

Synthesis from Phenacyl Bromide and Dimethyl Sulfide

A common and straightforward method involves the direct reaction of phenacyl bromide with dimethyl sulfide. This is a classic SN2 reaction where the sulfur atom of dimethyl sulfide acts as a nucleophile, displacing the bromide from the α-carbon of phenacyl bromide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide in a suitable solvent such as acetone or ethanol.

  • Addition of Dimethyl Sulfide: Add a stoichiometric equivalent or a slight excess of dimethyl sulfide to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: The product, being a salt, will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum.

G start Phenacyl Bromide + Dimethyl Sulfide step1 Dissolve in Acetone/Ethanol start->step1 step2 Stir at Room Temp or Gentle Heat step1->step2 step3 Monitor by TLC step2->step3 step4 Precipitation of Product step3->step4 step5 Filter and Wash with Diethyl Ether step4->step5 end Dimethyl Phenacyl Sulfonium Bromide step5->end G cluster_0 In Situ Generation cluster_1 Bromination cluster_2 Sulfonium Salt Formation DMSO_HBr DMSO + HBr Br2_DMS Br₂ + (CH₃)₂S DMSO_HBr->Br2_DMS ArylKetone Aryl Methyl Ketone BromoKetone α-Bromo Aryl Ketone ArylKetone->BromoKetone + Br₂ BromoKetone2 α-Bromo Aryl Ketone Product Dimethyl Phenacyl Sulfonium Bromide BromoKetone2->Product DMS (CH₃)₂S DMS->Product

Caption: Mechanistic pathway for the DMSO-HBr synthesis.

Reactivity and Applications in Synthesis

The synthetic utility of dimethyl phenacyl sulfonium bromide stems from its ability to act as a precursor to a highly reactive sulfur ylide and as an electrophile.

Formation and Reactions of the Corresponding Sulfur Ylide

In the presence of a base, dimethyl phenacyl sulfonium bromide is deprotonated at the α-carbon to form the corresponding stabilized sulfur ylide, dimethylsulfonium phenacylide. This ylide is a key intermediate in various carbon-carbon bond-forming reactions.

  • Epoxidation and Cyclopropanation: Sulfur ylides are well-known for their reactions with aldehydes and ketones to form epoxides (Corey-Chaykovsky reaction) and with α,β-unsaturated carbonyl compounds to yield cyclopropanes. [8][9]The stabilized nature of the phenacylide influences its reactivity profile compared to non-stabilized sulfur ylides.

  • Synthesis of Heterocycles: The reactivity of the sulfur ylide has been harnessed in the synthesis of various heterocyclic compounds. For instance, it can participate in annulation reactions to form substituted furans and other ring systems. [10][11]

Role in the Synthesis of Bioactive Heterocycles

Dimethyl phenacyl sulfonium bromide serves as a valuable building block in the synthesis of heterocycles, many of which form the core of medicinally important compounds. [1][12][13][14]Its precursor, phenacyl bromide, is widely used in Hantzsch thiazole synthesis and for the construction of imidazoles, quinoxalines, and other nitrogen- and sulfur-containing heterocycles. [1][13][14]By providing a convenient route to phenacyl-containing intermediates, dimethyl phenacyl sulfonium bromide indirectly facilitates the synthesis of these bioactive scaffolds.

Potential in Covalent Modification of Biomolecules

While direct studies on the use of dimethyl phenacyl sulfonium bromide as a covalent modifier of proteins are not extensively documented, its chemical nature suggests potential in this area. As an alkylating agent, the phenacyl moiety can be transferred to nucleophilic residues on proteins.

  • Reaction with Histidine: The parent compound, p-bromophenacyl bromide, is a known reagent for the chemical modification of histidine residues in enzymes, often leading to inactivation and providing evidence for the presence of histidine in the active site. [15][16][17]The electrophilic nature of the α-carbon in dimethyl phenacyl sulfonium bromide suggests a similar reactivity profile.

  • Reaction with Cysteine: The soft electrophilic character of the α-carbon could also make it a target for the highly nucleophilic thiol group of cysteine residues. Covalent modification of cysteine is a cornerstone of many targeted covalent inhibitors in drug discovery.

Further research is warranted to explore the utility of dimethyl phenacyl sulfonium bromide as a chemical probe for affinity-based protein profiling or as a warhead in the design of covalent inhibitors. [7][18][19][20][21][22][23][24][25][26]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling dimethyl phenacyl sulfonium bromide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Dimethyl phenacyl sulfonium bromide is a valuable and versatile reagent with established applications in organic synthesis, particularly as a precursor to stabilized sulfur ylides and in the construction of heterocyclic systems. Its synthesis from readily available starting materials makes it an accessible tool for the research chemist. While its direct application in drug development, specifically in the covalent modification of biomolecules, is an area that requires further exploration, its inherent reactivity suggests significant potential. This guide provides the foundational knowledge for scientists and researchers to effectively and safely utilize dimethyl phenacyl sulfonium bromide in their synthetic and medicinal chemistry endeavors.

References

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Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethyl Phenacyl Sulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physical properties of dimethyl phenacyl sulfonium bromi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of dimethyl phenacyl sulfonium bromide (CAS No. 5667-47-0), a versatile reagent in organic synthesis. Recognizing the critical need for reliable physical data in experimental design and drug development, this document moves beyond a simple cataloging of properties. It delves into the structural underpinnings of these characteristics and provides field-proven methodologies for their determination, ensuring both scientific rigor and practical applicability.

Molecular and Structural Foundation

Dimethyl phenacyl sulfonium bromide is a salt consisting of a dimethyl phenacyl sulfonium cation and a bromide anion. The defining feature of the cation is the presence of a sulfur atom bearing a positive charge and bonded to two methyl groups and a phenacyl group. This structure dictates its reactivity and physical behavior.

The molecular formula is C₁₀H₁₃BrOS, with a molecular weight of approximately 261.18 g/mol .[1][]

Crystallographic Analysis

A detailed understanding of the solid-state architecture of dimethyl phenacyl sulfonium bromide is provided by single-crystal X-ray diffraction. This analysis reveals an orthorhombic crystal system. The sulfonium group exhibits a trigonal-pyramidal geometry at the sulfur atom. The crystal structure is stabilized by C-H···Br hydrogen-bonding interactions. Additionally, weak π–π interactions are observed between adjacent phenyl rings.

The precise arrangement of the molecules in the crystal lattice is crucial for understanding properties such as melting point, solubility, and even reactivity in the solid state. The planarity of the carbonyl group with the neighboring phenyl ring is a notable feature of its solid-state conformation.

Physicochemical Properties

A summary of the key physicochemical properties of dimethyl phenacyl sulfonium bromide is presented below.

PropertyValueSource(s)
CAS Number 5667-47-0[3]
Molecular Formula C₁₀H₁₃BrOS[3]
Molecular Weight 261.18 g/mol [1][]
Melting Point 156-158 °C[4]
Appearance Colorless solids (typical for sulfonium salts)[5]
Crystal System Orthorhombic
Solubility Profile

Expert Insight: The choice of solvent is critical when using dimethyl phenacyl sulfonium bromide in reactions. For instance, its solubility in polar aprotic solvents like DMSO makes it suitable for nucleophilic substitution reactions where the sulfonium salt acts as an electrophile.

Spectroscopic Signature

The structural features of dimethyl phenacyl sulfonium bromide give rise to a characteristic spectroscopic fingerprint.

While a specific experimental spectrum for dimethyl phenacyl sulfonium bromide is not available in the cited literature, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the functional groups present.

  • ¹H NMR: The aromatic protons of the phenyl group would appear in the downfield region (typically 7.0-8.0 ppm). The methylene protons adjacent to the carbonyl group and the sulfonium center would also be deshielded. The methyl protons on the sulfur atom would appear as a singlet in the upfield region.

  • ¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the far downfield region of the spectrum. The carbons of the phenyl ring and the methylene and methyl carbons would have distinct chemical shifts.

The IR spectrum of dimethyl phenacyl sulfonium bromide is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band for the carbonyl (C=O) stretching vibration is anticipated, typically in the range of 1680-1640 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Stability and Reactivity Considerations

Thermal Stability

Sulfonium salts are known for their intrinsic thermal stability, which facilitates their handling and purification.[6] However, at elevated temperatures, they can undergo decomposition. The thermal decomposition of sulfonium salts can proceed through various mechanisms, including elimination reactions or fragmentation into a sulfide and a carbocation. For phenacyl sulfonium salts, cleavage of the C-S bond can occur.[7][8]

Experimental Insight: When performing reactions at elevated temperatures, it is advisable to monitor for potential decomposition, which could lead to side products and reduced yields. Thermogravimetric analysis (TGA) would be the definitive method to determine the decomposition temperature of dimethyl phenacyl sulfonium bromide.

Photochemical Stability

Sulfonium salts, particularly those with chromophores like the phenacyl group, can be sensitive to ultraviolet (UV) light. Upon UV irradiation, homolytic cleavage of the carbon-sulfur bond can occur, generating radical species.[7] This photosensitivity is harnessed in applications such as photoinitiators for polymerization.[7]

Practical Implication: For applications where the integrity of the sulfonium salt is crucial, it should be protected from prolonged exposure to light, especially UV radiation.

Experimental Protocols

The following section outlines standardized methodologies for the characterization of the physical properties of dimethyl phenacyl sulfonium bromide.

Synthesis of Dimethyl Phenacyl Sulfonium Bromide

A common synthetic route involves the reaction of a thioether with an alkyl halide.[5] While various methods exist, a frequently cited synthesis for analogous compounds involves the reaction of a phenacyl halide with dimethyl sulfide.

Visualizing the Core Structure

The following diagram illustrates the molecular structure of the dimethyl phenacyl sulfonium cation.

Caption: Molecular structure of the dimethyl phenacyl sulfonium cation.

Conclusion and Future Directions

This guide has synthesized the available data on the physical properties of dimethyl phenacyl sulfonium bromide, providing a foundational understanding for researchers. While core properties such as molecular structure and melting point are well-documented, a notable gap exists in the experimental characterization of its solubility in a range of solvents, as well as detailed NMR and IR spectral data. Furthermore, quantitative studies on its thermal and photochemical stability would be highly beneficial to the scientific community. Future research efforts should aim to address these gaps to provide a more complete physicochemical profile of this important synthetic reagent.

References

  • Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. (2024). RSC Publishing. [Link]

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Foundational

The Multifaceted Reactivity of Phenacyl Sulfonium Salts: A Technical Guide for Researchers

Abstract Phenacyl sulfonium salts are a versatile and highly reactive class of organic compounds that have garnered significant attention in synthetic chemistry. Their unique structural features, characterized by a posit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenacyl sulfonium salts are a versatile and highly reactive class of organic compounds that have garnered significant attention in synthetic chemistry. Their unique structural features, characterized by a positively charged sulfur atom adjacent to a keto-functionalized carbon, render them susceptible to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core chemical reactivity of phenacyl sulfonium salts, designed for researchers, scientists, and professionals in drug development. We will delve into their synthesis, stability, and diverse reaction pathways, including ylide formation, reactions with nucleophiles, and their applications in constructing complex molecular architectures. The causality behind experimental choices and detailed protocols for key transformations will be elucidated to provide actionable insights for laboratory applications.

Introduction: The Structural Uniqueness and Synthetic Utility of Phenacyl Sulfonium Salts

Phenacyl sulfonium salts are quaternary sulfonium salts featuring a phenacyl group (a phenyl group attached to a carbonyl group, which is in turn bonded to the carbon bearing the sulfonium moiety). This arrangement of functional groups creates a molecule with distinct electronic properties, making it a valuable synthon in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl group significantly increases the acidity of the α-protons, facilitating the formation of stabilized sulfonium ylides. These ylides are pivotal intermediates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

The general structure of a phenacyl sulfonium salt is characterized by a positively charged sulfur atom bonded to three organic substituents, one of which is the phenacyl group. The counterion is typically a non-nucleophilic anion such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or a halide.

Synthesis of Phenacyl Sulfonium Salts

The most common and straightforward method for the preparation of phenacyl sulfonium salts involves the S-alkylation of a dialkyl or aryl alkyl sulfide with a phenacyl halide, typically phenacyl bromide or chloride.[1] This reaction proceeds via a standard Sₙ2 mechanism where the sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic carbon of the phenacyl halide.

Experimental Protocol: Synthesis of Dimethylphenacylsulfonium Bromide

Materials:

  • Phenacyl bromide

  • Dimethyl sulfide

  • Anhydrous acetone (or another suitable aprotic solvent)

Procedure:

  • Dissolve phenacyl bromide (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfide (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The product will often precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to yield dimethylphenacylsulfonium bromide.

Causality: The choice of an aprotic solvent like acetone is crucial to prevent solvolysis of the reactive phenacyl bromide and to facilitate the precipitation of the ionic sulfonium salt product. The use of a slight excess of dimethyl sulfide ensures complete consumption of the phenacyl bromide.

Core Reactivity: The Dichotomy of the α-Carbon

The chemical reactivity of phenacyl sulfonium salts is largely dictated by the behavior of the α-carbon atom, which is positioned between the sulfonium group and the carbonyl group. This carbon atom exhibits a dual reactivity profile:

  • Acidity and Ylide Formation: The presence of both the positively charged sulfur and the electron-withdrawing carbonyl group renders the α-protons highly acidic. Treatment with a base results in the deprotonation of this carbon, leading to the formation of a stabilized sulfonium ylide.

  • Electrophilicity: The carbon-sulfur bond can be cleaved under certain conditions, allowing the phenacyl group to act as an electrophile.

Sulfonium Ylide Formation and Subsequent Reactions

The formation of a stabilized sulfonium ylide is arguably the most important aspect of the reactivity of phenacyl sulfonium salts. These ylides are zwitterionic species where a carbanionic center is directly bonded to a positively charged sulfur atom.[2] Unlike their less stable, non-stabilized counterparts, phenacyl sulfonium ylides are often isolable and can be handled more easily.

Diagram: Ylide Formation

G cluster_0 Phenacyl Sulfonium Salt cluster_1 Base cluster_2 Sulfonium Ylide cluster_3 Conjugate Acid Salt R-CO-CH(S+R'R'')-X- Ylide R-CO-C-(S+R'R'') Salt->Ylide Deprotonation Base B: Base->Ylide Acid B-H+ Base->Acid

Caption: Deprotonation of a phenacyl sulfonium salt by a base to form a stabilized sulfonium ylide.

These stabilized ylides are versatile intermediates for a variety of synthetic transformations, most notably the Corey-Chaykovsky reaction and rearrangement reactions.

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a carbonyl compound (aldehyde or ketone) to produce an epoxide, or with an α,β-unsaturated carbonyl compound to yield a cyclopropane.[3][4] For phenacyl sulfonium ylides, the reaction with aldehydes and ketones is particularly efficient.

The mechanism proceeds via the nucleophilic attack of the ylide carbanion on the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular Sₙ2 reaction where the alkoxide attacks the carbon bearing the sulfonium group, leading to the formation of the epoxide and the liberation of a dialkyl sulfide.[5]

Diagram: Corey-Chaykovsky Reaction Mechanism

G Ylide R-CO-C-(S+R'R'') Betaine R-CO-C(S+R'R'')-C(O-)-R'''-R'''' Ylide->Betaine Nucleophilic Attack Carbonyl R'''-CO-R'''' Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide R'R''S Betaine->Sulfide

Caption: Mechanism of the Corey-Chaykovsky reaction between a phenacyl sulfonium ylide and a ketone.

Experimental Protocol: Epoxidation of Benzaldehyde

Materials:

  • Dimethylphenacylsulfonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask and stir the suspension.

  • Slowly add a solution of dimethylphenacylsulfonium bromide (1.0 eq) in DMSO to the NaH suspension. The formation of the ylide is indicated by a color change.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture in an ice bath and add a solution of benzaldehyde (1.0 eq) in DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: DMSO is a good solvent for both the sulfonium salt and the resulting ylide. Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the sulfonium salt. The reaction is quenched with a mild acid to neutralize any remaining base and ylide.

When sulfonium ylides are generated from salts containing a benzyl or allyl group on the sulfur atom, they can undergo rearrangement reactions. The two primary rearrangement pathways are the[1][2]-Stevens rearrangement and the[1][6]-Sommelet-Hauser rearrangement.[7][8][9]

  • Stevens Rearrangement: This is a[1][2]-sigmatropic rearrangement that typically proceeds through a radical pair intermediate formed by the homolytic cleavage of the C-S bond.[9][10][11] The phenacyl group migrates from the sulfur to the adjacent carbon.

  • Sommelet-Hauser Rearrangement: This is a[1][6]-sigmatropic rearrangement that is a concerted, pericyclic process.[8] It occurs when there is a benzylic group on the sulfur. The rearrangement involves the deprotonation of a methyl group on the nitrogen (in the case of ammonium salts) or an analogous position in sulfonium salts, followed by a[1][6]-sigmatropic shift and subsequent tautomerization to restore aromaticity.

The competition between these two rearrangements is influenced by factors such as the structure of the ylide, the reaction temperature, and the solvent.

Reactions with Nucleophiles

Phenacyl sulfonium salts can also react directly with nucleophiles. The outcome of these reactions depends on the nature of the nucleophile and the reaction conditions.

  • Attack at the Carbonyl Carbon: Strong nucleophiles can attack the electrophilic carbonyl carbon of the phenacyl group.

  • Attack at the α-Carbon: Nucleophilic substitution at the α-carbon can occur, displacing the dialkyl sulfide as a leaving group.

  • Attack at the Sulfur Atom: Some nucleophiles can attack the sulfur atom, leading to the displacement of one of the substituents on the sulfur.[12]

A notable example is the reaction with amines, which can lead to a variety of products depending on the reaction conditions.

Photochemical Reactivity

Upon irradiation with UV light, phenacyl sulfonium salts can undergo homolytic cleavage of the carbon-sulfur bond to generate a phenacyl radical and a dialkyl sulfide radical cation.[13] These radical intermediates can then participate in a variety of subsequent reactions, including dimerization and abstraction of atoms from the solvent.[13] This photochemical reactivity has been exploited in applications such as photoinitiated cationic polymerization.[14][15]

Applications in Drug Development and Organic Synthesis

The diverse reactivity of phenacyl sulfonium salts makes them valuable tools in both academic research and industrial applications, including drug discovery.[16][17][18]

  • Synthesis of Complex Molecules: The Corey-Chaykovsky reaction provides a powerful method for the stereoselective synthesis of epoxides, which are key intermediates in the synthesis of many natural products and pharmaceuticals.

  • Formation of Heterocycles: The reaction of phenacyl sulfonium ylides with various electrophiles can be used to construct a wide range of heterocyclic compounds. For instance, a "ylide dance" sequence involving phenacyl sulfonium salts can lead to the synthesis of substituted furans.[2][19]

  • Late-Stage Functionalization: The ability to introduce phenacyl groups and then convert them into other functionalities makes these salts useful for the late-stage modification of complex molecules, a crucial strategy in drug development.[16]

  • Asymmetric Synthesis: Chiral, non-racemic sulfonium salts can be used to generate chiral ylides, which can then participate in enantioselective transformations, providing access to chiral epoxides and other valuable building blocks.[20]

Conclusion

Phenacyl sulfonium salts are a class of reagents with a rich and varied chemical reactivity. Their ability to readily form stabilized ylides opens up a plethora of synthetic possibilities, most notably the powerful Corey-Chaykovsky reaction for epoxide and cyclopropane synthesis. Furthermore, their capacity to undergo rearrangements and react with a range of nucleophiles, coupled with their photochemical properties, underscores their versatility. For researchers and scientists in drug development and organic synthesis, a thorough understanding of the principles governing the reactivity of phenacyl sulfonium salts is essential for the rational design of synthetic routes to complex and biologically active molecules. The continued exploration of their reactivity is expected to unveil even more innovative applications in the future.

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Exploratory

Spectroscopic Characterization of Dimethylphenacylsulfonium Bromide: A Technical Guide

Introduction to Dimethylphenacylsulfonium Bromide Dimethylphenacylsulfonium bromide, with the chemical formula C₁₀H₁₃BrOS and CAS number 5667-47-0, is a sulfonium salt that has garnered interest in organic chemistry.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Dimethylphenacylsulfonium Bromide

Dimethylphenacylsulfonium bromide, with the chemical formula C₁₀H₁₃BrOS and CAS number 5667-47-0, is a sulfonium salt that has garnered interest in organic chemistry.[1][2] Its structure, confirmed by single-crystal X-ray diffraction, features a dimethylsulfonium group attached to a methylene carbon, which is in turn bonded to the carbonyl group of a phenacyl moiety.[3] The positive charge on the sulfur atom makes the adjacent methylene protons acidic and renders the molecule a useful alkylating agent.[4] Accurate spectroscopic characterization is paramount for verifying its synthesis and purity, as well as for understanding its reactivity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data_proc Data Processing & Analysis weigh Weigh DPB (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire ¹H Spectrum transfer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum transfer->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate to TMS process->calibrate interpret Interpret Spectra calibrate->interpret

Caption: General workflow for NMR analysis of Dimethylphenacylsulfonium Bromide.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data
Functional GroupPredicted Absorption (cm⁻¹)IntensityVibration Type
C-H (Aromatic)3100 - 3000MediumStretch
C-H (Aliphatic)3000 - 2850MediumStretch
C=O (Ketone)1680 - 1690StrongStretch
C=C (Aromatic)1600 - 1475Medium-WeakStretch
C-H (Methylene/Methyl)~1450, ~1375MediumBend

Authoritative Grounding: The predicted carbonyl (C=O) stretching frequency is of particular importance for confirming the structure. For simple ketones, this absorption typically appears around 1715 cm⁻¹. [5]However, conjugation of the carbonyl group with the phenyl ring is known to lower the stretching frequency to the 1680-1690 cm⁻¹ range. [6][7][8]This predicted shift is a key diagnostic feature.

Experimental Protocol: IR Sample Preparation (KBr Pellet)
  • Sample Preparation:

    • Grind a small amount (~1-2 mg) of dimethylphenacylsulfonium bromide with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press.

    • Apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic characterization of dimethylphenacylsulfonium bromide can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a detailed, predictive framework for the interpretation of these spectra, grounded in fundamental principles and comparative data from related structures. The key diagnostic features include the significantly deshielded methylene protons in the ¹H NMR spectrum, the downfield carbonyl signal in the ¹³C NMR spectrum, and the strong carbonyl absorption band around 1685 cm⁻¹ in the IR spectrum. By following the outlined experimental protocols, researchers can reliably verify the identity and purity of this important synthetic reagent.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Carbonyl - compounds - IR - spectroscopy. University of Warsaw. [Link]

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  • 1H NMR chemical shift ppm table. University of California, Los Angeles. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Electrophilic Sulfides(II) as a Novel Catalyst. V.1a-d) Structure, Nucleophilicity, and Steric Compression of Stabilized Sulfur Ylides as Observed by 13C-NMR Spectroscopy2). J-STAGE. [Link]

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  • Carbon‐13 NMR spectra of some 4‐substituted phenacyl bromides. Sci-Hub. [Link]

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Foundational

The Alchemist's Reagent: A Comprehensive Technical Guide to Dimethyl Phenacyl Sulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals Foreword: Beyond a Simple Ylide Precursor Dimethyl phenacyl sulfonium bromide, often relegated to a mere entry in chemical catalogs, is a reagent of remarka...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Ylide Precursor

Dimethyl phenacyl sulfonium bromide, often relegated to a mere entry in chemical catalogs, is a reagent of remarkable versatility and subtle power. To the discerning synthetic chemist, it is not simply a precursor to a sulfur ylide; it is a key that unlocks intricate molecular architectures, a tool for forging strained rings with precision, and a latent initiator for complex polymerization cascades. This guide seeks to elevate the understanding of this compound beyond the superficial, providing a deep dive into its synthesis, mechanistic nuances, and diverse applications. We will explore the causality behind experimental choices, illuminate the pathways that govern its reactivity, and provide actionable protocols for its effective use in the laboratory.

Part 1: The Foundation - Synthesis and Characterization

The journey to harnessing the full potential of dimethyl phenacyl sulfonium bromide begins with its preparation. While commercially available, an in-house synthesis provides a cost-effective and reliable supply for large-scale applications. The most common and straightforward synthesis involves the direct reaction of phenacyl bromide with dimethyl sulfide.

Synthesis Protocol: Dimethyl Phenacyl Sulfonium Bromide

Materials:

  • Phenacyl bromide

  • Dimethyl sulfide

  • Anhydrous acetone (or other suitable solvent like THF or acetonitrile)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenacyl bromide (1.0 eq) in anhydrous acetone.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add dimethyl sulfide (1.1 - 1.2 eq) to the stirred solution. A slight excess of dimethyl sulfide is used to ensure complete conversion of the phenacyl bromide.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • As the reaction proceeds, a white precipitate of dimethyl phenacyl sulfonium bromide will form.

  • Upon completion, the precipitate is collected by vacuum filtration.

  • The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • The product is then dried under vacuum to yield pure dimethyl phenacyl sulfonium bromide as a white crystalline solid.

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of phenacyl bromide and the formation of byproducts. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial for obtaining a high yield and purity of the desired product.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of dimethyl sulfide.

  • Stoichiometry: A slight excess of dimethyl sulfide drives the reaction to completion.

  • Solvent Choice: Acetone is a common solvent due to its ability to dissolve the reactants while allowing the product to precipitate out, facilitating its isolation.

  • Washing with Diethyl Ether: Diethyl ether is a good solvent for the starting materials but a poor solvent for the ionic sulfonium salt, making it an effective washing solvent to purify the product.

Characterization Data
PropertyValue
Molecular Formula C₁₀H₁₃BrOS
Molecular Weight 261.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 156-158 °C[1]
Solubility Soluble in water, methanol, ethanol, and DMSO; sparingly soluble in acetone; insoluble in diethyl ether and hydrocarbons.[2]

Part 2: The Cornerstone Application - The Corey-Chaykovsky Reaction

The primary and most celebrated role of dimethyl phenacyl sulfonium bromide is as a precursor to the corresponding sulfur ylide, a key player in the Corey-Chaykovsky reaction. This powerful transformation allows for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and α,β-unsaturated carbonyls, respectively.[3][4][5]

Mechanism of Ylide Formation and Reaction

The process begins with the deprotonation of the α-carbon of the sulfonium salt by a strong base, typically a non-nucleophilic base like sodium hydride or potassium tert-butoxide, to generate the reactive sulfur ylide.

G reagent Dimethyl Phenacyl Sulfonium Bromide ylide Phenacylide (Sulfur Ylide) reagent->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide betaine Betaine Intermediate ylide->betaine Nucleophilic Attack carbonyl Carbonyl Compound carbonyl->betaine epoxide Epoxide betaine->epoxide Intramolecular SN2 dms Dimethyl Sulfide (Byproduct) betaine->dms Elimination

Caption: Formation of the sulfur ylide and its reaction with a carbonyl compound in the Corey-Chaykovsky reaction.

The generated ylide then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group to form a betaine intermediate.[4][6] This intermediate subsequently undergoes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfonium group, leading to the formation of an epoxide and the liberation of dimethyl sulfide as a byproduct.[7]

Stereoselectivity in Epoxidation

A key feature of the Corey-Chaykovsky reaction is its diastereoselectivity, which often favors the formation of the trans-epoxide when using substituted sulfur ylides and aldehydes.[8] This selectivity is attributed to the reversibility of the initial betaine formation and the steric interactions in the transition state of the ring-closing step.[3][9] The thermodynamically more stable anti-betaine intermediate, which leads to the trans-epoxide, is favored.

Experimental Protocol: Epoxidation of Cyclohexanone

Materials:

  • Dimethyl phenacyl sulfonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Cyclohexanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask to create a slurry.

  • In a separate flask, dissolve dimethyl phenacyl sulfonium bromide (1.1 eq) in a minimum amount of anhydrous DMSO.

  • Slowly add the sulfonium salt solution to the sodium hydride slurry at room temperature. The formation of the ylide is indicated by the evolution of hydrogen gas and a change in the color of the solution. Stir the mixture for 30-60 minutes.

  • Cool the ylide solution to 0 °C.

  • Slowly add a solution of cyclohexanone (1.0 eq) in a small amount of anhydrous DMSO to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired epoxide.

Self-Validating System:

The success of this protocol relies on several key checkpoints. The evolution of hydrogen gas upon addition of the sulfonium salt to the sodium hydride confirms the formation of the ylide. Monitoring the disappearance of the starting carbonyl compound by TLC validates the progress of the reaction. The final product can be characterized by NMR and IR spectroscopy to confirm the formation of the epoxide ring.

Part 3: An Alternative Persona - The Photoinitiator

Beyond its role in generating sulfur ylides, dimethyl phenacyl sulfonium bromide and its analogs have emerged as potent photoinitiators for cationic polymerization.[10][11] Upon exposure to UV radiation, these salts undergo photolysis to generate reactive species that can initiate the polymerization of monomers like epoxides and vinyl ethers.

Mechanism of Photoinitiation

The photolysis of phenacyl sulfonium salts can proceed through either a homolytic or heterolytic cleavage of the carbon-sulfur bond.

G sulfonium Dimethyl Phenacyl Sulfonium Salt excited Excited State sulfonium->excited Absorption uv UV Light (hν) uv->excited homolytic Homolytic Cleavage excited->homolytic heterolytic Heterolytic Cleavage excited->heterolytic radicals Phenacyl Radical + Dimethylsulfonium Radical Cation homolytic->radicals ions Phenacyl Cation + Dimethyl Sulfide heterolytic->ions polymer Polymer radicals->polymer Initiation ions->polymer Initiation monomer Monomer monomer->polymer

Sources

Exploratory

An In-depth Technical Guide to the Safety and Handling of Dimethyl Phenacyl Sulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding Dimethyl Phenacyl Sulfonium Bromide Dimethyl phenacyl sulfonium bromide, with the CAS number 5667-47-0, is a sulfonium salt that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Dimethyl Phenacyl Sulfonium Bromide

Dimethyl phenacyl sulfonium bromide, with the CAS number 5667-47-0, is a sulfonium salt that serves as a versatile reagent in organic synthesis.[][2] Its structure, featuring a phenacyl group, a dimethyl sulfonium cation, and a bromide anion, makes it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds.[][2] This guide provides a comprehensive overview of the critical safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. By understanding the underlying chemical principles of its reactivity and potential hazards, researchers can mitigate risks and ensure a safe working environment.

Hazard Identification and Risk Assessment

Causality of Hazards: The irritant nature of this compound can be attributed to its reactivity. As a sulfonium salt, it can act as an alkylating agent, potentially reacting with biological nucleophiles in the skin and eyes, leading to irritation and cellular damage. Upon decomposition, it may release irritating and toxic fumes, including sulfur oxides and hydrogen bromide.

Summary of Hazards:
Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin IrritationCauses skin irritation upon contact.GHS07Warning
Eye IrritationCauses serious eye irritation.GHS07Warning
Respiratory IrritationMay cause respiratory irritation if inhaled.GHS07Warning

Prudent Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring the stability of dimethyl phenacyl sulfonium bromide.

Engineering Controls and Ventilation

All handling of dimethyl phenacyl sulfonium bromide should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols that may be generated. The fume hood provides a physical barrier and an exhaust system to capture and remove airborne contaminants.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound. The selection of appropriate PPE is based on a thorough risk assessment of the planned experimental procedures.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.To prevent contact with the eyes, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn.To prevent skin contact and subsequent irritation.
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron is recommended.To protect the skin from accidental spills.
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood. If handling large quantities or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of dust or aerosols.
Storage Requirements

Proper storage is essential to maintain the integrity of dimethyl phenacyl sulfonium bromide and to prevent hazardous situations.

  • Container: Keep the container tightly closed to prevent the absorption of moisture, as the compound can be hygroscopic.[5]

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong bases, strong oxidizing agents, and strong reducing agents to prevent potentially hazardous reactions.

Understanding the Chemical Reactivity and Incompatibilities

The safe handling of dimethyl phenacyl sulfonium bromide is intrinsically linked to an understanding of its chemical reactivity. As a sulfonium salt, it can undergo several types of reactions, some of which can be hazardous if not controlled.

Reaction with Bases

Dimethyl phenacyl sulfonium bromide is susceptible to reaction with strong bases. The protons on the carbon adjacent to the sulfonium group are acidic and can be abstracted by a base to form a sulfur ylide. While sulfur ylides are useful synthetic intermediates, their in-situ generation should be carefully controlled. The use of strong bases like sodium hydride in solvents like DMSO can lead to exothermic and potentially explosive reactions, especially with heating.[6] Safer alternatives for ylide generation include potassium tert-butoxide.[6]

Hydrolysis: With a concentrated solution of a strong base like caustic soda (sodium hydroxide), dimethyl phenacyl sulfonium bromide can undergo hydrolysis, leading to the cleavage of the carbon-sulfur bond and the formation of sodium benzoate and dimethyl sulfide.[5]

Thermal Decomposition

Upon heating, dimethyl phenacyl sulfonium bromide will decompose. The pyrolysis can lead to the formation of phenacyl chloride (if the corresponding chloride salt is used) and other potentially hazardous byproducts.[5] Thermal decomposition can also release toxic fumes such as sulfur oxides and hydrogen bromide. Therefore, it is crucial to avoid excessive heating of this compound.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Reducing Agents: May react with the sulfonium salt.

  • Strong Bases: As discussed, can lead to uncontrolled ylide formation and hydrolysis.

  • Strong Acids: While less reactive than with bases, strong acids may catalyze decomposition or other unwanted reactions.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a prompt and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

For a small spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.

  • Collect: Place the spilled material into a designated, labeled container for hazardous waste disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent (e.g., water, followed by a detergent solution), and collect the cleaning materials for disposal as hazardous waste.

For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Experimental Protocols: Safe Handling in Practice

To illustrate the practical application of these safety principles, consider a typical synthetic procedure involving dimethyl phenacyl sulfonium bromide, such as its use in the synthesis of phenols.[6]

Protocol: Hydroxylation of an Aryl Sulfonium Salt [7]

  • Preparation: In a certified chemical fume hood, weigh the required amount of dimethyl phenacyl sulfonium bromide and other solid reagents into an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the appropriate dry solvent (e.g., DMSO) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature for the designated time.

  • Workup: After the reaction is complete, quench the reaction by adding aqueous hydrochloric acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The organic layers are combined, washed with brine, and dried over sodium sulfate before purification.

Throughout this process, the mandatory use of PPE, strict adherence to working within a fume hood, and careful handling to avoid spills are essential for a safe outcome.

Waste Disposal

Proper disposal of dimethyl phenacyl sulfonium bromide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

General Guidelines
  • All waste containing dimethyl phenacyl sulfonium bromide should be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow your institution's and local regulations for hazardous waste disposal.

Laboratory-Scale Disposal Protocol

For small quantities of residual dimethyl phenacyl sulfonium bromide in the laboratory, a chemical neutralization procedure can be considered before disposal, but only by trained personnel with a full understanding of the reaction.

Caution: This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Dilution: Slowly add the dimethyl phenacyl sulfonium bromide waste to a large excess of water with stirring to create a dilute solution.

  • Neutralization (Hydrolysis): Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the stirred solution. This will promote the hydrolysis of the sulfonium salt. Monitor the pH to ensure it does not become strongly basic.

  • Collection: The resulting aqueous solution should be collected as hazardous waste. Do not dispose of it down the drain unless permitted by local regulations for neutralized, non-toxic waste.

Visualization of Safe Handling Workflow

The following diagram illustrates the key stages of safely handling dimethyl phenacyl sulfonium bromide from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receipt & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Check for damage Store Store in Cool, Dry, Ventilated Area Inspect->Store Tightly sealed PPE Don Appropriate PPE Store->PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Solid FumeHood->Weigh React Perform Reaction Weigh->React CollectWaste Collect Waste React->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose

Caption: Workflow for the safe handling of dimethyl phenacyl sulfonium bromide.

Conclusion

Dimethyl phenacyl sulfonium bromide is a valuable reagent for chemical synthesis, but its safe use demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks, protect themselves and their colleagues, and ensure the integrity of their work. A culture of safety, grounded in scientific understanding, is the cornerstone of responsible research.

References

  • Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide. (n.d.). In PubChem. Retrieved from [Link]

  • Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). (2022, May 2). YouTube. Retrieved from [Link]

  • Kornblum, N., & Frazier, H. W. (1966). Réactions du Sulfoxyde de Diméthyle II — Synthèse des sels de diméthyl-phénacyl-sulfonium; hydrolyse et pyrolyse de ces corps. Journal of the American Chemical Society, 88(4), 865–866.
  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. (2019). Semantic Scholar. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • Procedures for Disposal of Unwanted Laboratory Material (ULM). (n.d.). Brigham Young University. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
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  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Gernon, M. D. (n.d.). Aspects of the preparation of substituted phenacyl type sulfonium compounds. Retrieved from [Link]

  • Wang, Y., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 833.
  • Neutralization of organic sulfuric or sulfonic detergent acid to produce high solids concentration detergent salt. (1985). Google Patents.
  • O'Brien, C. J., & Toste, F. D. (2018). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 118(19), 9459–9511.
  • (2-Ethoxy-2-oxoethyl)dimethylsulphonium bromide Safety Data Sheet. (2025, September 23). Thermo Fisher Scientific.
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  • Reddy, K. S., et al. (2015).
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  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). ResearchGate. Retrieved from [Link]

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  • Ngo, K. (2022). Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. University of Minnesota.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2022).
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  • Basic elimination of sulfonium salts. Neighbouring group influence on regioselectivity. (1983). ScienceDirect.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of Dimethyl Phenacyl Sulfonium Bromide in the Corey-Chaykovsky Reaction

Introduction: A Versatile Tool for Three-Membered Ring Synthesis The Corey-Chaykovsky reaction stands as a powerful and versatile method in organic synthesis for the construction of three-membered rings, including epoxid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Tool for Three-Membered Ring Synthesis

The Corey-Chaykovsky reaction stands as a powerful and versatile method in organic synthesis for the construction of three-membered rings, including epoxides, aziridines, and cyclopropanes.[1][2] This transformation, first reported by A. William Johnson and later extensively developed by E. J. Corey and Michael Chaykovsky, utilizes sulfur ylides to transfer a methylene or substituted methylene group to a variety of electrophilic substrates.[3][4] Among the diverse array of sulfur ylides, those derived from dimethyl phenacyl sulfonium bromide offer unique reactivity due to the stabilizing effect of the adjacent carbonyl group.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of dimethyl phenacyl sulfonium bromide in the Corey-Chaykovsky reaction, covering its preparation, mechanistic nuances, and detailed experimental protocols. The resulting phenacyl-substituted epoxides and cyclopropanes are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.[6][7]

Understanding the Reagent: Dimethyl Phenacyl Sulfonium Bromide and its Ylide

Dimethyl phenacyl sulfonium bromide is a quaternary ammonium salt that serves as the precursor to the corresponding sulfur ylide.[] The presence of the electron-withdrawing phenacyl group (a benzoylmethyl group) significantly influences the stability and reactivity of the resulting ylide.

Preparation of Dimethyl Phenacyl Sulfonium Bromide

The sulfonium salt is typically prepared by the reaction of dimethyl sulfide with 2-bromoacetophenone (phenacyl bromide). This is a straightforward SN2 reaction where the sulfur atom of dimethyl sulfide acts as a nucleophile, displacing the bromide from the α-carbonyl carbon.

Key Causality: The choice of a good leaving group (bromide) on the acetophenone derivative and the nucleophilicity of dimethyl sulfide are critical for an efficient synthesis of the sulfonium salt. The reaction is typically carried out in an aprotic solvent to avoid competing reactions.

Generation of the Ylide: The Crucial Deprotonation Step

The active reagent in the Corey-Chaykovsky reaction is the sulfur ylide, which is generated in situ by the deprotonation of the dimethyl phenacyl sulfonium bromide using a suitable base.[5][9] The acidity of the α-proton is enhanced by both the positively charged sulfur atom and the adjacent carbonyl group, allowing for the use of a variety of bases.

Choice of Base and Solvent: The selection of the base and solvent system is critical and can influence the reaction's outcome.

  • Strong Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly employed for complete and rapid ylide formation.[10][11]

  • Weaker Bases: In some cases, weaker bases like potassium carbonate (K₂CO₃) can be effective, particularly when the electrophile is highly reactive.[12]

Self-Validating System: The formation of the ylide is often accompanied by a distinct color change, providing a visual cue for its successful generation before the addition of the electrophile.

The Corey-Chaykovsky Reaction: Mechanism and Stereoselectivity

The reaction of the dimethyl phenacyl sulfonium ylide with an electrophile, such as an aldehyde or ketone, proceeds through a well-established mechanism.[3][9]

  • Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, forming a betaine intermediate.[4]

  • Intramolecular Cyclization: The resulting alkoxide in the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfonium group.

  • Ring Formation and Byproduct Elimination: This intramolecular attack leads to the formation of the three-membered epoxide ring and the elimination of dimethyl sulfide as a neutral byproduct.[10]

When α,β-unsaturated carbonyl compounds are used as substrates, the stabilized phenacyl sulfonium ylide often favors 1,4-conjugate addition, leading to the formation of cyclopropanes.[3][9] This is in contrast to less stabilized sulfonium ylides which typically yield epoxides via 1,2-addition.[5]

Causality in Stereoselectivity: The Corey-Chaykovsky reaction is known for its diastereoselectivity, often favoring the formation of the trans epoxide regardless of the initial stereochemistry of the reactants.[3] This is attributed to the reversibility of the initial betaine formation, allowing for thermodynamic equilibration to the more stable intermediate before the irreversible ring-closing step.

Visualizing the Reaction Pathway

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Epoxidation Reaction Sulfonium_Salt Dimethyl Phenacyl Sulfonium Bromide Ylide Dimethyl Phenacyl Sulfonium Ylide Sulfonium_Salt->Ylide Base Base (e.g., NaH) Betaine Betaine Intermediate Ylide->Betaine Carbonyl Aldehyde or Ketone (R1, R2 substituents) Epoxide Phenacyl Epoxide Betaine->Epoxide DMS Dimethyl Sulfide (Byproduct)

Caption: Mechanism of the Corey-Chaykovsky reaction using dimethyl phenacyl sulfonium bromide.

Experimental Protocols

The following protocols provide a general framework for conducting the Corey-Chaykovsky reaction with dimethyl phenacyl sulfonium bromide. Researchers should optimize conditions for their specific substrates.

Protocol 1: Preparation of Dimethyl Phenacyl Sulfonium Bromide

Materials:

  • Dimethyl sulfide

  • 2-Bromoacetophenone (phenacyl bromide)

  • Anhydrous acetone or acetonitrile

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in anhydrous acetone.

  • Cool the solution in an ice bath and add dimethyl sulfide (1.1 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The product will precipitate out of the solution.

  • Collect the white solid by vacuum filtration, wash with cold anhydrous acetone, and dry under vacuum to yield dimethyl phenacyl sulfonium bromide.

Self-Validation: The identity and purity of the sulfonium salt can be confirmed by ¹H NMR spectroscopy and melting point analysis.

Protocol 2: General Procedure for Epoxidation of an Aldehyde

Materials:

  • Dimethyl phenacyl sulfonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aldehyde

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMSO to the flask and stir the suspension.

  • In a separate flask, dissolve dimethyl phenacyl sulfonium bromide (1.1 eq) in anhydrous DMSO and add this solution dropwise to the NaH suspension at room temperature. Stir for 30-60 minutes until the evolution of hydrogen gas ceases and a clear, colored solution of the ylide is formed.

  • Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenacyl epoxide.

Data Presentation:

EntryAldehydeBaseSolventTime (h)Yield (%)
1BenzaldehydeNaHDMSO285
2CyclohexanecarboxaldehydeKOtBuTHF378
34-NitrobenzaldehydeNaHDMSO1.592

Note: Yields are representative and will vary depending on the specific substrate and reaction conditions.

Safety and Handling

  • Sulfonium Salts: While generally stable, sulfonium salts should be handled in a well-ventilated fume hood.[13] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]

  • Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle with extreme care under an inert atmosphere.

  • Dimethyl Sulfide and DMSO: Dimethyl sulfide has a strong, unpleasant odor and is flammable.[16] DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. Handle both in a fume hood and wear appropriate gloves.

Conclusion and Future Perspectives

The use of dimethyl phenacyl sulfonium bromide in the Corey-Chaykovsky reaction provides a reliable and efficient method for the synthesis of phenacyl-substituted epoxides and cyclopropanes. The stabilized nature of the corresponding ylide offers distinct reactivity, particularly in conjugate additions to α,β-unsaturated systems.[17] The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery. Future research in this area may focus on the development of catalytic and asymmetric variants of this reaction, further expanding its synthetic utility.[12][18][19]

References

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to n
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Semantic Scholar.
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry.
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal.
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis.
  • Corey-Chaykovsky Reactions. NROChemistry.
  • Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes.
  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY.
  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI.
  • Johnson–Corey–Chaykovsky reaction. Wikipedia.
  • Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex.
  • Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes.
  • Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. University of Bristol.
  • Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis.
  • Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Unknown Source.
  • Epoxide synthesis from carbonyl compounds using sulfur ylides-II.
  • Synthesis of 11 C-epoxides, aziridines, and cyclopropanes from structurally modified 11 C-sulfur ylides. RSC Publishing.
  • Drug substances presented as sulfonic acid salts: overview of utility, safety and regul
  • Johnson–Corey–Chaykovsky reaction. Grokipedia.
  • Material Safety Data Sheet - Diphenylamine Sulfonic Acid Sodium Salt. Unknown Source.
  • Application Notes and Protocols: Corey-Chaykovsky Reaction with S,S-Dimethyl-N-phenylsulfoximide Ylide. Benchchem.
  • DIMETHYL PHENACYL SULFONIUM BROMIDE. BOC Sciences.
  • Hydrogen sulfide. Wikipedia.
  • Strategies for the Safe Handling of Sulfonic Acid.
  • Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PMC - NIH.
  • Recent Applications of Sulfonium Salts in Synthesis and C
  • DIMETHYL PHENACYL SULFONIUM BROMIDE CAS#: 5667-47-0. ChemicalBook.
  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
  • Synthesis of dimethyl-c17-32-alkyl sulfonium salts.
  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC.
  • Facile Preparation of Trimethylsulfonium Bromide. SciSpace.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.. SciSpace.
  • Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes. Request PDF.
  • Process for producing trimethylsulfoxonium bromide.

Sources

Application

Application Notes and Protocols for Epoxide Synthesis using Dimethylphenacylsulfonium Bromide

Introduction: A Modern Approach to Epoxide Synthesis via the Corey-Chaykovsky Reaction The synthesis of epoxides, highly valuable three-membered heterocyclic intermediates in organic synthesis, is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Epoxide Synthesis via the Corey-Chaykovsky Reaction

The synthesis of epoxides, highly valuable three-membered heterocyclic intermediates in organic synthesis, is a cornerstone of modern drug development and materials science. Their inherent ring strain allows for facile ring-opening reactions, providing a versatile entry point for the stereocontrolled introduction of vicinal functional groups. Among the myriad of epoxidation methods, the Corey-Chaykovsky reaction stands out for its reliability and operational simplicity in converting carbonyl compounds to their corresponding epoxides.[1][2] This reaction utilizes a sulfur ylide, which acts as a methylene-transfer agent to the carbonyl carbon.[3]

This application note provides a detailed protocol for the synthesis of epoxides using dimethylphenacylsulfonium bromide. This specific sulfonium salt generates a stabilized sulfur ylide, which offers distinct reactivity and handling advantages. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step protocols for the preparation of the sulfonium salt and the subsequent epoxidation reaction, and discuss critical experimental parameters and troubleshooting strategies.

Scientific Principles and Mechanistic Insights

The Corey-Chaykovsky reaction proceeds through a well-established mechanistic pathway.[1][3] The key steps are:

  • Ylide Formation: The reaction is initiated by the deprotonation of the α-carbon of the dimethylphenacylsulfonium bromide using a suitable base. The acidity of this proton is enhanced by the adjacent positively charged sulfur atom and the electron-withdrawing phenacyl group. This step generates the corresponding sulfur ylide, a reactive intermediate with a nucleophilic carbon.

  • Nucleophilic Attack: The generated sulfur ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone substrate. This forms a betaine intermediate.

  • Intramolecular Cyclization: The negatively charged oxygen of the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the dimethyl sulfide leaving group. This results in the formation of the desired three-membered epoxide ring and the liberation of dimethyl sulfide as a byproduct.

The use of dimethylphenacylsulfonium bromide offers the advantage of generating a stabilized ylide. The negative charge on the ylide is delocalized into the adjacent carbonyl group of the phenacyl moiety, rendering it more stable and less reactive than unstabilized ylides like dimethylsulfonium methylide. This increased stability can lead to higher selectivity and better tolerance of various functional groups in the carbonyl substrate.

Experimental Protocols

Part 1: Synthesis of Dimethylphenacylsulfonium Bromide

This protocol outlines the synthesis of the sulfonium salt precursor from commercially available starting materials.

Materials and Equipment:

  • Phenacyl bromide (2-bromoacetophenone)

  • Dimethyl sulfide

  • Anhydrous acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenacyl bromide (1 equivalent) in anhydrous acetone.

  • Add dimethyl sulfide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • As the reaction proceeds, a white precipitate of dimethylphenacylsulfonium bromide will form.

  • Upon completion of the reaction, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous acetone to remove any unreacted starting materials.

  • Dry the purified dimethylphenacylsulfonium bromide under vacuum to obtain a white crystalline solid.

  • Store the product in a desiccator to prevent moisture absorption.

Data Summary Table:

ReagentMolar Mass ( g/mol )EquivalentsAmount
Phenacyl Bromide199.051.0User-defined
Dimethyl Sulfide62.131.1Calculated
Anhydrous Acetone58.08-Sufficient volume
Part 2: Epoxidation of an Aromatic Aldehyde (e.g., Benzaldehyde)

This protocol details the use of dimethylphenacylsulfonium bromide for the synthesis of a representative epoxide, stilbene oxide, from benzaldehyde.

Materials and Equipment:

  • Dimethylphenacylsulfonium bromide

  • Benzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous THF (3x) to remove the mineral oil, carefully decanting the THF each time.

    • Add anhydrous DMSO to the washed sodium hydride and stir the suspension.

    • In a separate flask, dissolve dimethylphenacylsulfonium bromide (1.1 equivalents) in anhydrous DMSO.

    • Slowly add the solution of the sulfonium salt to the sodium hydride suspension at room temperature. The mixture will turn a characteristic color, indicating the formation of the ylide. Stir for 30-60 minutes.

  • Epoxidation Reaction:

    • Dissolve benzaldehyde (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of benzaldehyde to the freshly prepared sulfur ylide solution at room temperature.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure epoxide.

Data Summary Table:

ReagentMolar Mass ( g/mol )EquivalentsAmount
Benzaldehyde106.121.0User-defined
Dimethylphenacylsulfonium Bromide261.181.1Calculated
Sodium Hydride (60%)24.001.1Calculated
Anhydrous DMSO78.13-Sufficient volume
Anhydrous THF72.11-Sufficient volume

Visualization of the Experimental Workflow

Epoxidation_Workflow cluster_Ylide_Generation Ylide Generation cluster_Epoxidation Epoxidation cluster_Workup Workup & Purification NaH Wash NaH with THF Add_DMSO_NaH Add anhydrous DMSO to NaH NaH->Add_DMSO_NaH Add_Salt Add Sulfonium Salt solution to NaH suspension Add_DMSO_NaH->Add_Salt Dissolve_Salt Dissolve Sulfonium Salt in DMSO Dissolve_Salt->Add_Salt Stir_Ylide Stir for 30-60 min Add_Salt->Stir_Ylide Add_Aldehyde Add Aldehyde solution to Ylide Stir_Ylide->Add_Aldehyde Freshly Prepared Ylide Dissolve_Aldehyde Dissolve Aldehyde in THF Dissolve_Aldehyde->Add_Aldehyde Stir_Reaction Stir for 2-4 hours Add_Aldehyde->Stir_Reaction Quench Quench with Water Stir_Reaction->Quench Extract Extract with Et2O or EtOAc Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for epoxide synthesis.

Reaction Mechanism Diagram

Corey_Chaykovsky_Mechanism Ylide_Formation Ylide_Formation Nucleophilic_Attack Nucleophilic_Attack Ylide_Formation->Nucleophilic_Attack 1. Ylide Formation Cyclization 3. Intramolecular Cyclization Nucleophilic_Attack->Cyclization 2. Nucleophilic Attack

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Safety and Handling Precautions

Dimethylphenacylsulfonium bromide is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., in a glovebox or under nitrogen/argon). Use a non-sparking spatula. Quench any residual sodium hydride carefully with a high-boiling point alcohol like isopropanol before aqueous workup.

Phenacyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

Dimethyl sulfide and DMSO are readily absorbed through the skin. Wear appropriate gloves and handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Expert Insights

  • Low Yield of Sulfonium Salt: Ensure that the acetone used for the synthesis of the sulfonium salt is completely anhydrous. The presence of water can lead to side reactions. If the reaction is slow, gentle heating (around 40-50 °C) can be applied, but this may also increase the formation of byproducts.

  • Failure to Form the Ylide: The most common reason for the failure of ylide formation is the use of wet solvents or reagents, or an insufficiently strong base. Ensure all glassware is flame-dried, and all solvents are anhydrous. The quality of the sodium hydride is also crucial.

  • Low Epoxide Yield: If the epoxide yield is low, consider the following:

    • Ylide Stability: The phenacyl-stabilized ylide is more stable than unstabilized ylides. For less reactive carbonyl compounds, a longer reaction time or gentle heating may be necessary.

    • Steric Hindrance: Highly hindered ketones may react slowly or not at all. In such cases, using a less sterically demanding sulfonium salt might be beneficial.

    • Side Reactions: The ylide can also act as a base. If the carbonyl substrate has acidic protons, this can lead to side reactions.

  • Diastereoselectivity: The Corey-Chaykovsky reaction with stabilized ylides often favors the formation of the trans-epoxide. The exact diastereoselectivity can be influenced by the solvent and the specific substrate.

Conclusion

The use of dimethylphenacylsulfonium bromide in the Corey-Chaykovsky reaction provides a robust and versatile method for the synthesis of epoxides, particularly from aromatic aldehydes and ketones. The stabilized nature of the corresponding sulfur ylide allows for controlled reactivity and good functional group tolerance. The detailed protocols and insights provided in this application note are intended to enable researchers, scientists, and drug development professionals to successfully implement this valuable synthetic transformation in their work.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society1965 , 87 (6), 1353–1364. [Link]

  • Johnson, A. W.; LaCount, R. B. The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society1961 , 83 (2), 417–423. [Link]

  • Li, A.-H.; Dai, L.-X.; Aggarwal, V. K. Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews1997 , 97 (6), 2341–2372. [Link]

  • Yee, N. K. Corey-Chaykovsky Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link][3]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link][4]

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Method

Generation of Sulfur Ylides from Dimethyl Phenacyl Sulfonium Bromide: A Detailed Guide for Synthetic Applications

Abstract This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the generation and synthetic utility of sulfur ylides derived from dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the generation and synthetic utility of sulfur ylides derived from dimethyl phenacyl sulfonium bromide. This stabilized sulfur ylide is a versatile reagent, primarily known for its application in the Corey-Chaykovsky reaction to generate epoxides from carbonyl compounds. This document elucidates the underlying mechanistic principles, provides validated, step-by-step protocols for the synthesis of the sulfonium salt precursor and the in-situ generation of the ylide, and explores its diverse applications in modern organic synthesis. Emphasis is placed on the causality behind experimental choices to ensure procedural robustness and reproducibility.

Introduction: The Significance of Stabilized Sulfur Ylides

Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom.[1] Their synthetic utility was prominently established through the pioneering work of Corey and Chaykovsky, who demonstrated their efficacy in the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines.[2][3] Unlike their more reactive, non-stabilized counterparts, sulfur ylides bearing an electron-withdrawing group on the carbanionic carbon exhibit enhanced stability.[4] The phenacyl group in dimethyl phenacyl sulfonium bromide serves this stabilizing role, allowing for easier handling and modulating the ylide's reactivity.[5] This guide will focus specifically on the generation and application of the sulfur ylide from this readily accessible sulfonium salt.

Mechanistic Insights: Formation and Reactivity

The generation of the dimethylphenacylsulfonium ylide is achieved through the deprotonation of the corresponding sulfonium salt at the carbon alpha to both the sulfur and the carbonyl group. The acidity of this proton is significantly enhanced by the electron-withdrawing nature of the adjacent carbonyl and the positively charged sulfur.

Ylide Formation: An Acid-Base Approach

The formation of the sulfur ylide is a classic acid-base reaction where a suitable base removes the acidic α-proton from the dimethyl phenacyl sulfonium bromide. The choice of base and solvent is critical for efficient ylide generation and subsequent reactions.

G sulfonium_salt Dimethyl Phenacyl Sulfonium Bromide ylide Dimethylphenacylsulfonium Ylide (Stabilized) sulfonium_salt->ylide Deprotonation base Base (e.g., NaH, t-BuOK) conjugate_acid Conjugate Acid base->conjugate_acid Proton Abstraction bromide_ion Br⁻ G ylide Dimethylphenacylsulfonium Ylide betaine Betaine Intermediate ylide->betaine Nucleophilic Attack carbonyl Aldehyde or Ketone carbonyl->betaine epoxide Epoxide betaine->epoxide Intramolecular SN2 dms Dimethyl Sulfide betaine->dms Elimination

Caption: Mechanism of the Corey-Chaykovsky reaction.

A key feature of the Corey-Chaykovsky reaction is its diastereoselectivity, often favoring the formation of the trans epoxide regardless of the initial stereochemistry of the reactants. [6]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenacyl bromide is a lachrymator.

Synthesis of Dimethyl Phenacyl Sulfonium Bromide

This protocol details the synthesis of the sulfonium salt precursor from phenacyl bromide and dimethyl sulfide.

Materials:

  • Phenacyl bromide

  • Dimethyl sulfide

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide (1 equivalent) in anhydrous acetone.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfide (1.1 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. A white precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid, dimethyl phenacyl sulfonium bromide, under vacuum. The product can be stored at room temperature.

Data Summary:

Starting MaterialMolar Mass ( g/mol )Equivalents
Phenacyl bromide199.041.0
Dimethyl sulfide62.131.1
In-Situ Generation of Dimethylphenacylsulfonium Ylide and Reaction with an Aldehyde (Corey-Chaykovsky Epoxidation)

This protocol describes the in-situ generation of the sulfur ylide and its subsequent reaction with an aldehyde to form an epoxide.

Materials:

  • Dimethyl phenacyl sulfonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Add anhydrous DMSO to the flask via syringe. Stir the suspension at room temperature for 15-20 minutes, or until the evolution of hydrogen gas ceases, to form the dimsyl anion.

  • In a separate flask, dissolve dimethyl phenacyl sulfonium bromide (1.0 equivalent) in a minimal amount of anhydrous DMSO.

  • Slowly add the solution of the sulfonium salt to the dimsyl anion suspension at room temperature. The reaction mixture will typically turn a characteristic color (e.g., yellow or orange), indicating the formation of the ylide. Stir for 30 minutes.

  • Dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous DMSO and add it dropwise to the ylide solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

G start Start prep_base Prepare Dimsyl Anion (NaH in DMSO) start->prep_base prep_ylide Generate Ylide (Add Sulfonium Salt) prep_base->prep_ylide add_aldehyde Add Aldehyde prep_ylide->add_aldehyde reaction Reaction Monitoring (TLC) add_aldehyde->reaction quench Quench with NH4Cl reaction->quench extraction Extraction quench->extraction purification Purification extraction->purification end Final Product (Epoxide) purification->end

Caption: Experimental workflow for epoxide synthesis.

Applications in Organic Synthesis

The primary application of the dimethylphenacylsulfonium ylide is in the synthesis of epoxides, which are valuable intermediates in organic synthesis, readily undergoing ring-opening reactions with various nucleophiles to introduce new functional groups.

Beyond simple epoxidation, stabilized sulfur ylides can participate in other important transformations:

  • Cyclopropanation: In reactions with α,β-unsaturated carbonyl compounds, stabilized sulfur ylides can undergo Michael addition followed by intramolecular cyclization to afford cyclopropanes. The regioselectivity (1,2- vs. 1,4-addition) is influenced by the stability of the ylide. [6]* Asymmetric Synthesis: Chiral, non-racemic sulfur ylides have been developed to achieve enantioselective epoxidations and cyclopropanations, providing access to optically active building blocks for drug discovery. [7]* Domino Reactions: The reactivity of the ylide can be harnessed in domino reaction sequences to construct complex molecular architectures in a single synthetic operation. [8]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The ylide is a strong base and is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous to maximize yield.

  • Base Selection: While NaH in DMSO is effective, other base/solvent combinations like potassium tert-butoxide in THF can also be used. The choice may depend on the substrate's sensitivity and solubility.

  • Temperature Control: The generation of the ylide and the subsequent reaction are typically carried out at room temperature. However, for highly reactive electrophiles or to improve selectivity, cooling the reaction mixture may be necessary.

  • Side Reactions: A potential side reaction is the Sommelet-Hauser rearrangement, although this is less common with stabilized ylides. Careful control of reaction conditions can minimize this pathway.

Conclusion

The generation of sulfur ylides from dimethyl phenacyl sulfonium bromide offers a reliable and versatile method for the synthesis of epoxides and other valuable organic molecules. The stability imparted by the phenacyl group allows for convenient handling and predictable reactivity. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can effectively utilize this powerful synthetic tool in the development of novel chemical entities.

References

  • Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. RSC Publishing. (2024). [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Johnson–Corey–Chaykovsky reaction. Grokipedia. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. [Link]

  • Generation of Sulfur Ylides from Sulfonium Salts and Their Reactions. Comparative Study of Electrochemical Reduction with the Base Method and Mechanism Elucidation by the MO Method. ResearchGate. [Link]

  • Recent advance: Sulfur ylides in organic synthesis. ResearchGate. [Link]

  • Synthesis of Sulfonium Ylides from β-Diketones. Carroll Scholars. [Link]

  • Product Class 1: Sulfur Ylides. Thieme. [Link]

  • Preparation of Ylides. Chemistry LibreTexts. [Link]

  • Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry (RSC Publishing). [Link]

  • Products for the reactions of the sulfonium ylide 7 with the electrophiles 1–5. ResearchGate. [Link]

  • Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University. [Link]

  • Synthesis of Epoxides from Alkyl Bromides and Alcohols with In Situ Generation of Dimethyl Sulfonium Ylide in DMSO Oxidations. ResearchGate. [Link]

  • Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Imidazolyl Dithiocarbamates and Their Reactions with Phenacyl Bromides. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Three-Membered Rings

For Researchers, Scientists, and Drug Development Professionals Three-membered heterocyclic and carbocyclic rings, namely cyclopropanes, epoxides, and aziridines, are pivotal structural motifs in organic chemistry and me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Three-membered heterocyclic and carbocyclic rings, namely cyclopropanes, epoxides, and aziridines, are pivotal structural motifs in organic chemistry and medicinal chemistry. Their inherent ring strain imparts unique reactivity, making them versatile intermediates for the synthesis of complex molecules.[1][2] In the pharmaceutical industry, the incorporation of these small rings can significantly influence a molecule's conformation, metabolic stability, and biological activity.[3][4] This guide provides an in-depth exploration of key synthetic strategies for these important structural units, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: The Synthesis of Cyclopropanes

The cyclopropane ring is a prevalent feature in numerous natural products and biologically active compounds.[3][5] Its unique electronic properties and conformational rigidity make it a valuable component in drug design. Key synthetic approaches include carbene-mediated cycloadditions and intramolecular ring-closing reactions.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone method for the stereospecific conversion of alkenes into cyclopropanes.[3] This reaction utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, which delivers a methylene group to the double bond in a concerted fashion.[6][7] A significant advantage of this method is its high degree of stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[8]

The mechanism proceeds through a "butterfly" transition state, and the reaction is often directed by the presence of nearby hydroxyl groups, which coordinate to the zinc reagent, leading to cis-directing cyclopropanation.[3][8]

Diagram of the Simmons-Smith Reaction Workflow:

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Work-up and Purification ZnCu Zinc-Copper Couple Reagent ICH2ZnI (Simmons-Smith Reagent) ZnCu->Reagent In situ generation CH2I2 Diiodomethane CH2I2->Reagent Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reagent Reaction Reaction Mixture Reagent->Reaction Alkene Alkene Substrate Alkene->Reaction Product Cyclopropane Product Reaction->Product Stereospecific Methylene Transfer Quench Quenching (e.g., NH4Cl) Product->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify

Caption: General workflow for the Simmons-Smith cyclopropanation.

Detailed Protocol: Simmons-Smith Cyclopropanation of (E)-Hex-3-en-1-ol

This protocol is adapted from established procedures for the Simmons-Smith reaction.[7]

Materials:

  • (E)-Hex-3-en-1-ol

  • Zinc-Copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the Zn-Cu couple (2.0 eq).

  • Suspend the Zn-Cu couple in anhydrous DCM (40 mL per 10 mmol of alkene).

  • Add diiodomethane (1.5 eq) to the suspension. A gentle reflux may be observed, indicating the formation of the organozinc reagent. Stir the mixture for 30 minutes at room temperature.

  • Add a solution of (E)-Hex-3-en-1-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis offers a powerful alternative for cyclopropane synthesis, often utilizing diazo compounds as carbene precursors.[9][10] Rhodium(II) and copper(I) complexes are particularly effective for this transformation.[11] These reactions can be rendered asymmetric through the use of chiral ligands, providing enantiomerically enriched cyclopropanes.[11]

Diagram of a Catalytic Cyclopropanation Cycle:

G Catalyst [M]-L (Metal Catalyst) Carbene [M]=CHR (Metal Carbene) Catalyst->Carbene Reacts with Diazo N2CHR (Diazo Compound) Diazo->Carbene N2 N2 Diazo->N2 releases Carbene->Catalyst Regenerates Product Cyclopropane Carbene->Product Reacts with Alkene Alkene Alkene->Product

Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.

Representative Protocol: Rh(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

This protocol is based on general procedures for rhodium-catalyzed cyclopropanations.[9]

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of styrene (5.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM, add a solution of EDA (1.0 eq) in anhydrous DCM dropwise over 2-3 hours at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC until the EDA is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the cis and trans cyclopropane products.

Part 2: The Synthesis of Epoxides (Oxiranes)

Epoxides are highly valuable three-membered rings containing an oxygen atom.[12] Their utility as synthetic intermediates stems from their susceptibility to ring-opening reactions with a wide range of nucleophiles, allowing for the stereospecific introduction of two functional groups.[13][14]

Epoxidation of Alkenes with m-Chloroperoxybenzoic Acid (m-CPBA)

The epoxidation of alkenes using peroxyacids, particularly m-CPBA, is a reliable and widely used method for synthesizing epoxides.[15][16] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peroxyacid to the alkene.[16][17] This concerted nature ensures that the reaction is stereospecific, with cis-alkenes affording cis-epoxides and trans-alkenes yielding trans-epoxides.[15]

Diagram of the "Butterfly" Mechanism for m-CPBA Epoxidation:

G cluster_reactants Reactants cluster_products Products Alkene Alkene TS [Transition State] (Butterfly Mechanism) Alkene->TS mCPBA m-CPBA mCPBA->TS Epoxide Epoxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Concerted "butterfly" mechanism of m-CPBA epoxidation.

Detailed Protocol: Epoxidation of Cyclohexene with m-CPBA

This protocol is a standard procedure for alkene epoxidation.[15][18]

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cyclohexene (1.0 eq) in DCM (20 mL per 10 mmol of alkene) in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purification can be achieved by distillation or flash column chromatography if necessary.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a landmark reaction that enables the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[19][20] This method utilizes a catalytic system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate (diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[20][21] The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the product.[22]

Table of Stereochemical Outcomes in Sharpless Asymmetric Epoxidation:

Chiral LigandFace of Oxygen Delivery
(+)-DET or (+)-DIPTBottom face
(-)-DET or (-)-DIPTTop face

Detailed Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is based on the original procedures developed by K. Barry Sharpless.[20][23]

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • L-(+)-Diethyl tartrate [(+)-DET]

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Anhydrous Dichloromethane (DCM)

  • Powdered 4Å molecular sieves

  • 10% aqueous NaOH solution

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add powdered 4Å molecular sieves.

  • Add anhydrous DCM and cool the suspension to -20 °C.

  • To the cooled suspension, add L-(+)-DET (1.2 eq) followed by Ti(OiPr)₄ (1.0 eq) via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add geraniol (1.0 eq) to the reaction mixture.

  • Slowly add the TBHP solution (1.5 eq) dropwise, ensuring the internal temperature remains below -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water and allowing the mixture to warm to room temperature.

  • Add a 10% aqueous NaOH solution and stir vigorously for 1 hour until the two phases become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Part 3: The Synthesis of Aziridines

Aziridines, the nitrogen analogues of epoxides, are important building blocks in organic synthesis due to their ability to undergo ring-opening reactions to form a variety of nitrogen-containing compounds.[4][24] They are found in several natural products and pharmaceuticals.[4][25]

Intramolecular Cyclization (Gabriel-Type) Synthesis

One of the classical methods for aziridine synthesis involves the intramolecular Sₙ2 cyclization of β-haloamines, a reaction related to the Gabriel synthesis of amines.[26][27] This method typically involves the treatment of a β-amino alcohol with a reagent that converts the hydroxyl group into a good leaving group, followed by base-induced ring closure.

Diagram of Intramolecular Aziridination:

G AminoAlcohol β-Amino Alcohol Activation Activation of OH group (e.g., TsCl, SOCl2) AminoAlcohol->Activation Intermediate β-Amino Leaving Group Substrate Activation->Intermediate Aziridine Aziridine Intermediate->Aziridine Base Base Base->Aziridine Induces Sₙ2 Cyclization

Caption: General scheme for aziridine synthesis via intramolecular cyclization.

Detailed Protocol: Synthesis of N-Tosyl-2-phenylaziridine from 2-Amino-1-phenylethanol

This protocol is a representative example of an intramolecular cyclization to form an aziridine.

Materials:

  • 2-Amino-1-phenylethanol

  • Tosyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 2-amino-1-phenylethanol (1.0 eq) and triethylamine (1.1 eq) in DCM and cool to 0 °C.

  • Add a solution of tosyl chloride (1.05 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution to obtain the crude N-tosylated intermediate.

  • Dissolve the crude intermediate in a suitable solvent (e.g., ethanol/water) and add an aqueous solution of NaOH (2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude aziridine by recrystallization or flash column chromatography.

Metal-Catalyzed Aziridination

Similar to cyclopropanation, metal-catalyzed reactions provide an efficient route to aziridines from alkenes.[28][29] These reactions typically involve the transfer of a nitrene group from a suitable nitrogen source, such as an organic azide or a sulfonyliminophenyliodinane, to an alkene, mediated by a transition metal catalyst (e.g., copper, rhodium, or ruthenium).[24][30] Asymmetric variants using chiral ligands have been extensively developed.[29]

Representative Protocol: Copper-Catalyzed Aziridination of Styrene

This protocol is based on established copper-catalyzed aziridination methods.[29][31]

Materials:

  • Styrene

  • N-Tosyliminophenyliodinane (PhI=NTs)

  • Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(OTf)₂·C₆H₆ (0.05 eq).

  • Add anhydrous acetonitrile and stir to dissolve the catalyst.

  • Add styrene (2.0 eq) to the catalyst solution.

  • Add PhI=NTs (1.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.

References

  • Benchchem.
  • RSC Publishing. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.
  • Chemical Reviews. Recent Advances in the Stereoselective Synthesis of Aziridines.
  • ACS Publications.
  • ACS Publications. Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent. Organic Letters.
  • RSC Publishing. Catalytic aziridination with alcoholic substrates via a chromium tetracarbene catalyst.
  • PubMed. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review.
  • RSC Publishing. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPAN
  • Wikipedia.
  • Benchchem.
  • MDPI.
  • RSC Publishing. Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry.
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  • Semantic Scholar.
  • Wikipedia.
  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid).
  • ACS Publications. Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into CH Bonds. Chemical Reviews.
  • Taylor & Francis Online. Transition metal catalyzed asymmetric cyclopropanation via diazo decomposition: Ligand architecture defining stereoselectivity.
  • ResearchGate.
  • YouTube. 13.5 Synthesis of Epoxides | Organic Chemistry.
  • NROChemistry. Simmons-Smith Reaction.
  • Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions.
  • Taylor & Francis Online. Ring Opening Reactions of Epoxides. A Review.
  • Organic Chemistry Tutor. Synthesis of Epoxides.
  • Dalal Institute.
  • MDPI. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.
  • Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex.
  • Wikipedia. Simmons–Smith reaction.
  • ResearchGate.
  • Wikipedia. Activation of cyclopropanes by transition metals.
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Method

Application Notes & Protocols: Aziridine Synthesis via Dimethyl Phenacyl Sulfonium Bromide

Introduction: The Strategic Importance of Aziridines Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable building blocks in modern organic synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aziridines

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain makes them susceptible to ring-opening reactions, providing a versatile entry point for the stereocontrolled introduction of nitrogen-containing functionalities. This reactivity profile has positioned aziridines as critical intermediates in the synthesis of complex natural products, pharmaceuticals, and chiral auxiliaries. The development of efficient and selective methods for their synthesis is, therefore, a topic of significant research interest.

The Johnson-Corey-Chaykovsky reaction, a powerful method for forming three-membered rings, offers a reliable pathway to aziridines through the reaction of a sulfur ylide with an imine.[1][2] This guide focuses on the application of a specific stabilized sulfur ylide precursor, Dimethyl Phenacyl Sulfonium Bromide, for the synthesis of 2-aroylaziridines, a class of aziridines bearing a synthetically useful carbonyl moiety.

The Corey-Chaykovsky Reaction: A Mechanistic Overview

The Corey-Chaykovsky reaction is a cornerstone of synthetic chemistry for the formation of epoxides, cyclopropanes, and aziridines.[2][3][4] The reaction's core principle involves the nucleophilic addition of a sulfur ylide to an electrophilic double bond, such as a carbonyl, enone, or, in this case, an imine.[1]

A key distinction within this reaction class lies in the type of sulfur ylide employed:

  • Unstabilized Ylides (e.g., Dimethylsulfonium Methylide): These are highly reactive and typically used for simple methylene transfers.[4]

  • Stabilized Ylides (e.g., Dimethylsulfoxonium Methylide or Phenacyl-substituted ylides): These ylides feature an adjacent electron-withdrawing group that delocalizes the negative charge on the carbanion, rendering them more stable and less reactive.[4][5] This stability can influence the reaction's substrate scope and selectivity.

Dimethyl phenacyl sulfonium bromide serves as a precursor to a stabilized ylide. The phenacyl group (C₆H₅C(O)CH₂-) provides resonance stabilization to the ylide, making it a manageable and effective reagent for transferring a phenacylmethylene group to an imine.

Mechanism of Aziridination

The synthesis of a 2-aroylaziridine using dimethyl phenacyl sulfonium bromide proceeds through a well-defined, stepwise mechanism.[1][3]

  • Ylide Formation: The process begins with the in situ deprotonation of the dimethyl phenacyl sulfonium bromide salt using a strong, non-nucleophilic base. The protons on the carbon alpha to both the sulfonium center and the carbonyl group are particularly acidic, facilitating the formation of the resonance-stabilized sulfur ylide.

  • Nucleophilic Attack: The generated ylide acts as a nucleophile, attacking the electrophilic carbon of the imine. This addition forms a betaine intermediate, a species containing both a positive (sulfonium) and a negative (amidinyl) charge.

  • Ring Closure: The final step is an intramolecular nucleophilic substitution (Sₙi). The negatively charged nitrogen of the betaine intermediate attacks the carbon bearing the sulfonium group. This concerted step forms the three-membered aziridine ring and expels dimethyl sulfide as a neutral, volatile byproduct.[3][4]

The overall transformation is a diastereoselective process, typically favoring the formation of trans-aziridines.[1]

Aziridination_Mechanism Mechanism of Aziridination cluster_reactants Step 1: Ylide Formation cluster_intermediates Step 2 & 3: Addition & Ring Closure cluster_products Products Sulfonium Dimethyl Phenacyl Sulfonium Bromide Ylide Stabilized Sulfur Ylide Sulfonium->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Deprotonation Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Imine Imine (R'-CH=N-R'') Imine->Betaine Nucleophilic Attack Aziridine trans-2-Aroylaziridine Betaine->Aziridine Intramolecular Ring Closure Sulfide Dimethyl Sulfide (Byproduct) Betaine->Sulfide Expulsion

Sources

Application

Application Notes and Protocols: Cyclopropanation Reactions Using Phenacyl Sulfonium Ylides

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclopropanation reactions are fundamental transformations in organic synthesis, providing access to the cyclopropyl motif, a structural featur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanation reactions are fundamental transformations in organic synthesis, providing access to the cyclopropyl motif, a structural feature present in numerous natural products, pharmaceuticals, and agrochemicals. The strained three-membered ring imparts unique conformational and electronic properties to molecules, often leading to enhanced biological activity and metabolic stability. Among the various methods for cyclopropane synthesis, the use of sulfur ylides, particularly phenacyl sulfonium ylides, offers a robust and versatile approach. This guide provides an in-depth exploration of cyclopropanation reactions employing phenacyl sulfonium ylides, covering the underlying mechanistic principles, scope and limitations, and detailed experimental protocols.

Phenacyl sulfonium ylides are stabilized sulfur ylides, meaning the negative charge on the ylidic carbon is delocalized onto the adjacent carbonyl group. This stabilization renders them more bench-stable and easier to handle compared to their non-stabilized counterparts.[1] The reaction of these ylides with electron-deficient alkenes, a variant of the renowned Corey-Chaykovsky reaction, proceeds via a nucleophilic conjugate addition followed by an intramolecular cyclization to furnish the corresponding cyclopropane.[2][3][4] This methodology is particularly effective for the cyclopropanation of α,β-unsaturated ketones, esters, and other Michael acceptors.

Mechanistic Insights

The cyclopropanation reaction using phenacyl sulfonium ylides is a stepwise process initiated by the nucleophilic attack of the ylide on the β-carbon of an electron-deficient alkene (Michael acceptor). This conjugate addition is typically the rate-determining step and results in the formation of a zwitterionic betaine intermediate.[5][6] The subsequent intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the sulfonium group, leads to the formation of the cyclopropane ring and the expulsion of a dialkyl sulfide as a byproduct.[2][4]

The stereochemical outcome of the reaction is often influenced by the reaction conditions. Under kinetic control, the stereochemistry of the cyclopropane is established during the irreversible ring-closing step. However, if the initial betaine formation is reversible, equilibration can occur, potentially leading to a mixture of diastereomers. Factors such as the nature of the base, solvent, and reaction temperature can significantly impact the reversibility of the initial addition and, consequently, the diastereoselectivity of the reaction.[7]

Visualization of the Reaction Mechanism

Cyclopropanation Mechanism cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Intramolecular Cyclization Ylide Phenacyl Sulfonium Ylide Michael_Acceptor α,β-Unsaturated Carbonyl Ylide->Michael_Acceptor Nucleophilic Attack Betaine Zwitterionic Betaine Intermediate Michael_Acceptor->Betaine Formation Cyclopropane Cyclopropane Product Betaine->Cyclopropane SN2 Ring Closure Sulfide Dialkyl Sulfide (Byproduct) Betaine->Sulfide Elimination Experimental Workflow Start Start Ylide_Formation Ylide Formation: - Phenacyl Sulfonium Salt - Base (e.g., NaH) - Anhydrous Solvent Start->Ylide_Formation Substrate_Addition Substrate Addition: - α,β-Unsaturated Ketone - Controlled Temperature Ylide_Formation->Substrate_Addition Reaction Reaction Monitoring (TLC) Substrate_Addition->Reaction Workup Aqueous Workup: - Quench with NH4Cl(aq) - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Cyclopropane Product Purification->Product

Sources

Method

Application Notes & Protocols: A Guide to Stereoselective Synthesis Using Chiral Sulfonium Salts

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Chiral Sulfonium Salts in Asymmetric Synthesis The precise control of stereochemistry is a cornerstone of modern organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Chiral Sulfonium Salts in Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal of tools available to the synthetic chemist, chiral sulfonium salts have emerged as powerful reagents for the stereoselective construction of key structural motifs such as epoxides, cyclopropanes, and aziridines. These transformations are mediated by chiral sulfonium ylides, transient species generated in situ from the corresponding sulfonium salts. The ylide acts as a nucleophilic methylene or substituted methylene group that transfers to an electrophile, with the chirality of the sulfur-bound auxiliary directing the stereochemical outcome of the reaction.

This technical guide provides an in-depth exploration of the principles and applications of stereoselective synthesis using chiral sulfonium salts. We will delve into the mechanistic underpinnings that govern the high levels of stereocontrol, provide detailed, field-proven protocols for key transformations, and showcase the practical application of this methodology in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Core Principle: The Johnson-Corey-Chaykovsky Reaction and Stereochemical Control

The foundational chemistry of sulfonium ylides was significantly advanced by the Johnson-Corey-Chaykovsky reaction, which describes the reaction of a sulfur ylide with a carbonyl compound to form an epoxide.[1][2] The general mechanism involves the nucleophilic attack of the ylide on the electrophile to form a betaine intermediate, followed by an intramolecular nucleophilic substitution to yield the three-membered ring and regenerate the chiral sulfide.[1][3]

The stereoselectivity of these reactions is intricately linked to the structure of the chiral sulfide. The non-bonding interactions in the transition state between the chiral auxiliary, the ylide, and the incoming electrophile dictate the facial selectivity of the attack, leading to the preferential formation of one enantiomer over the other. The choice of the chiral auxiliary is therefore paramount. Many successful chiral sulfides are derived from readily available natural products such as camphor, limonene, and amino acids like methionine, which provide a rigid and well-defined stereochemical environment.[1][3][4]

Diagram: General Mechanism of Asymmetric Epoxidation

Asymmetric Epoxidation cluster_0 Ylide Generation cluster_1 Reaction Cascade Chiral Sulfonium Salt Chiral Sulfonium Salt Chiral Sulfonium Ylide Chiral Sulfonium Ylide Chiral Sulfonium Salt->Chiral Sulfonium Ylide Deprotonation Base Base Electrophile Electrophile (e.g., Aldehyde) Betaine Intermediate Betaine Intermediate Chiral Sulfonium Ylide->Betaine Intermediate Nucleophilic Attack Epoxide Epoxide Betaine Intermediate->Epoxide Ring Closure Chiral Sulfide Chiral Sulfide (Recovered) Betaine Intermediate->Chiral Sulfide Elimination

Caption: General workflow for asymmetric epoxidation using a chiral sulfonium salt.

Key Application I: Asymmetric Epoxidation

Asymmetric epoxidation is a cornerstone transformation in organic synthesis, providing access to chiral building blocks for a myriad of complex molecules. Chiral sulfonium ylides offer a powerful method for the direct and highly enantioselective epoxidation of aldehydes and ketones.

Causality Behind Experimental Choices:
  • Chiral Auxiliary: The choice of the chiral sulfide is critical. For instance, the Aggarwal group has developed a highly effective chiral sulfide, isothiocineole, derived from limonene.[3] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of enantioselectivity.

  • Base: The choice of base for generating the ylide is crucial. Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are commonly used. The base must be strong enough to deprotonate the sulfonium salt but not so reactive as to cause side reactions.

  • Solvent: Aprotic solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are typically employed to ensure the stability of the reactive ylide intermediate.

Protocol: Asymmetric Epoxidation of Benzaldehyde using an Isothiocineole-Derived Sulfonium Salt

This protocol is adapted from the work of Aggarwal and coworkers.[3][5]

Materials:

  • Isothiocineole-derived benzylsulfonium salt

  • Benzaldehyde

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the isothiocineole-derived benzylsulfonium salt (1.1 mmol).

  • Add anhydrous MeCN (5 mL) and anhydrous THF (5 mL) and cool the suspension to -78 °C.

  • In a separate flask, dissolve benzaldehyde (1.0 mmol) in anhydrous THF (2 mL).

  • To the sulfonium salt suspension, add a solution of t-BuOK (1.2 mmol) in THF (2 mL) dropwise over 5 minutes. Stir the resulting ylide solution for 30 minutes at -78 °C.

  • Add the solution of benzaldehyde to the ylide solution dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired epoxide.

Self-Validation:

  • Expected Yield: Typically >90%.

  • Expected Diastereomeric Ratio (trans:cis): >95:5.

  • Expected Enantiomeric Excess (ee): >95%.

  • Chiral Sulfide Recovery: The chiral sulfide can often be recovered in high yield by simple acid-base extraction of the aqueous layer.[3]

Data Presentation: Substrate Scope in Asymmetric Epoxidation
EntryAldehydeProductYield (%)dr (trans:cis)ee (%)
1BenzaldehydeStilbene oxide9595:598
24-Nitrobenzaldehyde4-Nitrostilbene oxide9296:497
3Cinnamaldehyde1-Phenyl-2-vinyloxirane88>99:196
4Cyclohexanecarboxaldehyde1-Cyclohexyl-2-phenyloxirane9091:994

Data is representative and compiled from the work of Aggarwal and coworkers.[3][5]

Key Application II: Asymmetric Cyclopropanation

The cyclopropane motif is a prevalent feature in many natural products and pharmaceuticals. Chiral sulfonium ylides provide a direct and highly stereoselective route to enantioenriched cyclopropanes.

Causality Behind Experimental Choices:
  • Ylide Structure: The nature of the ylide is crucial. For cyclopropanation of α,β-unsaturated systems, allylic sulfonium ylides are often employed. The Tang group has designed a camphor-derived chiral sulfide with a hydroxyl group that is believed to participate in hydrogen bonding with the substrate in the transition state, leading to enhanced stereocontrol.[6][7]

  • Substrate: Electron-deficient olefins, such as α,β-unsaturated esters, ketones, and amides, are excellent substrates for this reaction.

Protocol: Asymmetric Cyclopropanation of Methyl Cinnamate using a Camphor-Derived Sulfonium Salt

This protocol is based on the methodology developed by Tang and coworkers.[6][7]

Materials:

  • Camphor-derived allylsulfonium salt

  • Methyl cinnamate

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the camphor-derived allylsulfonium salt (0.22 mmol) in anhydrous THF (2 mL) at -78 °C under an argon atmosphere, add t-BuOK (0.6 mmol) in one portion.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of methyl cinnamate (0.2 mmol) in anhydrous THF (1 mL) dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel to give the desired vinylcyclopropane.

Self-Validation:

  • Expected Yield: 80-95%.

  • Expected Diastereoselectivity: >95:5 (trans,trans).

  • Expected Enantiomeric Excess (ee): >95%.

Diagram: Proposed Transition State for Asymmetric Cyclopropanation

Cyclopropanation Transition State cluster_0 Tang's Proposed Hydrogen-Bonding Model Ylide Camphor-derived Sulfonium Ylide HBond Hydrogen Bond (OH---O=C) Ylide->HBond Substrate α,β-Unsaturated Ester Substrate->HBond TS Rigid Transition State HBond->TS High Stereoselectivity High Stereoselectivity TS->High Stereoselectivity leads to

Caption: Model illustrating the role of hydrogen bonding in directing stereoselectivity.

Key Application III: Asymmetric Aziridination

Chiral aziridines are valuable synthetic intermediates for the preparation of nitrogen-containing compounds. The reaction of chiral sulfonium ylides with imines provides a direct route to enantioenriched aziridines.

Protocol: Asymmetric Aziridination of an N-Protected Imine

This protocol is adapted from the work of Hamersak and coworkers.[8][9]

Materials:

  • Chiral oxathiane-derived sulfonium salt

  • N-Tosylbenzaldimine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.2 mmol, washed with hexanes) in anhydrous THF (5 mL) at 0 °C under argon, add a solution of the chiral oxathiane-derived sulfonium salt (1.1 mmol) in anhydrous THF (5 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of N-tosylbenzaldimine (1.0 mmol) in anhydrous THF (5 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the chiral aziridine.

Self-Validation:

  • Expected Yield: 70-90%.

  • Expected Diastereoselectivity: Variable, but often favors the trans isomer.

  • Expected Enantiomeric Excess (ee): >90%.

Application in Drug Development: Synthesis of Cinchona Alkaloids

The power of this methodology is elegantly demonstrated in the total synthesis of the cinchona alkaloids, quinine and quinidine, by the Aggarwal group.[5] A key step in their convergent synthesis is the asymmetric epoxidation of a meroquinene-derived aldehyde using an isothiocineole-derived sulfonium salt. This reaction proceeds with excellent diastereoselectivity and enantioselectivity to install a crucial stereocenter in the molecule. The choice of the enantiomer of the chiral sulfide dictates whether quinine or quinidine is synthesized, showcasing the tunability and practical utility of this method in accessing complex and medicinally important molecules.[5]

Diagram: Retrosynthetic Analysis of Quinine

Quinine Retrosynthesis Quinine Quinine KeyEpoxide Key Chiral Epoxide Quinine->KeyEpoxide Ring Opening/ Cyclization Aldehyde Meroquinene-derived Aldehyde KeyEpoxide->Aldehyde Asymmetric Epoxidation Ylide Chiral Sulfonium Ylide

Sources

Application

Application Note & Protocol: Synthesis of α,β-Epoxyketones via the Reaction of Dimethylphenacylsulfonium Bromide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview and practical protocols for the reaction of dimethylphenacylsulfonium bromide with aldehydes and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and practical protocols for the reaction of dimethylphenacylsulfonium bromide with aldehydes and ketones. This transformation, a variant of the Corey-Chaykovsky reaction, utilizes a stabilized sulfur ylide to synthesize highly functionalized α,β-epoxyketones. These products are valuable intermediates in organic synthesis, particularly within drug development, where they serve as versatile building blocks for complex molecular architectures.[1][2][3] This document covers the underlying mechanism, explains the critical role of ylide stabilization, presents detailed experimental workflows, and offers practical insights for successful implementation.

Introduction: The Corey-Chaykovsky Reaction and Stabilized Sulfur Ylides

The Johnson-Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes from sulfur ylides and various electrophiles.[1][4] The reaction is most frequently employed to transfer a methylene group (–CH₂) from an ylide to a carbonyl compound, yielding an epoxide.[4]

A sulfur ylide is a neutral molecule containing a negatively charged carbon (a carbanion) adjacent to a positively charged sulfur atom (a sulfonium cation).[5][6] The reactivity of the ylide is profoundly influenced by the substituents on the carbanion. The subject of this guide, the ylide derived from dimethylphenacylsulfonium bromide, is classified as a "stabilized ylide." The adjacent phenacyl group (a carbonyl attached to a phenyl ring) delocalizes the negative charge on the carbanion through resonance, rendering the ylide less reactive and more selective than its "unstabilized" counterparts, such as dimethylsulfonium methylide.[7][8]

This stabilization distinguishes its reactivity from other common ylide reactions:

  • Versus Unstabilized Sulfur Ylides: Stabilized ylides are easier to handle and can exhibit different selectivity profiles. Their reduced basicity can also improve tolerance for certain functional groups.[9]

  • Versus Phosphorus Ylides (Wittig Reaction): The mechanistic pathway diverges significantly. In the Wittig reaction, the high thermodynamic stability of the triphenylphosphine oxide byproduct drives the reaction toward alkene formation through a four-membered oxaphosphetane intermediate.[4][10] In the Corey-Chaykovsky reaction, the dimethyl sulfide moiety is an excellent leaving group, facilitating an intramolecular Sₙ2 reaction to form the epoxide ring.[4][5]

Reaction Mechanism

The reaction proceeds through a well-established three-step sequence:

  • Ylide Formation: The process begins with the in situ deprotonation of the dimethylphenacylsulfonium bromide precursor. A suitable base abstracts the acidic proton on the carbon positioned between the positively charged sulfur and the electron-withdrawing carbonyl group. This proton's acidity is significantly enhanced by both adjacent groups, allowing for the use of various strong bases.[5][10]

  • Nucleophilic Addition: The nucleophilic carbon of the resulting sulfur ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a C-C bond and generates a zwitterionic intermediate known as a betaine.[1][4][11]

  • Intramolecular Ring Closure: The negatively charged oxygen (alkoxide) of the betaine intermediate then acts as an internal nucleophile. It attacks the carbon atom bearing the dimethylsulfonium group. This irreversible, intramolecular Sₙ2 displacement expels the neutral and stable dimethyl sulfide as a leaving group, thereby forming the final three-membered epoxide ring.[1][5][10]

Computational and experimental studies have shown that the initial nucleophilic addition is often reversible.[4][11] This reversibility allows the betaine intermediate to equilibrate to its most thermodynamically stable conformation. The anti-betaine is generally favored over the syn-betaine to minimize steric interactions, which typically results in the preferential formation of the trans-epoxide product, irrespective of the initial attack trajectory.[4][11]

Figure 1. Reaction mechanism for epoxidation using a stabilized sulfur ylide.

Applications in Medicinal Chemistry and Drug Development

The α,β-epoxyketone products synthesized via this method are exceptionally valuable in drug discovery and development.[2][12]

  • Versatile Synthetic Hubs: Epoxides are strained three-membered rings that can be opened stereospecifically by a wide array of nucleophiles (e.g., amines, thiols, alcohols, hydrides). This allows for the controlled installation of diverse functional groups and the creation of multiple, complex stereocenters from a single precursor.[3][13]

  • Scaffold Elaboration: The presence of the ketone functionality provides an additional handle for chemical modification, such as reduction, oxidation, or olefination, enabling rapid diversification of molecular scaffolds.

  • Access to Chiral Building Blocks: Asymmetric variants of the Corey-Chaykovsky reaction, using chiral sulfides, can provide enantiomerically enriched epoxides, which are critical for synthesizing single-enantiomer drug candidates.[10][14] The resulting frameworks are found in numerous natural products and pharmacologically active compounds.[1][15]

Experimental Protocols

Materials and Reagents
  • Sulfonium Salt: Dimethylphenacylsulfonium bromide (CAS 5667-47-0)

  • Carbonyl: Aldehyde (e.g., benzaldehyde) or Ketone (e.g., acetophenone)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), deionized water, brine, diethyl ether or ethyl acetate, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Safety: Sodium hydride is a water-reactive flammable solid. Handle under an inert atmosphere (N₂ or Ar) and away from moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Epoxidation of Benzaldehyde

This protocol describes a representative reaction for the synthesis of 2-benzoyl-3-phenyloxirane.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, 60% dispersion).

  • Ylide Generation: Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous DMSO (40 mL) and then portion-wise, add dimethylphenacylsulfonium bromide (2.75 g, 10.0 mmol, 1.0 equiv) over 10 minutes at room temperature. Stir the resulting suspension for 1 hour until the evolution of hydrogen gas ceases and the solution turns a characteristic ylide color (often yellow or orange).

  • Carbonyl Addition: Cool the reaction mixture to 0 °C using an ice bath. Add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired epoxide.

Protocol 2: Epoxidation of Acetophenone

This protocol details the synthesis of 2-benzoyl-2-methyloxirane.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.23 g, 11.0 mmol, 1.1 equiv) and anhydrous THF (50 mL).

  • Ylide Generation: Cool the suspension to 0 °C. In a separate flask, dissolve dimethylphenacylsulfonium bromide (2.75 g, 10.0 mmol, 1.0 equiv) in a minimal amount of anhydrous DMSO (~5 mL) and add it to the t-BuOK/THF suspension dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Carbonyl Addition: Add acetophenone (1.17 mL, 10.0 mmol, 1.0 equiv) dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours or until TLC indicates consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL). Transfer the mixture to a separatory funnel and add water (50 mL). Extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash chromatography to isolate the target epoxide.

Experimental Workflow Visualization

Workflow General Experimental Workflow Setup 1. Apparatus Setup (Flame-dried flask, N2 atmosphere) Reagents 2. Add Base & Solvent (e.g., NaH in DMSO) Setup->Reagents Ylide_Gen 3. Ylide Generation (Add sulfonium salt, stir 1h) Reagents->Ylide_Gen Carbonyl_Add 4. Carbonyl Addition (Cool to 0°C, add aldehyde/ketone) Ylide_Gen->Carbonyl_Add Reaction 5. Reaction Monitoring (Stir at RT, monitor by TLC) Carbonyl_Add->Reaction Quench 6. Quench Reaction (Add to ice-water or aq. NH4Cl) Reaction->Quench Extract 7. Extraction (e.g., Ethyl Acetate) Quench->Extract Purify 8. Purification (Wash, dry, concentrate, column chromatography) Extract->Purify Analyze 9. Product Analysis (NMR, MS, etc.) Purify->Analyze

Figure 2. Standard workflow for the Corey-Chaykovsky epoxidation.

Data Summary and Expected Outcomes

Carbonyl SubstrateBase/Solvent SystemTypical TimeExpected ProductApprox. Yield
BenzaldehydeNaH / DMSO3-4 h2-benzoyl-3-phenyloxirane75-90%
4-NitrobenzaldehydeNaH / DMSO2-3 h2-benzoyl-3-(4-nitrophenyl)oxirane80-95%
Cyclohexanonet-BuOK / THF4-6 h1-benzoyl-2-oxaspiro[2.5]octane70-85%
Acetophenonet-BuOK / THF4-6 h2-benzoyl-2-methyl-3-phenyloxirane65-80%
CinnamaldehydeNaH / DMSO4-5 h2-benzoyl-3-styryloxirane60-75%

Note: Yields are approximate and highly dependent on substrate purity, reaction scale, and purification efficiency.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive base (NaH exposed to air/moisture).2. Insufficiently anhydrous solvent.3. Ylide precursor has degraded.4. Sterically hindered or deactivated carbonyl.1. Use fresh NaH from a new container; wash with hexanes.2. Use freshly distilled or commercially available anhydrous solvents.3. Check the purity of the sulfonium salt.4. Increase reaction time, temperature, or use a more reactive (less stable) ylide if possible.
Formation of Side Products 1. Competing Cannizzaro reaction (with aldehydes lacking α-H).2. Sommelet-Hauser rearrangement of the ylide.3. Self-condensation of the carbonyl substrate.1. Ensure slow, controlled addition of the aldehyde at low temperature.2. This is less common with phenacyl-stabilized ylides but can occur; ensure temperature control.3. Add the carbonyl substrate slowly to the pre-formed ylide solution to maintain a low concentration of the carbonyl.
Difficult Purification 1. Residual DMSO in the crude product.2. Product is unstable on silica gel.1. Ensure thorough aqueous washes during work-up to remove DMSO.2. Consider using neutral or deactivated alumina for chromatography, or purify by recrystallization if the product is a solid.

Conclusion

The reaction between dimethylphenacylsulfonium bromide and carbonyl compounds is a robust and reliable method for synthesizing α,β-epoxyketones. The use of a stabilized sulfur ylide provides a selective and high-yielding pathway to these valuable synthetic intermediates. For professionals in drug discovery and process development, mastering this transformation provides access to a class of versatile building blocks essential for the construction of complex, biologically active molecules.

References

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Deng, G., et al. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. European Journal of Organic Chemistry.
  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • de Castro, P. P., et al. (2023).
  • Yadav, N., & Ramasastry, S. S. V. (2020).
  • Aggarwal, V. K., et al. (1999). Origins of Stereoselectivity in the Corey−Chaykovsky Reaction. Insights from Quantum Chemistry. Journal of the American Chemical Society.
  • Kumar, M., et al. (2024). Recent advance: Sulfur ylides in organic synthesis.
  • Aggarwal, V. K., et al. (1999). Origins of Stereoselectivity in the Corey−Chaykovsky Reaction. Insights from Quantum Chemistry.
  • Royal Society of Chemistry. (n.d.). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfur Ylides in Organic Synthesis and Transition Metal Catalysis. Retrieved from [Link]

  • WordPress. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.13: Addition of Ylides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis, X-ray Crystal structure and reaction of dimethylphenacylsulfonium bromide in DMSO-HBr system. Retrieved from [Link]

  • Sunrise Group. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • ACS Publications. (2022). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Retrieved from [Link]

  • AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Corey-Chaykovsky Epoxidation. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Epoxides from Alkyl Bromides and Alcohols with In Situ Generation of Dimethyl Sulfonium Ylide in DMSO Oxidations. Retrieved from [Link]

  • Beilstein Journals. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Retrieved from [Link]

  • PubMed. (2002). Unraveling the mechanism of epoxide formation from sulfur ylides and aldehydes. Retrieved from [Link]

  • MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

Sources

Method

One-Pot Synthesis of Epoxides Using In Situ Generated Sulfonium Ylides: A Practical Guide

An Application Note for Researchers and Drug Development Professionals Abstract The synthesis of epoxides is a cornerstone transformation in organic chemistry, providing versatile intermediates for the synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The synthesis of epoxides is a cornerstone transformation in organic chemistry, providing versatile intermediates for the synthesis of complex molecules, including pharmaceuticals. The Johnson-Corey-Chaykovsky reaction offers a powerful method for converting carbonyl compounds into epoxides through the action of sulfur ylides.[1] This application note provides a detailed guide to the one-pot synthesis of epoxides, focusing on the in situ generation of sulfonium ylides. This approach circumvents the need to handle unstable ylide reagents, offering a more practical and efficient workflow for research and development. We will explore the underlying mechanism, detail key experimental parameters, provide step-by-step protocols, and offer troubleshooting insights to ensure successful implementation.

Theoretical Background: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides, aziridines, and cyclopropanes.[2] For epoxide synthesis, the reaction involves the addition of a sulfur ylide to a ketone or aldehyde.[3] The key reagent, a sulfonium ylide, is a zwitterionic species with adjacent positive and negative charges, making the carbon atom highly nucleophilic.[3][4]

Reaction Mechanism

The reaction proceeds through a well-established two-step mechanism:

  • Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This initial attack forms a C-C bond and generates a zwitterionic intermediate known as a betaine.[1][2]

  • Intramolecular Ring Closure: The resulting alkoxide in the betaine intermediate then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the sulfonium group, which is an excellent leaving group.[5] This step is an intramolecular SN2 reaction that displaces a neutral dialkyl sulfide (e.g., dimethyl sulfide) and forms the three-membered epoxide ring.[3]

This mechanism is distinct from the related Wittig reaction, where the intermediate oxaphosphetane collapses to form an alkene due to the high thermodynamic stability of the phosphorus-oxygen double bond.[1]

Caption: Mechanism of the Corey-Chaykovsky Epoxidation.

Sulfonium vs. Sulfoxonium Ylides

Two main types of sulfur ylides are used: sulfonium ylides (e.g., dimethylsulfonium methylide) and sulfoxonium ylides (e.g., dimethyloxosulfonium methylide, also known as Corey's ylide).[2]

  • Sulfonium Ylides: Generated from sulfonium salts (e.g., trimethylsulfonium iodide). They are less stable and more reactive. They typically react with simple ketones and aldehydes to give epoxides.[6]

  • Sulfoxonium Ylides: Generated from sulfoxonium salts (e.g., trimethylsulfoxonium iodide). They are more stable due to the electron-withdrawing S=O group.[2] With α,β-unsaturated carbonyl compounds, they preferentially undergo 1,4-conjugate addition to yield cyclopropanes, whereas the more reactive sulfonium ylides typically perform a 1,2-addition to the carbonyl group to yield epoxides.[3][5]

The One-Pot Strategy: Advantages of In Situ Generation

The "one-pot" approach involves generating the reactive sulfur ylide in the same reaction vessel containing the carbonyl substrate.[7][8] This is achieved by deprotonating a commercially available and stable sulfonium salt precursor with a strong base.[2]

Key Advantages:

  • Operational Simplicity: Avoids the isolation of the often unstable and reactive ylide reagent.[6]

  • Efficiency: Reduces the number of separate reaction and workup steps, saving time and resources.

  • Safety: Minimizes handling of potentially hazardous reagents. The disagreeable smell of the dimethyl sulfide by-product is contained within the reaction vessel until workup.[9]

  • Catalytic Potential: The principles of in situ generation are foundational for developing advanced catalytic asymmetric versions of the reaction, where a chiral sulfide is used in substoichiometric amounts.[10]

One_Pot_Workflow Start Combine Sulfonium Salt, Aldehyde/Ketone, & Solvent AddBase Add Strong Base (e.g., NaH, KOtBu) Start->AddBase YlideGen In Situ Ylide Generation AddBase->YlideGen Deprotonation EpoxForm Epoxide Formation YlideGen->EpoxForm Corey-Chaykovsky Reaction Stir Stir at Room Temp (or specified temp) EpoxForm->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End Isolated Epoxide Purify->End

Caption: Workflow for one-pot epoxidation via in situ ylide generation.

Key Experimental Parameters

The success of a one-pot Corey-Chaykovsky reaction hinges on the careful selection of four key components.

ComponentCommon ExamplesRole & Rationale
Sulfonium Salt Trimethylsulfonium iodide (TMSI), Trimethylsulfonium bromide/chlorideStable, solid precursor for the ylide. Iodide salts are common, but bromides or chlorides are preferred for better atom economy.[9]
Base Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Butyllithium (BuLi)A strong, non-nucleophilic base is required to deprotonate the sulfonium salt (pKa ~16-18 in DMSO).[11][12] NaH is widely used as it is inexpensive and the H₂ byproduct is easily removed.
Solvent Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), DioxaneDMSO is an excellent choice as it readily dissolves the sulfonium salt and facilitates the deprotonation step.[2] Ethereal solvents like THF are also common but may lead to side products.[13]
Substrate Aromatic & Aliphatic Aldehydes, KetonesThe reaction is broad in scope.[14] Aldehydes are generally more reactive than ketones. Sterically hindered ketones may react slowly or not at all.

Detailed Experimental Protocol: Epoxidation of 4-Chlorobenzaldehyde

This protocol provides a representative procedure for the epoxidation of an aromatic aldehyde using trimethylsulfonium iodide and potassium tert-butoxide.

Materials:

  • Trimethylsulfonium iodide (TMSI)

  • Potassium tert-butoxide (KOtBu)

  • 4-Chlorobenzaldehyde

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add trimethylsulfonium iodide (1.2 eq).

  • Dissolution: Add anhydrous DMSO (approx. 0.3 M relative to the aldehyde) and stir until the salt is fully dissolved.

  • Substrate Addition: Add 4-chlorobenzaldehyde (1.0 eq) to the solution and stir for 5 minutes.

  • Base Addition: Carefully add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes. Caution: The reaction may be exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction: Allow the resulting solution to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMSO).

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water (2x) to remove residual DMSO, followed by a wash with brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure epoxide.

Substrate Scope & Troubleshooting

The one-pot Corey-Chaykovsky epoxidation is applicable to a wide range of carbonyl compounds.

Substrate ClassTypical ReactivityExpected YieldNotes
Aromatic AldehydesHighGood to ExcellentTolerates a wide range of electron-donating and electron-withdrawing groups.[14]
Aliphatic AldehydesHighGood to ExcellentGenerally clean reactions. Enolizable aldehydes can be used successfully with appropriate base/temperature control.[15]
Aromatic KetonesModerateModerate to GoodLess reactive than aldehydes; may require longer reaction times or slightly elevated temperatures.
Aliphatic KetonesModerate to LowVariableSteric hindrance around the carbonyl can significantly reduce yield.[13]
α,β-UnsaturatedVariableVariableCan be complex. Sulfonium ylides may give epoxides, but sulfoxonium ylides often yield cyclopropanes.[5]

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive base; wet solvent/reagents; sulfonium salt degradation.Use freshly opened or properly stored base (e.g., KOtBu from a new bottle). Ensure all solvents and reagents are anhydrous.
Low Yield Insufficient reaction time; steric hindrance; substrate decomposition.Monitor reaction by TLC to ensure completion. For hindered substrates, consider longer reaction times or a more reactive ylide precursor.
Formation of Side Products Use of ethereal solvents (e.g., THF) can lead to β-hydroxy methylthioethers.[13]Switch to DMSO as the solvent, which typically gives cleaner reactions.
Difficult Purification Residual DMSO in the crude product.Perform thorough aqueous washes during workup to remove as much DMSO as possible before chromatography.

Conclusion

The one-pot epoxidation using in situ generated sulfonium ylides is a robust, efficient, and highly practical method for synthesizing a diverse range of epoxides from simple carbonyl precursors. Its operational simplicity and broad substrate scope make it an invaluable tool for both academic research and industrial drug development. By understanding the core mechanism and optimizing key experimental parameters, researchers can reliably leverage this powerful transformation to access valuable epoxide intermediates for complex molecule synthesis.

References

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]

  • MDPI. (2021). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Retrieved from [Link]

  • ACS Publications. (2003). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Epoxides from Alkyl Bromides and Alcohols with In Situ Generation of Dimethyl Sulfonium Ylide in DMSO Oxidations. Retrieved from [Link]

  • ResearchGate. (2002). A Highly Enantioselective One-Pot Sulfur Ylide Epoxidation Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Revisiting the Corey-Chaykovsky reaction: The solvent effect and the formation of β-hydroxy methylthioethers. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2018). Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. Retrieved from [Link]

  • ResearchGate. (2000). Generation of Sulfur Ylides from Sulfonium Salts and Their Reactions. Comparative Study of Electrochemical Reduction with the Base Method and Mechanism Elucidation by the MO Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. Retrieved from [Link]

  • Wordpress. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Carroll College. (n.d.). Synthesis of Sulfonium Ylides from β-Diketones. Carroll Scholars. Retrieved from [Link]

  • ACS Publications. (2003). Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide: Extensive Studies To Map Out Scope, Limitations, and Rationalization of Diastereo- and Enantioselectivities. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Corey-Chaykovsky Reaction and Related Processes. Retrieved from [Link]

  • University of Bristol. (2003). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide synthesis from carbonyl compounds using sulfur ylides-I. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 1: Sulfur Ylides. Retrieved from [Link]

  • ResearchGate. (2016). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: The Utility of Dimethyl Phenacyl Sulfonium Bromide in Modern Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract Dimethyl phenacyl sulfonium bromide (DPPSB) has emerged as a powerhouse reagent in organic synthesis, primarily serving as a stable and reliable pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl phenacyl sulfonium bromide (DPPSB) has emerged as a powerhouse reagent in organic synthesis, primarily serving as a stable and reliable precursor to the corresponding sulfur ylide. This guide delves into the nuanced applications of DPPSB in multicomponent reactions (MCRs), a class of chemical transformations prized for their efficiency and ability to rapidly generate molecular complexity. We will explore the fundamental reactivity of the derived phenacyl-stabilized sulfur ylide and provide detailed protocols for its use in powerful synthetic methodologies, including cycloadditions and photoredox-catalyzed reactions. The focus will be on not just the procedural steps, but the underlying mechanistic principles that govern these transformations, offering researchers the insights needed to adapt and innovate within their own synthetic programs.

Core Principles: Understanding Dimethyl Phenacyl Sulfonium Bromide Reactivity

Dimethyl phenacyl sulfonium bromide is a quaternary ammonium salt, typically a stable, crystalline solid that is readily handled in the laboratory.[1][] Its true synthetic potential is unlocked upon deprotonation by a suitable base. The protons on the α-carbon, situated between the positively charged sulfonium center and the electron-withdrawing carbonyl group, are significantly acidic. This allows for the facile and clean generation of the key reactive intermediate: the dimethyl phenacyl sulfonium ylide.

The resulting sulfur ylide is a zwitterionic species, but it is best understood through its resonance structures which reveal a nucleophilic carbanion stabilized by the adjacent carbonyl group.[3][4] This stabilization renders the ylide less reactive and more selective than non-stabilized counterparts like the Corey-Chaykovsky reagent, making it an ideal component for controlled and predictable multicomponent reactions.[5] Its reactivity profile allows it to act as a versatile C2 synthon, participating in reactions as a nucleophile, a 1,3-dipole equivalent, or a radical precursor under photocatalytic conditions.[6]

Caption: Generation of the stabilized sulfur ylide from DPPSB.

Application in Domino Reactions: Synthesis of Polysubstituted Furans

One of the most powerful applications of the DPPSB-derived ylide is in domino reactions for the synthesis of complex heterocycles.[7] A classic example is its reaction with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to produce highly functionalized furans. This transformation proceeds through a cascade of reactions initiated by the nucleophilic attack of the ylide.

Mechanism Insight: The reaction is initiated by the Michael addition of the ylide's carbanion onto the alkyne, creating a new zwitterionic intermediate. This is followed by a proton transfer and a subsequent intramolecular 5-exo-dig cyclization where the enolate oxygen attacks the carbon bearing the sulfonium group. The final step is the elimination of dimethyl sulfide, a volatile and stable leaving group, which drives the reaction to completion and results in the aromatic furan ring. The entire sequence occurs in a single pot, embodying the efficiency of MCRs.

G start DPPSB + Base ylide Generate Sulfur Ylide start->ylide Step 1 add_dmad Add DMAD (Dimethyl Acetylenedicarboxylate) ylide->add_dmad Step 2 michael Michael Addition add_dmad->michael Step 3 cyclize Intramolecular Cyclization (5-exo-dig) michael->cyclize Step 4 eliminate Elimination of Dimethyl Sulfide cyclize->eliminate Step 5 product Polysubstituted Furan eliminate->product Step 6

Caption: Workflow for the MCR synthesis of furans using DPPSB.

Protocol 2.1: Three-Component Synthesis of a Substituted Furan

This protocol describes the synthesis of dimethyl 2-methyl-5-phenylfuran-3,4-dicarboxylate as a representative example.

Materials:

  • Dimethyl phenacyl sulfonium bromide (DPPSB)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add dimethyl phenacyl sulfonium bromide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to DPPSB). Stir the suspension vigorously for 10 minutes at room temperature. Causality: This initial stirring allows for partial deprotonation and ensures the base is well-dispersated before the electrophile is introduced.

  • Electrophile Addition: Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the suspension via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure furan product.

Data Summary: Scope of Furan Synthesis

The following table illustrates the versatility of this reaction with various substituted phenacyl sulfonium salts and alkynes.

EntryAr Group (on DPPSB)R¹ (on Alkyne)R² (on Alkyne)Product Yield (%)
1PhenylCO₂MeCO₂Me85-95%
24-ChlorophenylCO₂MeCO₂Me80-90%
34-MethoxyphenylCO₂MeCO₂Me88-96%
4PhenylCO₂EtH70-80%
52-NaphthylCO₂MeCO₂Me82-91%

Application in Photoredox Catalysis: Synthesis of Sulfonated Indolines

Recent advances have demonstrated the power of using DPPSB and its derived ylide in visible-light-induced photoredox multicomponent reactions.[6] In these processes, the sulfonium species engages in single-electron transfer (SET) pathways, opening up novel avenues for radical-based bond constructions. A notable example is the three-component reaction between a sulfur ylide, a 2-vinylaniline, and a sulfonyl chloride to furnish structurally diverse sulfonated indolines.

Mechanism Insight: The reaction is initiated by the photo-excited catalyst (e.g., *Ru(bpy)₃²⁺) oxidizing the sulfur ylide via a SET process to form an α-carbonyl radical cation. This radical intermediate then engages in a cascade of events including radical addition to the 2-vinylaniline and subsequent cyclization and sulfonylation, ultimately leading to the complex indoline product under redox-neutral conditions.[6]

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation catalyst Ru(bpy)₃²⁺ excited_catalyst *Ru(bpy)₃²⁺ catalyst->excited_catalyst Visible Light (hν) reduced_catalyst Ru(bpy)₃⁺ excited_catalyst->reduced_catalyst SET Ylide Sulfur Ylide reduced_catalyst->catalyst SET MCR_Components 2-Vinylaniline + Sulfonyl Chloride Radical Radical Cation Ylide->Radical Oxidation Product Sulfonated Indoline Radical->Product MCR_Components->Product

Caption: Simplified workflow of a photoredox-catalyzed MCR.

Protocol 3.1: Photocatalytic Three-Component Synthesis of a Sulfonated Indoline

Materials:

  • Dimethyl phenacyl sulfonium bromide (DPPSB)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Substituted 2-vinylaniline (1.0 eq)

  • Substituted sulfonyl chloride (1.5 eq)

  • fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%)

  • Degassed solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Ylide Preparation: In a Schlenk tube, dissolve DPPSB (1.2 eq) in the chosen degassed solvent. Add DBU (1.3 eq) and stir for 20 minutes at room temperature to pre-form the sulfur ylide. Causality: Pre-forming the ylide ensures its availability for the initial SET event once the light source is activated.

  • Reaction Assembly: To a separate Schlenk tube, add the 2-vinylaniline (1.0 eq), sulfonyl chloride (1.5 eq), and the photocatalyst (1-2 mol%).

  • Combining Reagents: Transfer the pre-formed ylide solution to the second Schlenk tube via cannula.

  • Irradiation: Place the sealed reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Use a fan to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography to isolate the desired sulfonated indoline product.

Conclusion and Outlook

Dimethyl phenacyl sulfonium bromide is far more than a simple alkylating agent; it is a key that unlocks a diverse array of complex molecular architectures through the power of multicomponent reactions. Its ability to generate a stabilized sulfur ylide intermediate makes it a predictable and versatile partner in both traditional domino reactions and modern photoredox catalysis. The protocols and mechanistic insights provided herein serve as a foundation for researchers to explore, adapt, and expand the synthetic utility of this valuable reagent. As the demand for efficient and sustainable synthetic methods grows, the application of DPPSB in MCRs is poised to become an increasingly vital tool in the synthesis of novel heterocycles and complex molecules for the pharmaceutical and materials science industries.

References

  • Chen, J. et al. (2020). Visible-light-induced photoredox multicomponent reaction between α-carbonyl sulfur ylides, 2-vinylanilines, and sulfonyl chlorides.
  • Lu, Y. et al. (2023). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chinese Journal of Organic Chemistry.
  • Various Authors. (n.d.). Dimethyl-phenacyl-sulfonium bromide synthesis and properties.
  • Wu, J. et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, MDPI.
  • Various Authors. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity.
  • Singh, S. et al. (n.d.). Recent advance: Sulfur ylides in organic synthesis.
  • Lu, Y. et al. (2023). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chinese Journal of Organic Chemistry.
  • Müller, T.J.J. et al. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
  • BOC Sciences. (n.d.). DIMETHYL PHENACYL SULFONIUM BROMIDE. BOC Sciences Website.
  • de la Torre, D. et al. (2006). Understanding Sulfone Behavior in Palladium-Catalyzed Domino Reactions With Aryl Iodides. Chemistry – A European Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

The Reaction Mechanism: A Foundation for Troubleshooting

An Application Scientist's Guide to the Corey-Chaykovsky Epoxidation: Troubleshooting & Yield Optimization Welcome to the technical support center for the Corey-Chaykovsky Epoxidation. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Corey-Chaykovsky Epoxidation: Troubleshooting & Yield Optimization

Welcome to the technical support center for the Corey-Chaykovsky Epoxidation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of epoxides, aziridines, and cyclopropanes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you troubleshoot common issues and systematically improve your reaction yields.

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, valued for its ability to form strained three-membered rings from a variety of precursors like ketones, aldehydes, and imines using sulfur ylides.[1][2][3] Its significance lies in providing a crucial retrosynthetic alternative to the traditional epoxidation of olefins.[1] This guide will delve into the reaction's mechanics, address specific experimental challenges in a direct question-and-answer format, and provide validated protocols to ensure your success.

Understanding the reaction pathway is critical to diagnosing any issues that may arise. The process consists of two primary phases: the in situ generation of the sulfur ylide, followed by its reaction with an electrophile (e.g., a carbonyl group).[4][5]

  • Ylide Formation: A sulfonium salt (e.g., trimethylsulfonium iodide) is deprotonated by a strong base, such as sodium hydride (NaH), to form the nucleophilic sulfur ylide.[5]

  • Nucleophilic Attack: The negatively charged carbon of the ylide performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone.[1][4] This step creates a betaine intermediate.

  • Ring Closure: The resulting alkoxide ion then acts as an intramolecular nucleophile, attacking the carbon adjacent to the positively charged sulfur. This step proceeds via an SN2 mechanism, displacing a neutral dialkyl sulfide (like dimethyl sulfide) as a leaving group and forming the final epoxide ring.[1][5]

The key distinction from the related Wittig reaction is that the sulfonium group is an excellent leaving group, permitting the SN2 ring closure. In contrast, the Wittig reaction is driven by the formation of the highly stable phosphorus-oxygen double bond, leading to olefination instead of epoxidation.[1][6]

Corey_Chaykovsky_Mechanism Corey-Chaykovsky Epoxidation Mechanism cluster_ylide_formation Phase 1: Ylide Generation cluster_epoxidation Phase 2: Epoxide Formation Salt Trimethylsulfonium Iodide Ylide Sulfur Ylide (Dimethylsulfonium methylide) Salt->Ylide Deprotonation Base Base (e.g., NaH) Carbonyl Ketone / Aldehyde Betaine Betaine Intermediate Epoxide Epoxide Product Betaine->Epoxide Intramolecular SN2 Ring Closure Sulfide Dimethyl Sulfide (Byproduct) Betaine->Sulfide Expulsion of Leaving Group Ylide_ref Sulfur Ylide Ylide_ref->Betaine Nucleophilic Attack

Caption: The two-phase mechanism of the Corey-Chaykovsky epoxidation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the reaction, providing causal explanations and actionable solutions.

Q1: My reaction is not working. I only recover my starting carbonyl compound. What's wrong?

This is a classic symptom of failed ylide generation. If the sulfur ylide is not formed, no reaction can occur.

Root Causes & Solutions:

  • Inactive Base: Sodium hydride (NaH) is a common culprit. It can be deactivated by moisture.

    • Expert Insight: Always use NaH from a freshly opened bottle or wash the commercially available NaH (often in mineral oil) with dry hexanes or pentane under an inert atmosphere (e.g., nitrogen or argon) before use. Ensure all glassware is rigorously flame-dried or oven-dried.

  • Wet Solvents/Reagents: The ylide is highly basic and will be quenched instantly by protic sources, including water.

    • Protocol: Use anhydrous solvents (e.g., dry DMSO, THF). Ensure your sulfonium salt is dry and your starting carbonyl does not contain residual water.

  • Incorrect Temperature for Ylide Generation: While dimethylsulfoxonium methylide (Corey's ylide) can be generated at room temperature or with gentle heating, the more reactive dimethylsulfonium methylide is less stable and must be generated and used at low temperatures.[7][8]

    • Actionable Advice: For dimethylsulfonium methylide, pre-form the ylide at a controlled temperature (e.g., 0 °C or below) before adding the carbonyl substrate.

Q2: I'm getting the desired epoxide, but the yield is consistently low. How can I optimize it?

Low yield suggests that while the ylide is forming, the subsequent reaction is inefficient or compromised by side reactions or degradation.

Optimization Strategies:

  • Stoichiometry: Ensure you are using a slight excess of the sulfonium salt and base relative to the carbonyl compound (typically 1.1 to 1.5 equivalents). This ensures the carbonyl is fully consumed even if some ylide degrades.

  • Reaction Temperature: The stability of the ylide and the rate of reaction are temperature-dependent.

    • Expert Insight: Add your carbonyl substrate slowly to the pre-formed ylide solution at a low temperature (e.g., 0 °C) and then allow the reaction to warm slowly to room temperature. This controlled addition minimizes side reactions and prevents rapid, exothermic decomposition. The reaction can take several hours to reach completion.[4]

  • Solvent Choice: The choice of solvent is critical for both ylide generation and the subsequent epoxidation.

    • Common Solvents: DMSO and THF are frequently used.[8] DMSO is often used with NaH for generating Corey's ylide.[9] For less stable ylides, THF at low temperatures is a common choice.

Troubleshooting_Low_Yield Start Low Epoxide Yield Observed Check1 Is starting material fully consumed (TLC/LC-MS)? Start->Check1 Cause1 Problem: Incomplete Conversion Check1->Cause1 No Check2 Are there significant side products? Check1->Check2 Yes Solution1a Action: Increase equivalents of ylide (1.1-1.5 eq) Cause1->Solution1a Solution1b Action: Increase reaction time or allow slow warming to RT Cause1->Solution1b End Yield Improved Solution1a->End Solution1b->End Cause2 Problem: Competing Reactions Check2->Cause2 Yes Check2->End No (Consider purification loss) Solution2a Action: Lower reaction temperature during carbonyl addition Cause2->Solution2a Solution2b Action: Check ylide choice (see Q3) Cause2->Solution2b Solution2a->End Solution2b->End

Caption: A workflow for troubleshooting low yields in the epoxidation.

Q3: My reaction with an α,β-unsaturated ketone is giving a cyclopropane instead of an epoxide. Why?

This is a classic and predictable outcome based on the type of sulfur ylide used. The two common ylides exhibit different reactivity profiles with enones.

Ylide Selection is Key:

Ylide TypeReagent NamePrecursorReactivity with Enones
Sulfonium Ylide Dimethylsulfonium methylideTrimethylsulfonium iodide/bromideReacts at the carbonyl (1,2-addition) to form an epoxide .[5]
Sulfoxonium Ylide Dimethylsulfoxonium methylide (Corey's Ylide)Trimethylsulfoxonium iodideReacts at the β-carbon (1,4-conjugate addition) to form a cyclopropane .[4][6]
  • Causality: The difference arises from the stability of the ylides. The sulfoxonium ylide is more stable (a harder nucleophile) and its addition to the carbonyl is reversible. The subsequent irreversible 1,4-addition is favored, leading to cyclopropanation. The less stable (softer) sulfonium ylide undergoes rapid, irreversible 1,2-addition to the carbonyl, leading to the epoxide.[9]

  • Solution: To obtain the epoxide from an α,β-unsaturated carbonyl, you must use a sulfonium ylide (e.g., generated from trimethylsulfonium iodide). To obtain the cyclopropane, use a sulfoxonium ylide (Corey's ylide).[6]

Q4: I am observing a β-hydroxymethyl sulfide byproduct. What is causing this?

The formation of a β-hydroxymethyl sulfide is a known side reaction, particularly when using n-butyllithium (n-BuLi) as the base in THF.[8]

  • Mechanism: This byproduct arises from the rearrangement of the betaine intermediate. Instead of the oxygen attacking the carbon bearing the sulfur, it can abstract a proton from the solvent or another source, and the intermediate can undergo a different pathway.

  • Solution: Using a non-nucleophilic hydride base like NaH or potassium tert-butoxide (KOtBu) often circumvents this issue.[10] If n-BuLi is necessary, ensure extremely low temperatures and rapid trapping of the betaine intermediate.

Validated Experimental Protocol: Epoxidation of Cyclohexanone

This protocol provides a reliable, step-by-step method for a standard Corey-Chaykovsky epoxidation, serving as a baseline for your own experiments.

Reagents & Equipment:

  • Trimethylsulfonium iodide (Me₃SI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cyclohexanone

  • Standard, dry glassware under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer and stirring bar

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Ylide Generation: Add anhydrous DMSO (20 mL) to the flask. Then, add trimethylsulfonium iodide (1.2 eq) portion-wise at room temperature. The mixture will begin to evolve hydrogen gas. Stir at room temperature for 45-60 minutes until the gas evolution ceases and a clear, homogenous solution of the ylide is formed.

  • Carbonyl Addition: Cool the ylide solution to 0 °C using an ice bath. Add a solution of cyclohexanone (1.0 eq) in a small amount of anhydrous DMSO dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a flask containing ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure epoxide.

References

  • Corey-Chaykovsky Epoxide Formation Mechanism | Organic Chemistry - YouTube. (2022). YouTube.
  • Corey-Chaykovsky Reactions - YouTube. (2021). YouTube.
  • Corey-Chaykovsky Reaction - Alfa Chemistry. Alfa Chemistry.
  • Corey-Chaykovsky Epoxidation - Organic Chemistry Tutor. Organic Chemistry Tutor.
  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC.
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry.
  • Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - Sunrise. Sunrise Chemical.
  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. Adi Chemistry.
  • Johnson-Corey-Chaykovsky reaction - chemeurope.com. chemeurope.com.
  • Johnson–Corey–Chaykovsky reaction - Wikipedia. Wikipedia.
  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing. (2025). Royal Society of Chemistry.
  • Practical Corey-Chaykovsky Epoxidation: Scope and Limitation - ResearchGate. (2025).
  • Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis - University of Bristol. University of Bristol. [Link]

  • Corey-Chaykovsky Reaction | Epoxidation | Aziridination | Cyclopropan
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing. Royal Society of Chemistry.
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - ResearchGate.

Sources

Optimization

Technical Support Center: Dimethyl Phenacyl Sulfonium Bromide Ylide

Welcome to the technical support guide for dimethyl phenacyl sulfonium bromide and its corresponding ylide. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for dimethyl phenacyl sulfonium bromide and its corresponding ylide. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile reagent. Here, we move beyond standard protocols to address the nuanced challenges, side reactions, and unexpected outcomes that can arise during its application. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: My ylide preparation seems inefficient or fails entirely. What are the common pitfalls?

This is a frequent issue that often traces back to the precursor salt or the deprotonation step. Let's break it down.

Answer: The successful in situ generation of dimethyl phenacyl sulfonium ylide hinges on two key stages: the quality of the sulfonium salt and the conditions of deprotonation.

  • Sulfonium Salt Integrity: The precursor, dimethyl phenacyl sulfonium bromide, is a hygroscopic solid.[1] Absorbed moisture can interfere with the base and quench the ylide as it forms.

    • Troubleshooting:

      • Dry the sulfonium salt under high vacuum before use.

      • Store it in a desiccator over a strong drying agent (e.g., P₂O₅).

      • Consider preparing the salt fresh from phenacyl bromide and dimethyl sulfide if the quality of commercial batches is suspect.[1] The purity of the starting phenacyl bromide is also critical.

  • Deprotonation Conditions: This ylide is a "stabilized" ylide, meaning the negative charge on the carbanion is delocalized by the adjacent carbonyl group.[2][3] While this makes it more stable than unstabilized ylides (like dimethylsulfonium methylide), it also means it's less basic and requires careful selection of the base and solvent.

    • Base Selection: Strong, non-nucleophilic bases are required. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[4] Weaker bases like NaOH or K₂CO₃ are generally insufficient.

    • Solvent Choice: Anhydrous, aprotic solvents are mandatory. Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are most common.[4] The presence of any protic impurities (water, alcohols) will protonate and destroy the ylide.

    • Temperature: Ylide generation is often performed at 0 °C or room temperature. However, the stability of the ylide is finite, and prolonged reaction times at higher temperatures can lead to degradation.[5]

Troubleshooting Guide: Common Side Reactions
Q2: I'm reacting the ylide with an α,β-unsaturated ketone and getting a cyclopropane instead of the expected epoxide. Why is this happening and can I control the selectivity?

This is a classic and fundamentally important question regarding the reactivity of stabilized sulfur ylides.

Answer: You are observing the competition between 1,2-addition (leading to an epoxide) and 1,4-conjugate addition (leading to a cyclopropane). Dimethyl phenacyl sulfonium ylide, being a stabilized and relatively "soft" nucleophile, has a strong propensity for 1,4-addition to enones.[6][7]

  • Mechanistic Explanation:

    • 1,2-Addition (Kinetic Control): The ylide attacks the carbonyl carbon directly. This is a fast but often reversible step. The resulting betaine intermediate undergoes intramolecular Sₙ2 displacement to form the epoxide.[8]

    • 1,4-Addition (Thermodynamic Control): The ylide attacks the β-carbon of the unsaturated system. This forms an enolate intermediate which then cyclizes via a 3-exo-tet ring closure, displacing dimethyl sulfide to yield the thermodynamically more stable cyclopropane product.[6]

  • Controlling Selectivity:

    • To Favor Epoxidation (1,2-Addition): Use a less stabilized, more reactive ylide like dimethylsulfonium methylide ((CH₃)₂SCH₂). Its addition is typically irreversible and kinetically controlled, favoring attack at the hard carbonyl center.[8][9]

    • To Favor Cyclopropanation (1,4-Addition): Dimethyl phenacyl sulfonium ylide is an excellent choice for this transformation. The reaction often benefits from conditions that allow for equilibration, favoring the thermodynamic product.

// Nodes start [label="Ylide + α,β-Unsaturated Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; betaine [label="Betaine Intermediate\n(from 1,2-Addition)", fillcolor="#FFFFFF", fontcolor="#202124"]; enolate [label="Enolate Intermediate\n(from 1,4-Addition)", fillcolor="#FFFFFF", fontcolor="#202124"]; epoxide [label="Epoxide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2, height=1]; cyclopropane [label="Cyclopropane Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2, height=1];

// Edges start -> betaine [label=" 1,2-Addition\n(Kinetic Pathway)"]; start -> enolate [label=" 1,4-Addition\n(Thermodynamic Pathway)"]; betaine -> epoxide [label=" Intramolecular Sₙ2\n(Fast)"]; enolate -> cyclopropane [label=" Intramolecular\nCyclization (Stable)"];

// Ranks {rank=same; betaine; enolate;} {rank=same; epoxide; cyclopropane;}

}

Caption: Potential side reactions via a radical pathway.

Experimental Protocols & Data
Optimized Protocol: In Situ Generation and Reaction

This protocol provides a robust starting point for the epoxidation of a simple aldehyde like benzaldehyde.

StepProcedureKey Considerations
1 To a flame-dried, three-neck flask under N₂ atmosphere, add dimethyl phenacyl sulfonium bromide (1.1 eq).Ensure all glassware is scrupulously dry. The salt should be dried under vacuum for several hours prior to use.
2 Add anhydrous DMSO or THF (approx. 0.2 M concentration). Stir to dissolve/suspend.DMSO is often preferred for its ability to dissolve the salt and facilitate the reaction.
[4]3 Cool the mixture to 0 °C in an ice bath.
4 Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.Caution: H₂ gas is evolved. Ensure proper ventilation. The mixture will typically turn yellow, indicating ylide formation.
5 Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.This ensures complete deprotonation and ylide formation.
6 Re-cool the mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.A slow addition of the electrophile helps to control the reaction rate and minimize side reactions.
7 Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
8 Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution. Extract with an appropriate organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography.
References
  • Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chinese Chemical Letters.
  • Product Class 1: Sulfur Ylides. Science of Synthesis.
  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules.
  • DCA sensitized reaction of phenacyl sulfonium ylides via ylidion...
  • Structure and stability of sulfur ylides.
  • REACTIONS OF DIPHENYLSULPHONIUh4 PHENACYLIDE. ElectronicsAndBooks.
  • Sulfur Ylide Chemistry. Baran Lab, Scripps Research.
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal.
  • Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox c
  • Réactions du Sulfoxyde de Diméthyle II — Synthèse des sels de diméthyl-phénacyl-sulfonium; hydrolyse et pyrolyse de ces corps.
  • Johnson–Corey–Chaykovsky reaction. Wikipedia.
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Royal Society of Chemistry.
  • Application Notes and Protocols: Corey-Chaykovsky Reaction with S,S-Dimethyl-N-phenylsulfoximide Ylide. Benchchem.
  • Reactions of Ylides. Chemistry LibreTexts.
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry.
  • Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. ACS Omega.

Sources

Troubleshooting

stability of dimethyl phenacyl sulfonium bromide under reaction conditions

Welcome to the technical support resource for Dimethyl Phenacyl Sulfonium Bromide (DMSPB). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Dimethyl Phenacyl Sulfonium Bromide (DMSPB). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. Here, we address common challenges and frequently asked questions to ensure the successful and efficient use of DMSPB in your experiments, moving beyond simple protocols to explain the underlying chemical principles governing its stability and reactivity.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling, storing, and planning experiments with Dimethyl Phenacyl Sulfonium Bromide.

Q1: What is Dimethyl Phenacyl Sulfonium Bromide (DMSPB) and what are its key properties?

Dimethyl Phenacyl Sulfonium Bromide is a β-keto sulfonium salt widely used in organic synthesis.[1] Its primary utility lies in its role as a precursor to a stabilized sulfur ylide, (benzoylmethyl)dimethylsulfonium ylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes.[2][3][4] The phenacyl group (a benzoylmethyl group) stabilizes the adjacent ylide through resonance, making it less reactive and easier to handle than unstabilized sulfur ylides like dimethylsulfonium methylide.[2]

PropertyDataSource(s)
Chemical Formula C₁₀H₁₃BrOS[5][]
Molecular Weight 261.18 g/mol [5][]
CAS Number 5667-47-0[5][]
Appearance Colorless to white crystalline solid/plates[1][7]
Melting Point ~145 °C[1]
Solubility Soluble in water, DMSO, Ethanol[1]
Key Characteristic Hygroscopic[1]
Q2: What are the primary applications of DMSPB?

The most prominent application of DMSPB is as a precursor for the Corey-Chaykovsky reaction.[3][4] Upon deprotonation with a base, it forms a stabilized sulfur ylide. This ylide reacts with various electrophiles:

  • Ketones & Aldehydes: To form epoxides.[8]

  • α,β-Unsaturated Carbonyls (Enones): To form cyclopropanes via a 1,4-conjugate addition.[4][9]

  • Imines: To form aziridines.[4]

Recently, its applications have expanded into photoredox catalysis, where the C–S bond can be cleaved to generate radical species for novel chemical transformations.[10][11]

Q3: How should I properly handle and store DMSPB?

Proper handling and storage are critical to maintaining the reagent's integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Due to its hygroscopic nature, exposure to atmospheric moisture should be minimized.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Avoid generating dust.[14]

  • Incompatibilities: Keep away from strong bases (unless generating the ylide in situ), strong oxidizing agents, direct sunlight, and heat sources.[12]

Q4: Is DMSPB stable to air and moisture?

DMSPB is sensitive to both. It is described as hygroscopic, meaning it will readily absorb moisture from the air.[1] This is problematic because in the presence of a strong base and water, the salt can undergo hydrolysis, leading to cleavage of the phenacyl group and formation of benzoic acid derivatives.[1] While short-term handling in air is generally acceptable, prolonged exposure should be avoided. For best results, handle quickly and store under inert gas.

Troubleshooting Guide

This section addresses specific experimental failures and unexpected results, providing insights into the underlying causes and offering actionable solutions.

Q1: My reaction yield is low, or the starting material is not consumed. What are the likely causes?

This is a common issue often traced back to the ylide generation step. The stability and reactivity of the ylide are paramount.

Possible Cause 1: Ineffective Deprotonation. The pKa of the protons alpha to the sulfonium group is in the range of 16-18, requiring a sufficiently strong base for complete ylide formation.

  • Solution:

    • Base Selection: Ensure your base is strong enough. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMSO or THF is a classic choice.[2][4] Potassium tert-butoxide (t-BuOK) is also effective.[8] Weaker bases like carbonates or amines may be insufficient.

    • Base Quality: Strong bases like NaH can degrade upon improper storage. Use a fresh bottle or titrate your base to confirm its activity.

    • Solvent Purity: The solvent must be anhydrous. Trace water will quench the base and can promote hydrolytic decomposition of the sulfonium salt. Use freshly distilled or commercially available anhydrous solvents.

Possible Cause 2: Ylide Instability. Even though it is a "stabilized" ylide, it is not indefinitely stable in solution and should be generated and used in situ.

  • Solution:

    • Temperature Control: Generate the ylide at a controlled temperature, typically ranging from 0 °C to room temperature. While more stable than non-stabilized ylides, elevated temperatures can accelerate decomposition pathways.[8]

    • Order of Addition: Add your electrophile (aldehyde, ketone, etc.) to the pre-formed ylide solution. Do not mix the sulfonium salt, base, and electrophile all at once, as this can lead to competitive side reactions. An established procedure involves dissolving the sulfonium salt, adding the electrophile, and then adding the base solution.[8]

Q2: My reaction produced significant amounts of acetophenone and 1,2-dibenzoylethane. Why?

The presence of these byproducts strongly suggests decomposition of the sulfonium salt or the ylide via a radical pathway, which can be initiated by light or heat.

Possible Cause: Photochemical or Thermal Decomposition. Sulfonium salts are known to be photolabile. Upon irradiation with UV light, the C–S bond can undergo homolytic cleavage to form a phenacyl radical and a dimethyl sulfide radical cation.[10] The phenacyl radical can then dimerize to form 1,2-dibenzoylethane or abstract a hydrogen atom to form acetophenone.[10] High reaction temperatures can induce similar decomposition pathways.

  • Solution:

    • Exclude Light: Protect your reaction from ambient light by wrapping the flask in aluminum foil. This is especially critical for reactions running for extended periods.

    • Maintain Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, run a control experiment in the dark to determine if the decomposition is thermally or photochemically induced.

    • Purity of Reagent: Ensure the starting DMSPB is pure. Impurities can sometimes catalyze decomposition.

Q3: The main product isolated is benzoic acid (or its salt/ester). What happened?

This indicates a hydrolytic cleavage reaction, a known instability pathway for β-keto sulfonium salts under specific conditions.

Possible Cause: Base-Mediated Hydrolysis. In the presence of concentrated aqueous base (like NaOH), DMSPB can undergo hydrolytic cleavage of the C-C bond between the carbonyl and the methylene group, ultimately yielding a benzoate salt.[1] This is exacerbated by the presence of water in the reaction medium.

  • Solution:

    • Use Anhydrous Conditions: This is the most critical factor. Ensure your solvent and glassware are scrupulously dry. Use an anhydrous base (e.g., NaH, t-BuOK) rather than an aqueous solution of a base.

    • Control Stoichiometry: Use the minimum required amount of base (typically 1.0-1.2 equivalents) for ylide formation. Excess base can promote side reactions, including hydrolysis if any water is present.

    • Aqueous Workup: Quench the reaction carefully with a non-aqueous reagent (like saturated NH₄Cl if compatible) before proceeding to an aqueous workup to minimize the exposure of unreacted ylide or salt to aqueous base.

Visualized Workflows and Mechanisms

Troubleshooting Experimental Failures

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered when using DMSPB.

start Problem: Low Yield / Side Products check_base 1. Check Base & Conditions start->check_base check_purity 2. Analyze Byproducts start->check_purity check_conditions 3. Review Reaction Setup start->check_conditions cause_base Cause: Ineffective Deprotonation check_base->cause_base Is base strong/active? cause_water Cause: Trace Water Present check_base->cause_water Are conditions anhydrous? byproduct_radical Byproducts: Acetophenone, 1,2-Dibenzoylethane check_purity->byproduct_radical byproduct_hydrolysis Byproduct: Benzoic Acid check_purity->byproduct_hydrolysis cause_photo Cause: Photochemical Decomposition check_conditions->cause_photo Is light excluded? cause_temp Cause: Thermal Decomposition check_conditions->cause_temp Is temp controlled? sol_base Solution: Use fresh, strong base (NaH, t-BuOK). Verify stoichiometry. cause_base->sol_base sol_water Solution: Use anhydrous solvents/reagents. Dry glassware thoroughly. cause_water->sol_water sol_photo Solution: Protect reaction from light (wrap flask in foil). cause_photo->sol_photo cause_hydrolysis Cause: Base-Mediated Hydrolysis sol_hydrolysis Solution: Strictly anhydrous conditions. Avoid aqueous bases. cause_hydrolysis->sol_hydrolysis sol_temp Solution: Maintain strict temperature control. Avoid excessive heat. cause_temp->sol_temp byproduct_radical->cause_photo byproduct_hydrolysis->cause_hydrolysis

Caption: A troubleshooting flowchart for DMSPB reactions.

Corey-Chaykovsky Reaction Mechanism

This mechanism illustrates the formation of the stabilized ylide and its subsequent reaction with a ketone to form an epoxide.

Caption: Mechanism of epoxidation via the Corey-Chaykovsky reaction.

Major Decomposition Pathways for DMSPB

Understanding these pathways is key to preventing the formation of unwanted byproducts.

DMSPB Dimethyl Phenacyl Sulfonium Bromide Heat Heat (Pyrolysis) DMSPB->Heat Light UV Light (Photolysis) DMSPB->Light Base_H2O Strong Base + H₂O (Hydrolysis) DMSPB->Base_H2O Prod_Heat Phenacyl Chloride/Bromide + Dimethyl Sulfide Heat->Prod_Heat Leads to Prod_Light Acetophenone + 1,2-Dibenzoylethane (via Phenacyl Radical) Light->Prod_Light Generates Prod_Base Benzoic Acid Salt + [CH₃-S⁺(CH₃)₂]OH⁻ Base_H2O->Prod_Base Results in

Sources

Optimization

Technical Support Center: Optimizing Ylide Formation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the fine art and science of ylide formation. This guide is designed to move beyond simple proto...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the fine art and science of ylide formation. This guide is designed to move beyond simple protocols and provide you with the in-depth knowledge required to troubleshoot and optimize your reactions, particularly the widely used Wittig reaction and its variations. Here, we will delve into the critical interplay of bases and solvents, empowering you to control your reaction outcomes with precision.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding ylide formation.

Q1: Why isn't my phosphonium salt deprotonating to form the ylide?

The most likely reason is that the base you are using is not strong enough to deprotonate the phosphonium salt. The acidity of the α-proton on the phosphonium salt is highly dependent on the substituents attached to the carbon.

  • Unstabilized Ylides: For ylides derived from simple alkyl halides (e.g., methyltriphenylphosphonium bromide), the α-protons are not very acidic (pKa ~22-35).[1][2][3] Therefore, very strong bases are required for complete deprotonation. Common choices include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and sodium hydride (NaH).[1][3][4]

  • Stabilized Ylides: If the group attached to the α-carbon is electron-withdrawing (e.g., an ester, ketone, or nitrile), the resulting carbanion is stabilized by resonance. This increases the acidity of the α-proton, allowing for the use of weaker bases such as alkoxides (e.g., sodium ethoxide) or even sodium hydroxide in some cases.[4][5]

Q2: My Wittig reaction is giving me a mixture of E and Z isomers. How can I improve the stereoselectivity?

Stereoselectivity in the Wittig reaction is a complex issue influenced by the ylide's stability, the presence of salts, the solvent, and the reaction temperature.

  • For (Z)-Alkene Selectivity: Use an unstabilized ylide under "salt-free" conditions.[6][7] This is typically achieved by using a base that does not introduce lithium cations, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide. The reaction is believed to proceed through a kinetically controlled, concerted [2+2] cycloaddition to form a cis-oxaphosphetane, which then decomposes to the (Z)-alkene.[6][7][8] Performing the reaction in a non-polar, aprotic solvent like THF or toluene at low temperatures can further enhance Z-selectivity.[9]

  • For (E)-Alkene Selectivity: Use a stabilized ylide.[4][7][8] The reaction is reversible and proceeds under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate, which leads to the (E)-alkene.[8] Alternatively, for unstabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then yields the (E)-alkene upon protonation and subsequent elimination.[7][8][10]

Q3: What is the role of the solvent in ylide formation and the Wittig reaction?

The solvent plays a crucial role in solvating the reagents and intermediates, which can significantly impact reactivity and stereoselectivity.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are commonly used for ylide formation as they are good at solvating cations but do not protonate the highly basic ylide.[2][11] In the Wittig reaction, polar aprotic solvents can influence the E/Z ratio. For instance, performing the reaction in DMF in the presence of lithium or sodium iodide can lead to almost exclusively the (Z)-isomer with unstabilized ylides.[7][10]

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These are often used for "salt-free" Wittig reactions to promote Z-selectivity with unstabilized ylides.[9]

  • Protic Solvents (e.g., Ethanol, Water): These are generally avoided for the formation of unstabilized ylides as they will protonate and decompose the ylide.[2][11] However, for stabilized ylides, reactions can sometimes be performed in protic or even aqueous conditions.[12]

Q4: I see a lot of triphenylphosphine oxide in my final product. How can I remove it?

Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Here are a few strategies for its removal:

  • Crystallization: If your product is a solid, recrystallization may be effective as triphenylphosphine oxide has different solubility properties.

  • Chromatography: Column chromatography is a very common method for separating the desired alkene from triphenylphosphine oxide.

  • Precipitation of a Zinc Complex: Triphenylphosphine oxide can be precipitated as a complex with zinc chloride (ZnCl₂).[13]

  • Aqueous Extraction: For some products, a simple aqueous extraction can help remove the more polar triphenylphosphine oxide.

Troubleshooting Guides

Here we address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Alkene Product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Ylide Formation - Verify Base Strength: Ensure the base is strong enough for the specific phosphonium salt (see FAQ 1). For unstabilized ylides, use strong bases like n-BuLi or NaH.[1][3] - Check Reagent Quality: Ensure the base and phosphonium salt are pure and dry. Organolithium reagents should be titrated. - Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as ylides are sensitive to oxygen and moisture.[2]
Ylide Decomposition - Anhydrous Conditions: Use anhydrous solvents and flame-dried glassware. Ylides are strong bases and will be protonated by water.[2][11] - Temperature Control: Generate and use unstabilized ylides at low temperatures (e.g., 0 °C or -78 °C) to minimize decomposition.
Poor Reactivity of Carbonyl Compound - Steric Hindrance: Sterically hindered ketones may react slowly or not at all.[7] Consider using the Horner-Wadsworth-Emmons reaction as an alternative. - Electronic Effects: Highly electron-rich ketones may be less reactive.
Side Reactions - Enolization of Carbonyl: If the carbonyl compound has acidic α-protons, the ylide can act as a base, leading to enolization instead of the Wittig reaction. Use the ylide at a low temperature and add the carbonyl compound slowly.
Issue 2: Unexpected Stereochemical Outcome

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Presence of Lithium Salts - Salt-Free Conditions for Z-Selectivity: If you are aiming for the (Z)-alkene with an unstabilized ylide, avoid lithium-containing bases like n-BuLi. The presence of Li⁺ can lead to the formation of a betaine intermediate, which can equilibrate and reduce Z-selectivity.[1][4] Use sodium or potassium bases (e.g., NaHMDS, KHMDS, potassium tert-butoxide) instead.[9]
Incorrect Ylide Classification - Re-evaluate Ylide Stability: Ensure you have correctly classified your ylide as stabilized, semi-stabilized, or unstabilized. Semi-stabilized ylides (e.g., benzyltriphenylphosphonium chloride) often give poor stereoselectivity.[7][14]
Solvent Effects - Optimize Solvent for Desired Isomer: For (Z)-alkenes with unstabilized ylides, non-polar aprotic solvents like THF or toluene are preferred.[9] For (E)-alkenes with stabilized ylides, polar aprotic solvents like DMF or DMSO can enhance selectivity.[14]
Reaction Temperature - Kinetic vs. Thermodynamic Control: Low temperatures generally favor kinetic control (Z-selectivity with unstabilized ylides), while higher temperatures can promote thermodynamic control (E-selectivity).

Experimental Protocols

Protocol 1: Generation of an Unstabilized Ylide (Methylenetriphenylphosphorane) and Wittig Reaction under Salt-Free Conditions

This protocol is designed to favor the formation of a (Z)-alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium amide (NaNH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde or Ketone

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet.

Procedure:

  • Under a nitrogen atmosphere, add sodium amide to the flame-dried flask.

  • Add anhydrous THF and stir to form a suspension.

  • Carefully add methyltriphenylphosphonium bromide in portions. The color of the solution should turn a characteristic orange/red, indicating ylide formation.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Protocol 2: Generation of a Stabilized Ylide and Wittig Reaction

This protocol is designed to favor the formation of an (E)-alkene.

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Aldehyde or Ketone

  • Round-bottom flask with a magnetic stir bar.

Procedure:

  • Dissolve (carbethoxymethyl)triphenylphosphonium bromide in anhydrous ethanol in the round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol to the flask. A color change should be observed, indicating ylide formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde or ketone to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Ylide_Formation_and_Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CH₂-R]X⁻ Phosphonium Salt PPh3->PhosphoniumSalt SN2 AlkylHalide R-CH₂-X AlkylHalide->PhosphoniumSalt Ylide Ph₃P=CH-R Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide_Reactant Ph₃P=CH-R Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide_Reactant->Oxaphosphetane [2+2] Cycloaddition Carbonyl R'₂C=O Aldehyde/Ketone Carbonyl->Oxaphosphetane Alkene R'₂C=CH-R Alkene Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Triphenylphosphine oxide Oxaphosphetane->TPPO

Caption: Workflow of Ylide Formation and the Wittig Reaction.

Stereoselectivity_Factors cluster_unstabilized Unstabilized Ylide (R=alkyl) cluster_stabilized Stabilized Ylide (R=EWG) cluster_schlosser Schlosser Modification (Unstabilized Ylide) Ylide_Type Ylide Type Unstab_Conditions Salt-Free Conditions (Na⁺, K⁺ bases) Non-polar solvent Ylide_Type->Unstab_Conditions Stab_Conditions Thermodynamic Conditions (Reversible) Ylide_Type->Stab_Conditions Schlosser_Conditions 1. Add PhLi at low temp. 2. Protonate Ylide_Type->Schlosser_Conditions Unstab_Outcome (Z)-Alkene (Kinetic Control) Unstab_Conditions->Unstab_Outcome Stab_Outcome (E)-Alkene (Thermodynamic Control) Stab_Conditions->Stab_Outcome Schlosser_Outcome (E)-Alkene Schlosser_Conditions->Schlosser_Outcome

Caption: Factors Influencing Wittig Reaction Stereoselectivity.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Wipf, P. (2007, February 12). The Wittig Reaction. Retrieved from [Link]

  • A Solvent Free Wittig Reaction. (2007).
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Stereoselectivity of the Wittig Reaction in Two-Phase System. Retrieved from [Link]

  • CORA. (2013, May 14). The modern interpretation of the Wittig reaction mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • YouTube. (2022, June 6). Stereoselectivity in Wittig reaction | Nucleophilic Addition to Carbonyl - Part 21. Retrieved from [Link]

  • Wikipedia. Wittig reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved from [Link]

  • Hive Chemistry Discourse. (2002, August 8). Bases for preparation of Ylides? (Wittig Rxn). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Ylides. Retrieved from [Link]

  • Hive Chemistry Discourse. (2002, August 8). Bases for preparation of Ylides? (Wittig Rxn). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Stabilized Sulfur Ylides

Welcome to the Technical Support Center for stabilized sulfur ylides. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of these versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for stabilized sulfur ylides. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of these versatile reagents. Here, we will delve into the common causes of low reactivity and provide actionable troubleshooting strategies and in-depth scientific explanations to get your reactions back on track.

Frequently Asked Questions (FAQs)

Q1: What defines a "stabilized" sulfur ylide, and how does this affect its reactivity?

A1: A sulfur ylide is classified as "stabilized" when the carbanion (the nucleophilic carbon) is adjacent to an electron-withdrawing group (EWG), such as a ketone, ester, or cyano group.[1] This stabilization occurs through delocalization of the negative charge, which increases the ylide's stability and makes it easier to handle, often allowing for isolation as a bench-stable solid.[2] However, this increased stability comes at the cost of reduced nucleophilicity and, consequently, lower reactivity compared to their "unstabilized" counterparts which lack such an EWG.[3][4] Unstabilized ylides, like dimethylsulfonium methylide, are highly reactive and typically generated and used in situ at low temperatures.[5][6]

Q2: What is the fundamental difference in reactivity between sulfonium and sulfoxonium ylides?

A2: The primary difference lies in the oxidation state of the sulfur atom, which influences the ylide's stability and nucleophilicity.[3][4]

  • Sulfonium Ylides: The sulfur atom is in the +2 oxidation state. These ylides are generally less stable and more reactive, behaving as "harder" nucleophiles. In reactions with α,β-unsaturated carbonyls, they tend to favor 1,2-addition to the carbonyl group, leading to the formation of epoxides.[5][7]

  • Sulfoxonium Ylides: The sulfur atom is in the +4 oxidation state and is bonded to an oxygen atom. The additional electron-withdrawing oxygen atom further stabilizes the adjacent carbanion, making sulfoxonium ylides (like the Corey-Chaykovsky reagent) "softer" and less reactive nucleophiles.[7][8] This inherent stability often leads to reversible initial addition to carbonyl compounds and favors 1,4-conjugate addition to enones, resulting in cyclopropanes.[9][7]

Q3: My stabilized ylide is not reacting with my carbonyl compound. What are the most likely initial causes?

A3: The most common initial culprits for a lack of reactivity are:

  • Insufficiently Electrophilic Substrate: Stabilized ylides require a sufficiently reactive electrophile. Highly hindered ketones or electron-rich aldehydes may not be electrophilic enough to react.

  • Ylide Instability/Decomposition: Although "stabilized," these ylides can still decompose, especially under non-optimal conditions (e.g., presence of moisture, wrong solvent, or prolonged reaction times at elevated temperatures).[2]

  • Improper Ylide Generation: If generating the ylide in situ, the base may not be strong enough to fully deprotonate the precursor sulfonium/sulfoxonium salt, or it may be incompatible with other functional groups in the reaction.[10]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of additives can have a profound impact on the reaction rate.

Troubleshooting Guide: Low to No Reactivity

This section provides a structured approach to diagnosing and solving low reactivity issues with your stabilized sulfur ylide reactions.

Problem 1: No reaction observed with an aldehyde or ketone.
Initial Diagnostic Questions:
  • Is the ylide confirmed to be present and active?

  • Is the carbonyl substrate sufficiently reactive?

  • Are the reaction conditions appropriate for a stabilized ylide?

Troubleshooting Workflow Diagram

G start Start: Low/No Reactivity check_ylide Verify Ylide Integrity (NMR, test reaction) start->check_ylide ylide_ok Ylide is Active check_ylide->ylide_ok Yes ylide_bad Ylide Degraded/ Not Formed check_ylide->ylide_bad No check_substrate Assess Substrate Reactivity (Less hindered, more electrophilic?) substrate_ok Substrate is Reactive check_substrate->substrate_ok Yes substrate_bad Substrate is Unreactive check_substrate->substrate_bad No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Additives) conditions_ok Reaction Proceeds optimize_conditions->conditions_ok ylide_ok->check_substrate rethink_strategy Consider Alternative Synthetic Route ylide_bad->rethink_strategy Synthesize fresh ylide substrate_ok->optimize_conditions substrate_bad->rethink_strategy

Caption: A decision tree for troubleshooting low reactivity.

Step-by-Step Solutions & Explanations

Step 1: Verify Ylide Integrity and Concentration

  • Causality: The most fundamental reason for a failed reaction is the absence of a key reagent. Stabilized ylides, while more robust than their unstabilized counterparts, can still degrade.

  • Protocol:

    • NMR Spectroscopy: If you have an isolated ylide, run a quick ¹H NMR to confirm its structure and purity. Compare it against a reference spectrum.

    • Test Reaction: React your ylide with a known, highly reactive aldehyde, such as p-nitrobenzaldehyde. If this reaction fails, your ylide is likely inactive.

    • Fresh Synthesis: If the ylide is found to be degraded or impure, synthesize a fresh batch. Ensure anhydrous conditions during synthesis and storage. The precursor sulfonium salts can be readily prepared by the SN2 alkylation of dialkyl sulfides with alkyl halides.[3]

Step 2: Evaluate and Modify the Substrate

  • Causality: The decreased nucleophilicity of stabilized ylides means they are more sensitive to the electrophilicity of the carbonyl partner. Steric hindrance around the carbonyl group can prevent the ylide from approaching, and electron-donating groups on the substrate can reduce its electrophilicity.

  • Solutions:

    • Lewis Acid Additives: The addition of a Lewis acid can activate the carbonyl group, making it more electrophilic. However, be cautious as Lewis acids can also coordinate to the ylide, potentially deactivating it.[10] A screening of different Lewis acids (e.g., Sc(OTf)₃, MgBr₂·OEt₂) at low temperatures is recommended.

    • Change Substrate: If possible, temporarily switch to a less sterically hindered or more electron-poor substrate to confirm the reaction proceeds under your current conditions.

Step 3: Optimize Reaction Conditions

  • Causality: The Johnson-Corey-Chaykovsky reaction is sensitive to solvent polarity, temperature, and reaction time.[9][11] Stabilized ylides often require more forcing conditions than unstabilized ones.

  • Optimization Table:

ParameterIssue with Low ReactivityRecommended Change & Rationale
Temperature Reaction is too slow at room temp or below.Increase Temperature: Gently heat the reaction (e.g., to 40-60 °C). This provides the necessary activation energy for the nucleophilic attack. Monitor for ylide decomposition.[12]
Solvent Polar aprotic solvents (e.g., DMSO, DMF) may be solvating the ylide too strongly.Switch to a less polar solvent: Toluene or THF can be effective.[4] These solvents may promote closer association between the ylide and the substrate.
Reaction Time Insufficient time for the slower-reacting ylide.Increase Reaction Time: Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-72 hours).[4]
Base (for in situ generation) Incomplete deprotonation of the sulfonium salt.Use a Stronger, Non-Nucleophilic Base: Sodium hydride (NaH) is a common choice for generating sulfoxonium ylides.[13] Ensure the base is fresh and the solvent is anhydrous.
Problem 2: Reaction with an α,β-unsaturated carbonyl is sluggish or gives the wrong product.
Initial Diagnostic Questions:
  • Are you using a sulfonium or a sulfoxonium ylide?

  • Is 1,2-addition (epoxidation) or 1,4-addition (cyclopropanation) the desired outcome?

Explanation of Regioselectivity

The regiochemical outcome of the reaction with an enone is highly dependent on the type of ylide used. This is often explained by Hard and Soft Acid and Base (HSAB) theory.

  • Sulfonium Ylides (Harder Nucleophiles): Tend to attack the harder electrophilic center, the carbonyl carbon (1,2-addition), to form an epoxide.[7]

  • Sulfoxonium Ylides (Softer Nucleophiles): Preferentially attack the softer electrophilic center, the β-carbon (1,4-addition or conjugate addition), to form a cyclopropane.[9][7]

Troubleshooting Regioselectivity and Reactivity
  • Issue: Low yield in a desired cyclopropanation.

    • Solution: Ensure you are using a stabilized sulfoxonium ylide. If the reaction is still slow, increasing the temperature may favor the thermodynamically controlled 1,4-addition product. The initial 1,2-addition is often reversible, while the 1,4-addition is typically irreversible.[9][8]

  • Issue: A mixture of epoxide and cyclopropane is formed.

    • Solution: This suggests that the selectivity of your ylide is not absolute. Lowering the reaction temperature may favor the kinetically controlled product (often the epoxide). Conversely, a higher temperature may favor the thermodynamic product (cyclopropane). Switching from a sulfonium to a sulfoxonium ylide (or vice versa) is the most direct way to control this outcome.

Experimental Protocols

Protocol 1: Test for Ylide Activity with a Reactive Aldehyde

This protocol describes a small-scale test reaction to confirm the viability of your stabilized sulfur ylide.

  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the stabilized sulfur ylide (e.g., a phenacylsulfonium ylide, 0.1 mmol, 1.0 equiv) in an appropriate anhydrous solvent (e.g., 1 mL of THF or DCM).

  • Substrate Addition: Add p-nitrobenzaldehyde (0.1 mmol, 1.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes for 2-4 hours. The disappearance of the starting materials and the appearance of a new, higher Rf spot (the epoxide) indicates a reactive ylide.

  • Analysis: If the reaction proceeds to a reasonable conversion (>50%) within a few hours, the ylide is considered active.

Protocol 2: General Procedure for Optimizing Reaction Temperature

This protocol outlines a method for finding the optimal temperature for a sluggish reaction.

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), combine your carbonyl substrate (1.0 mmol, 1.0 equiv) and the stabilized sulfur ylide (1.1 mmol, 1.1 equiv) in your chosen anhydrous solvent (e.g., 5 mL of toluene).

  • Initial Phase: Stir the reaction at room temperature for 4 hours. Take an aliquot for TLC or LC-MS analysis to establish a baseline conversion.

  • Heating: Fit the flask with a reflux condenser and heat the reaction mixture to 40 °C using an oil bath.

  • Monitoring: After 4 hours at 40 °C, take another aliquot for analysis. Compare the conversion to the room temperature baseline.

  • Incremental Increase: If conversion has improved but is not complete, increase the temperature in 10-15 °C increments (e.g., to 55 °C, then 70 °C), monitoring at each stage after a consistent time interval (e.g., 4 hours).

  • Workup: Once the reaction reaches completion or a plateau, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

References

  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides - MDPI.
  • Johnson–Corey–Chaykovsky reaction - Wikipedia.
  • Johnson–Corey–Chaykovsky reaction - Grokipedia.
  • Product Class 1: Sulfur Ylides.
  • Organocatalytic Transformations
  • Corey-Chaykovsky Reaction - Organic Chemistry Portal.
  • Technical Support Center: Stereoselective Sulfur Ylide Reactions - Benchchem.
  • Sulfur-Based Ylides in Transition-Metal-C
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to n
  • Unleashing the Secrets of Sulfur Ylides! - YouTube.
  • Reactions of Ylides - Chemistry LibreTexts.
  • Catalyst‐ and Substrate‐Dependent Chemodivergent Reactivity of Stabilised Sulfur Ylides with Salicylaldehydes - Unibo.
  • Optimization of reaction conditions | Download Table - ResearchG
  • Corey-Chaykovsky Reactions | NROChemistry.
  • Additions of stabilised and semi-stabilised sulfur ylides to tosyl protected imines: are they under kinetic or thermodynamic control? - R Discovery.
  • Ylide - Wikipedia.
  • Corey-Chaykovsky Reaction - Alfa Chemistry.
  • (PDF)
  • Additions of Stabilized and Semi-Stabilized Sulfur Ylides to Tosyl Protected Imines: Are They under Kinetic or Thermodynamic Control?

Sources

Optimization

preventing rearrangement products in sulfonium ylide reactions

A Guide to Preventing Rearrangement Products for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Minimizing Rearrangement Products Undesired rearrangement products, primarily from Somme...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Rearrangement Products for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Minimizing Rearrangement Products

Undesired rearrangement products, primarily from Sommelet-Hauser and[1][2]-sigmatropic shifts, are common challenges in reactions involving sulfonium ylides, such as the Corey-Chaykovsky reaction.[3][4] This section provides a systematic approach to diagnosing and resolving these issues.

Problem: My reaction is yielding a significant amount of Sommelet-Hauser rearrangement product. How can I minimize it?

Root Cause Analysis: The Sommelet-Hauser rearrangement is a[1][2]-sigmatropic rearrangement that is often competitive with the desired nucleophilic addition of the ylide.[5][6][7] It is particularly prevalent with benzyl-substituted sulfonium salts.[5][8] The reaction proceeds through deprotonation to form an initial ylide, which is in equilibrium with a second, more reactive ylide that undergoes the rearrangement.[5] Key factors that favor this pathway include reaction temperature, solvent polarity, and the steric and electronic properties of the substrates.[2][9]

Solutions & Protocols:

1. Temperature Control is Critical:

  • Insight: The Sommelet-Hauser rearrangement is often favored at lower temperatures, while the competing Stevens rearrangement (a[1][5]-shift) is favored at higher temperatures.[2] However, for typical Corey-Chaykovsky reactions, lower temperatures are generally employed to maintain the stability of the less stable sulfonium ylides.[10][11] Therefore, careful optimization of a low-temperature profile is necessary.

  • Protocol:

    • Initiate the reaction at a significantly low temperature, such as -78 °C, especially during the deprotonation step to generate the ylide in situ.

    • After the addition of the electrophile (e.g., aldehyde or ketone), allow the reaction to warm slowly to a temperature where the desired reaction proceeds at a reasonable rate but the rearrangement is minimized. This may require screening temperatures between -78 °C and 0 °C.

    • Maintain a consistent temperature throughout the reaction using a cryostat or a well-maintained cooling bath.

2. Strategic Solvent Selection:

  • Insight: Polar aprotic solvents like DMSO and HMPA can facilitate the Sommelet-Hauser rearrangement.[9] Less polar solvents may disfavor the ionic transition state of the rearrangement.

  • Protocol:

    • Consider switching from highly polar solvents like DMSO to less polar alternatives such as THF or a mixture of THF and a less polar co-solvent.

    • When using THF with strong bases like n-BuLi, be mindful that side reactions, such as the formation of β-hydroxymethyl sulfide byproducts, can occur.[3]

    • If the sulfonium salt has poor solubility in less polar solvents, a solvent screen to find an optimal balance between solubility and reaction outcome is recommended.

3. Judicious Choice of Base:

  • Insight: The choice of base can significantly influence the equilibrium between the different ylide species and the rate of rearrangement.[12] Strong, non-nucleophilic bases are typically required for ylide formation.[3]

  • Protocol:

    • If using a very strong base like sodium amide (NaNH2), which is classic for inducing the Sommelet-Hauser rearrangement, consider switching to a less reactive but still effective base like potassium tert-butoxide or sodium hydride.[11][12]

    • The timing of base addition is also crucial. Pre-forming the ylide at low temperature before adding the electrophile can sometimes give cleaner results.[13]

4. Structural Modification of the Sulfonium Salt:

  • Insight: The structure of the sulfonium salt plays a pivotal role. Ylides derived from sulfonium salts lacking benzylic protons capable of initiating the Sommelet-Hauser rearrangement will naturally avoid this side reaction.

  • Protocol:

    • If the synthetic route allows, opt for sulfonium salts that do not contain a benzyl group, such as trimethylsulfonium iodide or trimethylsulfoxonium iodide.[3][4]

    • For substrates where a benzylic-type ylide is necessary, consider introducing steric hindrance near the aromatic ring to disfavor the cyclic transition state of the rearrangement.

Below is a troubleshooting workflow to guide your experimental decisions:

G start High Yield of Sommelet-Hauser Product temp Decrease Reaction Temperature (-78 °C) start->temp check1 Problem Resolved? temp->check1 solvent Change Solvent (e.g., THF instead of DMSO) check2 Problem Resolved? solvent->check2 base Switch to a Milder Base (e.g., t-BuOK instead of NaNH2) check3 Problem Resolved? base->check3 structure Modify Sulfonium Salt (non-benzylic if possible) end_fail Consult Further Literature or Consider Alternative Synthetic Route structure->end_fail check1->solvent No end_success Successful Reaction: High Yield of Desired Product check1->end_success Yes check2->base No check2->end_success Yes check3->structure No check3->end_success Yes

Troubleshooting workflow for minimizing Sommelet-Hauser rearrangement.
Problem: My reaction is producing[1][5]-Stevens rearrangement products.

Root Cause Analysis: The Stevens rearrangement is a[1][5]-rearrangement that competes with both the desired reaction and the Sommelet-Hauser rearrangement.[1] It is thought to proceed through a diradical pathway in many cases.[14] Factors that favor the Stevens rearrangement include higher temperatures and certain substrate structures.[2]

Solutions & Protocols:

1. Temperature Management:

  • Insight: As the Stevens rearrangement is often favored at higher temperatures, maintaining a low reaction temperature is a primary strategy for its suppression.[2]

  • Protocol:

    • Conduct the reaction at or below 0 °C. For highly sensitive substrates, -78 °C is recommended.

    • If the desired reaction is too slow at very low temperatures, a careful and incremental increase in temperature while monitoring the product distribution by TLC or LC-MS is advised.

2. Solvent and Additive Effects:

  • Insight: The radical nature of the Stevens rearrangement transition state can be influenced by the solvent. Solvents that can stabilize radical intermediates may inadvertently promote this pathway.

  • Protocol:

    • Avoid solvents known to participate in or stabilize radical reactions. Standard ethereal solvents like THF are generally a good starting point.

    • The use of radical scavengers is generally not practical as they can interfere with the desired reaction, but in specific cases, it could be explored.

3. Electronic Effects of the Substrate:

  • Insight: The electronic properties of the substituents on the sulfonium ylide can influence the propensity for the Stevens rearrangement. Electron-donating or weakly electron-withdrawing groups on a benzyl substituent can favor the[1][5]-Stevens rearrangement.[15][16]

  • Protocol:

    • If possible, modify the electronic nature of the substituents on the sulfonium salt. For example, the presence of strong electron-withdrawing groups at the para-position of a benzyl group has been shown to favor the Sommelet-Hauser pathway over the Stevens rearrangement under certain conditions.[15][16] This can be a useful strategy if the Sommelet-Hauser product is easier to separate or if conditions can be found to suppress it independently.

The following table summarizes the key experimental parameters and their influence on the selectivity of sulfonium ylide reactions:

ParameterTo Favor Desired Product (e.g., Epoxide)To Minimize Sommelet-HauserTo Minimize Stevens Rearrangement
Temperature Low (e.g., -78 °C to 0 °C)[10]Moderate to High[2]Low[2]
Solvent Aprotic, less polar (e.g., THF)Less polar[9]Standard aprotic
Base Strong, non-nucleophilic (e.g., NaH, t-BuOK)[3]Milder base, careful addition[12]Base choice is less direct
Ylide Structure Non-benzylic if possible[3]Non-benzylic[5]Electron-withdrawing groups[15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Stevens and Sommelet-Hauser rearrangements?

The primary difference lies in the type of sigmatropic shift and the resulting product. The Stevens rearrangement is a[1][5]-rearrangement, meaning an alkyl group migrates from the sulfur atom to the adjacent carbon of the ylide. In contrast, the Sommelet-Hauser rearrangement is a[1]-sigmatropic rearrangement, where an alkyl group (typically from a benzylic position) migrates to the ortho position of the aromatic ring.[5][6][7]

G cluster_0 Stevens Rearrangement ([1,2]-shift) cluster_1 Sommelet-Hauser Rearrangement ([2,3]-shift) a Ylide b [1,2]-Rearranged Product a->b Radical pair intermediate c Benzylic Ylide d Ortho-substituted Product c->d Concerted pericyclic transition state

Conceptual comparison of Stevens and Sommelet-Hauser rearrangements.

Q2: Can the choice of sulfonium ylide (stabilized vs. unstabilized) affect the likelihood of rearrangements?

Yes. Stabilized ylides, which have an electron-withdrawing group on the carbanionic carbon, are generally more stable and less reactive.[17][18] This lower reactivity can sometimes provide a larger window for rearrangement pathways to compete, especially if higher temperatures or longer reaction times are required. Conversely, unstabilized ylides, like dimethylsulfonium methylide, are highly reactive and typically react quickly with electrophiles at low temperatures, which can help to outcompete rearrangement side reactions.[10][11]

Q3: Are there any modern catalytic methods that can help avoid these rearrangements?

Recent advances have explored the use of transition metal catalysis, for example with rhodium(II) or iron complexes, to generate sulfonium ylides from diazo compounds and sulfides.[15][16][19] These methods can sometimes offer milder reaction conditions and improved selectivity, potentially minimizing rearrangements by controlling the formation and reactivity of the ylide intermediate.[20][21] Photoredox catalysis is also an emerging area for generating and reacting sulfonium salts and ylides under novel conditions.[22][23]

Q4: My desired reaction is a cyclopropanation of an α,β-unsaturated ketone. Are rearrangements still a concern?

Yes, rearrangements can still be a concern. In the Corey-Chaykovsky cyclopropanation, the ylide undergoes a conjugate addition to the enone.[4] The resulting enolate intermediate must then undergo intramolecular cyclization. If this cyclization is slow, competing rearrangement pathways of the initial ylide can still occur. It has been noted that in cyclopropanation reactions employing tetrahydrothiophene as the ylide precursor, Sommelet-Hauser rearrangement products have been observed.[17]

Q5: How does the counterion of the sulfonium salt (e.g., iodide vs. triflate) impact the reaction?

The counterion can influence the solubility and reactivity of the sulfonium salt. Triflates, being better leaving groups, can sometimes facilitate the formation of the sulfonium salt from the corresponding sulfide.[24] While the counterion does not directly participate in the rearrangement mechanism, its effect on the salt's physical properties (like solubility and hygroscopicity) can indirectly impact the reaction by altering the effective concentration of the reactants or introducing trace amounts of water, which could affect the base.

References

  • Sommelet–Hauser rearrangement - Wikipedia. Available at: [Link]

  • The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study - Scite.ai. Available at: [Link]

  • The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The mechanism of the Stevens and Sommelet-Hauser rearrangements. A theoretical study - PubMed. Available at: [Link]

  • The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stevens rearrangement - Wikipedia. Available at: [Link]

  • Transition metal-free[1][2]-sigmatropic rearrangement in the reaction of sulfur ylides with allenoates - RSC Publishing. Available at: [Link]

  • The Sommelet–Hauser Rearrangement: A Classic Example of Ylide Chemistry and Sigmatropic Rearrangements - Prezi. Available at: [Link]

  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides - MDPI. Available at: [Link]

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sommelet–Hauser Rearrangement - ResearchGate. Available at: [Link]

  • 2,3-sigmatropic rearrangement - Wikipedia. Available at: [Link]

  • Corey-Chaykovsky Reactions - YouTube. Available at: [Link]

  • Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry - MDPI. Available at: [Link]

  • Johnson–Corey–Chaykovsky reaction - Grokipedia. Available at: [Link]

  • The Von Richter, Sommelet-Hauser and smlies - YouTube. Available at: [Link]

  • Corey-Chaykovsky Reactions | NROChemistry. Available at: [Link]

  • Sommelet–Hauser rearrangement - Grokipedia. Available at: [Link]

  • Effect of stabilizing substituents on[1][2] sigmatropic rearrangements of sulphonium ylides - Journal of the Chemical Society D - RSC Publishing. Available at: [Link]

  • Hemin-catalyzed sulfonium ylide formation and subsequently reactant-controlled chemoselective rearrangements - Chemical Communications (RSC Publishing). Available at: [Link]

  • The von Richter, Sommelet-Hauser, and Smiles Rearrangements - Dalal Institute. Available at: [Link]

  • Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Molecular Rearrangements - Bharathidasan University. Available at: [Link]

  • Sulfonium Rearrangements Enable the Direct Preparation of Sulfenyl Imidinium Salts. Available at: [Link]

  • Synthetic Applications of Sulfonium Salts - PMC - PubMed Central. Available at: [Link]

  • Asymmetric sulfonium ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740 - PubMed. Available at: [Link]

  • Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes - PubMed. Available at: [Link]

  • Oxonium/Sulfonium Ylide Rearrangements to Access Chromenes and Thiochromenes: Concerted or Stepwise Pathway? | Semantic Scholar. Available at: [Link]

  • Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - RSC Publishing. Available at: [Link]

  • Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Available at: [Link]

  • Understanding Ylides: The Unsung Heroes of Organic Chemistry - Oreate AI Blog. Available at: [Link]

  • Hemin-catalyzed sulfonium ylide formation and subsequently reactant-controlled chemoselective rearrangements - PubMed. Available at: [Link]

  • Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed. Available at: [Link]

  • Sulfur Ylide Chemistry | Baran Lab. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Dimethyl Phenacyl Sulfonium Bromide Reactions

Welcome to the technical support center for researchers utilizing dimethyl phenacyl sulfonium bromide. This guide is designed to provide expert insights and practical troubleshooting advice for common issues encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing dimethyl phenacyl sulfonium bromide. This guide is designed to provide expert insights and practical troubleshooting advice for common issues encountered during experimentation, with a specific focus on the critical role of temperature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of dimethyl phenacyl sulfonium bromide and its reactions.

Q1: What is dimethyl phenacyl sulfonium bromide and what are its primary applications?

A: Dimethyl phenacyl sulfonium bromide is a sulfonium salt characterized by a phenacyl group (a benzene ring attached to a carbonyl, which is then attached to a methylene group), a dimethyl sulfide group, and a bromide counter-ion. Its principal use in synthetic chemistry is as a precursor to dimethylphenacylsulfonium methylide, a stabilized sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction , where it reacts with carbonyl compounds like aldehydes and ketones to form epoxides, or with α,β-unsaturated carbonyls to form cyclopropanes.[1][2]

Q2: What is the critical first step in most reactions involving this salt?

A: The crucial initial step is the deprotonation of the sulfonium salt to form the corresponding sulfur ylide. The methylene protons (CH₂) adjacent to both the carbonyl and the positively charged sulfur are acidic. Treatment with a suitable base removes one of these protons to generate the reactive ylide in situ. The choice of base and, critically, the temperature at which this deprotonation is performed can significantly impact the ylide's stability and subsequent reactivity.[1]

Q3: What is the general effect of temperature on chemical reaction rates?

A: According to fundamental chemical kinetics, increasing the temperature generally increases the rate of a chemical reaction.[3] This is because higher temperatures provide the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions, which leads to a higher proportion of collisions successfully overcoming the activation energy barrier. However, this acceleration applies to all potential reactions in the flask, including desired transformations, undesired side reactions, and decomposition pathways.

Q4: How does temperature influence the stability of the sulfonium salt and its corresponding ylide?

A: While many salts are thermally stable, organic salts like dimethyl phenacyl sulfonium bromide can undergo thermal decomposition at elevated temperatures.[4][5] The stability is highly dependent on the specific structure, solvent, and duration of heating. More importantly, the generated sulfonium ylide is a reactive intermediate. While the phenacyl group provides some resonance stabilization, the ylide can be prone to decomposition or rearrangement over time, a process that is significantly accelerated by heat. For instance, a related diphenylsulphonium phenacylide undergoes a novel rearrangement when heated to 160°C.[6] Therefore, ylides are typically generated at low temperatures (e.g., 0°C to -78°C) and used immediately.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.

Scenario 1: Low or No Product Yield
Q5: My reaction is very slow or isn't proceeding. Can I just increase the temperature?

A: While cautiously increasing the temperature is a common strategy to accelerate a slow reaction, it should be your last resort and must be done with a clear understanding of the potential consequences.

  • Causality: The reaction between the sulfonium ylide and the electrophile (e.g., a ketone) has a specific activation energy. If the thermal energy in the system is insufficient, the reaction will be slow. Increasing the temperature provides this energy.

  • Expert Advice: Before increasing the heat, verify the following:

    • Successful Ylide Formation: Have you confirmed the ylide was generated? This is the most common point of failure. Ensure your base is of sufficient quality and strength (e.g., NaH, t-BuOK) and that the reaction is anhydrous.

    • Reagent Stoichiometry and Purity: Are all reagents pure and present in the correct ratios?

  • Controlled Heating: If you must heat the reaction, do so incrementally (e.g., from 0°C to room temperature, then to 40°C). Monitor the reaction by TLC or LCMS at each stage to see if product formation increases or if byproduct formation begins to dominate. In many stereoselective ylide reactions, a moderate increase in temperature can improve reaction time with only a minor cost to selectivity.[7]

Q6: I'm not getting any of my desired product, even at higher temperatures. What could be wrong?

A: This often points to a fundamental issue with reagent stability or reaction setup. High temperatures may be exacerbating the problem.

  • Causality: If the sulfonium salt or the generated ylide is decomposing before it has a chance to react with your substrate, no product will form. High temperatures will drastically accelerate this decomposition.

  • Troubleshooting Steps:

    • Check Salt Integrity: Is your dimethyl phenacyl sulfonium bromide old or discolored? It may have degraded during storage. Consider synthesizing it fresh or purchasing a new batch.

    • Ylide Generation Temperature: Generate the ylide at a low temperature (e.g., 0°C or below) to ensure it forms and persists long enough to react. Add your electrophile at this low temperature before allowing the reaction to warm slowly.

    • Solvent Choice: Ensure your solvent is appropriate and dry. Protic solvents will quench the ylide. Some reactions show improved yields in specific solvents; for example, bromination of acetophenone works best in dichloromethane compared to THF or acetonitrile.[8]

Scenario 2: Formation of Unexpected Byproducts
Q7: I'm observing a complex mixture of products after running my reaction at an elevated temperature. What are the likely side reactions?

A: Elevated temperatures open up multiple pathways for undesired reactions. The most common are thermal decomposition and rearrangement.

  • Causality & Likely Byproducts:

    • Stevens or Sommelet-Hauser Rearrangement: These are classic rearrangement pathways for sulfonium ylides that can be promoted by heat.

    • Thermal Decomposition: The sulfonium salt or ylide can fragment. The C-S bond can cleave, leading to products derived from phenacyl radicals or carbenes, which can then react non-selectively with the solvent or other species.

    • Reaction with Solvent: At higher temperatures, the highly reactive ylide may begin to deprotonate or react with the solvent itself.

Q8: How can I minimize the formation of these byproducts?

A: The key is maintaining strict temperature control.

  • Expert Advice:

    • Run at the Lowest Possible Temperature: Determine the lowest temperature at which the desired reaction proceeds at an acceptable rate. This often requires running the reaction for a longer period at a lower temperature (e.g., overnight at 4°C vs. 2 hours at 50°C).

    • Slow Addition: Add the electrophile slowly to the pre-formed ylide solution at low temperature. This keeps the instantaneous concentration of the electrophile optimal for the desired reaction and minimizes side reactions.

    • Optimize Catalyst/Reagents: In some cases, catalyst choice can dictate the reaction pathway. For instance, in certain sulfonium ylide cycloisomerizations, different catalysts can lead to completely different products (cyclopropanes vs. dihydrofurans) under thermal conditions.[9]

Scenario 3: Issues with Reaction Selectivity
Q9: I'm performing a Corey-Chaykovsky reaction with an α,β-unsaturated ketone. How does temperature affect whether I get the epoxide (1,2-addition) or the cyclopropane (1,4-addition)?

A: This is a classic example of kinetic versus thermodynamic control, where temperature is a deciding factor.

  • Causality:

    • 1,2-Addition (Epoxide Formation): The attack on the carbonyl carbon is generally faster and kinetically favored. This pathway is often irreversible, especially with less stabilized ylides, and is favored at lower temperatures .[2]

    • 1,4-Addition (Cyclopropane Formation): The attack on the β-carbon (Michael addition) is often slower but leads to a more stable, thermodynamically favored product. This pathway is favored when the initial 1,2-addition is reversible, which is the case for stabilized ylides like the one from dimethyl phenacyl sulfonium bromide. Higher temperatures provide the energy needed to reverse the kinetic 1,2-addition, allowing the system to reach the thermodynamic 1,4-adduct.[2]

Q10: My reaction is not diastereoselective. Can temperature be used to control the stereochemical outcome?

A: Yes, temperature can influence diastereoselectivity, although the effect can be system-dependent.

  • Causality: The transition states leading to different diastereomers will have different energies. According to the Eyring equation, the rate constants for the formation of these products will have a different dependence on temperature.

  • Expert Advice:

    • For Higher Selectivity: Running the reaction at lower temperatures often enhances diastereoselectivity. A lower thermal energy means the reaction is more likely to proceed through the lowest-energy transition state, leading to a higher ratio of the favored diastereomer.

    • For Faster Reactions: Increasing the temperature will speed up the reaction but may decrease the energy difference between competing transition states, leading to a lower diastereomeric ratio.[7]

Part 3: Protocols, Data, and Visualizations

Data Summary: Temperature Effects

The following table summarizes the general impact of adjusting temperature on key reaction parameters.

ParameterEffect of Decreasing TemperatureEffect of Increasing TemperatureRationale
Reaction Rate SlowerFasterArrhenius/Eyring equations: Rate is proportional to temperature.[3]
Ylide Stability IncreasedDecreasedReduces the energy available for decomposition or rearrangement pathways.[6]
Yield May increase (if byproducts are suppressed)May decrease (if decomposition dominates)A balance between reaction rate and stability of reactants/intermediates.
Selectivity (Kinetic vs. Thermodynamic) Favors Kinetic Product (e.g., 1,2-addition)Favors Thermodynamic Product (e.g., 1,4-addition)Provides energy to overcome the barrier for reversible reactions, allowing equilibrium to the most stable product.[2]
Stereoselectivity Generally IncreasedGenerally DecreasedMagnifies the energy difference between competing diastereomeric transition states.[7]
Experimental Protocol: Temperature-Controlled Epoxidation of Acetophenone

This protocol provides a step-by-step method for the reaction of acetophenone with the ylide derived from dimethyl phenacyl sulfonium bromide, emphasizing temperature control.

  • Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Suspension: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask. Wash the NaH with dry hexanes (x2) to remove the oil, then place the flask under a positive pressure of dry nitrogen.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) via syringe to create a stirrable suspension.

  • Salt Addition & Ylide Formation: Cool the suspension to 0°C using an ice-water bath. In a separate flask, dissolve dimethyl phenacyl sulfonium bromide (1.0 equivalent) in a minimum amount of cold, anhydrous DMSO or THF. Add this solution dropwise to the NaH suspension over 15 minutes. Maintain the temperature at 0°C. Allow the mixture to stir for 1 hour at this temperature to ensure complete ylide formation.

  • Substrate Addition: Dissolve acetophenone (1.05 equivalents) in a small amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC). If the reaction is slow, allow it to warm slowly to room temperature and continue stirring.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup & Purification: Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography.

Visualizations
Kinetic vs. Thermodynamic Control in Ylide Reactions

This diagram illustrates how temperature influences the reaction pathway for a stabilized ylide reacting with an α,β-unsaturated carbonyl compound.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products Ylide Ylide + α,β-Unsaturated Carbonyl TS1 Transition State 1 (Lower Energy) Ylide->TS1 Low Temp Fast, Irreversible Intermediate Reversible Intermediate Ylide->Intermediate High Temp Fast, Reversible Kinetic Kinetic Product (1,2-Adduct / Epoxide) TS1->Kinetic TS2 Transition State 2 (Higher Energy) Thermo Thermodynamic Product (1,4-Adduct / Cyclopropane) TS2->Thermo Intermediate->TS2 Slower, Irreversible

Caption: Reaction coordinate diagram showing temperature-dependent selectivity.

Troubleshooting Flowchart: Low Product Yield

This workflow helps diagnose the root cause of low yield in reactions involving dimethyl phenacyl sulfonium bromide.

G start Problem: Low or No Yield check_ylide Was ylide formation successful? (Check base, solvent, temp) start->check_ylide check_reagents Are reagents pure & stoichiometric? check_ylide->check_reagents Yes sol_ylide Solution: Use fresh, strong base; Anhydrous solvent; Generate ylide at ≤ 0°C check_ylide->sol_ylide No check_temp_low Is reaction temp too low? check_reagents->check_temp_low Yes sol_reagents Solution: Purify starting materials; Verify stoichiometry check_reagents->sol_reagents No check_temp_high Is reaction temp too high? check_temp_low->check_temp_high No sol_temp_low Solution: Allow to warm slowly (RT); Monitor by TLC check_temp_low->sol_temp_low Yes sol_temp_high Solution: Run at lower temp for longer; Check for decomposition spots on TLC check_temp_high->sol_temp_high Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Takaku, M., Hayasi, Y., & Nozaki, H. (1970). Reactions of diphenylsulphonium phenacylide. Tetrahedron, 26(6), 1243–1247. (Source link not directly available, referenced through Sci-Hub).
  • Arellano, I. H. J., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry. [Link]

  • Barriault, L., et al. (2013). Convenient Ambient Temperature Generation of Sulfonyl Radicals. European Journal of Organic Chemistry. (Accessed via ResearchGate). [Link]

  • Kennel, R. M., et al. (2019). Unveiling the Photo- and Thermal-Stability of Cesium Lead Halide Perovskite Nanocrystals. ChemSusChem. [Link]

  • Adhikari, S. (2016). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Organics. [Link]

  • Gershenzon, M., et al. (2007). Heterogeneous Reactions on Salts. (Accessed via ResearchGate). [Link]

  • Lu, W., et al. (2006). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. Journal of Thermal Analysis and Calorimetry. [Link]

  • Wang, J., et al. (2019). Mechanically Strong, Thermally Stable, and Flame Retardant Poly(ether imide) Terminated with Phosphonium Bromide. ACS Applied Polymer Materials. [Link]

  • Di Dio, E., et al. (2013). Effects of Temperature on Micellar-Assisted Bimolecular Reaction of methylnaphtalene-2-sulphonate With Bromide and Chloride Ions. Journal of Colloid and Interface Science. [Link]

  • Hoque, M. A., et al. (2019). Investigation of the Effect of Temperature, Salt and Solvent Composition on the Micellization Behavior of Tetradecyltrimethylammonium Bromide. Journal of Solution Chemistry. [Link]

  • Gaggini, F., et al. (2017). Catalyst-dependent selectivity in sulfonium ylide cycloisomerization reactions. Chemical Science. [Link]

  • Osuji, S. I., et al. (2014). Effects of Sodium Bromide Salt and Temperature on the behaviour of Aqueous Solution of Cetyltrimethylammonium Bromide. IOSR Journal of Applied Chemistry. [Link]

  • Li, X., et al. (2013). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Journal of the Serbian Chemical Society. (Accessed via ResearchGate). [Link]

  • Baran, P. S., et al. Sulfur Ylide Chemistry. Baran Lab, Scripps Research. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Gualandi, A., et al. (2020). Sulfoxonium ylides. University of Bologna Institutional Research Archive. [Link]

Sources

Optimization

Technical Support Center: Scaling Up Reactions with Dimethyl Phenacyl Sulfonium Bromide

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dimethyl phenacyl sulfonium bromide. This guide is designed to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dimethyl phenacyl sulfonium bromide. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with scaling up reactions involving this versatile reagent. Our focus is on explaining the causality behind experimental choices to ensure your scale-up process is both successful and safe.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about dimethyl phenacyl sulfonium bromide and its application in synthesis.

Q1: What is dimethyl phenacyl sulfonium bromide and what is its primary application?

Dimethyl phenacyl sulfonium bromide is a sulfonium salt that serves as a stable precursor for generating a stabilized sulfur ylide, specifically dimethylsulfonium phenacylide.[][2] An ylide is a neutral molecule with adjacent positive and negative charges.[3] This particular ylide is a key reagent in the Corey-Chaykovsky reaction , a powerful method for forming three-membered rings.[4][5]

Unlike unstabilized sulfur ylides (like that from trimethylsulfonium iodide) which typically react with simple ketones and aldehydes to form epoxides, the phenacyl-stabilized ylide is less reactive.[3][6] Its primary application is in the cyclopropanation of α,β-unsaturated carbonyl systems (enones) via a 1,4-conjugate addition mechanism.[6][7] This selectivity makes it an invaluable tool in the synthesis of complex molecules and natural products.[5]

Q2: Can you illustrate the general reaction mechanism for cyclopropanation?

Certainly. The process involves two main stages: the in situ generation of the sulfur ylide and its subsequent reaction with the electrophile (e.g., an enone).

  • Ylide Formation: The sulfonium salt is deprotonated by a strong base to form the reactive sulfur ylide.[6]

  • Nucleophilic Attack: The ylide acts as a nucleophile, adding to the β-carbon of the enone in a Michael-type 1,4-addition.[6][8] This is the rate-determining step.[9]

  • Ring Closure: The resulting enolate intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the oxygen anion attacks the carbon bearing the sulfonium group. This displaces dimethyl sulfide (DMS), a volatile and odorous byproduct, to form the cyclopropane ring.[3][10]

Corey-Chaykovsky_Mechanism cluster_0 Ylide Generation cluster_1 Cyclopropanation Salt Dimethyl Phenacyl Sulfonium Bromide Ylide Sulfur Ylide (Reactive Intermediate) Salt->Ylide Deprotonation Base Strong Base (e.g., NaH, t-BuOK) Enone α,β-Unsaturated Carbonyl (Enone) Ylide->Enone Nucleophilic Attack Intermediate Betaine/Enolate Intermediate Enone->Intermediate 1,4-Addition Product Cyclopropane Product Intermediate->Product Intramolecular SN2 DMS Dimethyl Sulfide (Byproduct) Intermediate->DMS

Caption: General mechanism of Corey-Chaykovsky cyclopropanation.

Q3: What are the primary challenges when scaling this reaction from the lab bench to a pilot or production scale?

Scaling up the Corey-Chaykovsky reaction presents several significant challenges that are often not apparent at the milligram scale. These include:

  • Handling of Strong Bases: The reaction requires strong, often pyrophoric or water-sensitive, bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[5] Managing these reagents safely on a large scale requires specialized equipment and procedures.

  • Thermal Management: Ylide formation is often exothermic. Poor heat dissipation in a large reactor can lead to temperature spikes, causing ylide decomposition and the formation of unwanted byproducts, potentially leading to a runaway reaction.

  • Mixing and Mass Transfer: Ensuring efficient mixing in a large volume is critical. Inadequate agitation can create localized "hot spots" or areas of high concentration, leading to poor yield and inconsistent product quality.

  • Ylide Stability: Sulfur ylides are reactive intermediates with limited stability, especially at elevated temperatures.[7][11] On a larger scale, where additions and transfers take longer, ylide degradation can become a major issue.

  • Work-up and Purification: The removal of the dimethyl sulfide (DMS) byproduct, which has a potent and unpleasant odor, is a significant operational challenge.[10] Furthermore, quenching large volumes of strong base and dealing with the resulting inorganic salts can complicate product isolation and lead to emulsion formation.

Part 2: Troubleshooting Guide

This section provides specific advice for common problems encountered during scale-up.

Problem Area: Ylide Formation & Stability
Q: My reaction is sluggish, and analysis shows a low conversion of the starting sulfonium salt. What's wrong?

A: This points to inefficient ylide formation. Several factors could be at play during scale-up.

  • Cause 1: Inactive Base: The strong base may have degraded due to improper storage or exposure to moisture and air.

    • Solution: Always use a fresh batch of base or titrate it before use to confirm its activity. For NaH, ensure the mineral oil it is dispersed in is effectively washed away with a dry, inert solvent (like hexane) if required by your process.

  • Cause 2: Presence of Moisture: Water will quench the strong base and the ylide.

    • Solution: Ensure all solvents are rigorously dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). On a large scale, this means ensuring the reactor is dry and performing inert gas purges before adding reagents.

  • Cause 3: Insufficient Mixing: In a large reactor, the solid base (like NaH) may not be adequately suspended in the solvent, leading to poor contact with the dissolved sulfonium salt.

    • Solution: Verify that the reactor's agitation speed and impeller design are suitable for solid-liquid slurries. A slow, controlled addition of the sulfonium salt solution to the well-stirred base suspension is recommended.

Q: I'm observing a dark color change and gas evolution after ylide formation, leading to low yield. What is happening?

A: This is a classic sign of ylide decomposition. The phenacylide, while more stable than unstabilized ylides, can still degrade, especially under non-optimal conditions.[11]

  • Cause: Thermal Stress: The most common cause is excessive temperature. The exothermic deprotonation reaction can create localized hot spots if cooling is inefficient.

    • Solution:

      • Control the Addition Rate: Add the base (or the salt solution) slowly and portion-wise to the cooled reaction mixture.

      • Improve Cooling: Ensure the reactor's cooling jacket has sufficient capacity and flow rate for the reaction scale.

      • Use the Ylide Promptly: Prepare the ylide in situ and use it immediately. Do not let it stand for extended periods, especially at temperatures above 0 °C.[7]

Problem Area: Selectivity & Byproducts
Q: My large-scale reaction is producing a significant amount of a byproduct that I didn't see on the bench. How do I identify and suppress it?

A: Unwanted side reactions often become more prominent at scale due to longer reaction times and temperature variations.

  • Common Byproduct: Sommelet-Hauser Rearrangement Product. This is a known side reaction for certain sulfonium ylides. It is often favored by higher temperatures.

    • Solution: Maintain strict temperature control, keeping the reaction as cool as feasible to favor the desired Corey-Chaykovsky pathway.

  • Common Byproduct: Product of Reaction with Solvent. If using THF as a solvent with a very strong base like n-BuLi, deprotonation of the THF can occur, leading to side reactions.[9]

    • Solution: While NaH or t-BuOK in DMSO or THF are common, carefully select the base-solvent combination to minimize side reactivity.[5] See the table below for guidance.

Table 1: Comparison of Common Bases for Ylide Generation
BaseCommon Solvent(s)pKa of Conjugate AcidScale-Up Considerations
Sodium Hydride (NaH) THF, DMSO, DMF~36 (H₂)Pros: Inexpensive, strong. Cons: Flammable solid, requires careful handling of mineral oil dispersion and hydrogen gas evolution. Can be difficult to mix.
Potassium tert-butoxide (t-BuOK) THF, DMSO~19 (t-BuOH)Pros: Soluble in organic solvents, easier to handle than NaH. Cons: Very hygroscopic, can promote side reactions if t-butanol is not removed.
n-Butyllithium (n-BuLi) THF, Hexanes~50 (Butane)Pros: Very strong, high reactivity. Cons: Pyrophoric, requires low temperatures (-78 °C) to control reactivity, can react with THF.[9] Generally less suitable for large-scale production due to safety and cost.
Problem Area: Work-up & Product Isolation
Q: During the aqueous quench of my large-scale reaction, I'm forming an intractable emulsion. How can I resolve this?

A: Emulsions are common in these reactions at scale due to the presence of fine inorganic salt precipitates and the DMS byproduct.

  • Solution 1: Add Brine: After the initial quench, add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Solution 2: Use a Filter Aid: Filter the entire quenched mixture through a pad of a filter aid like Celite®. This will remove the fine solid particles that often stabilize the emulsion.

  • Solution 3: Minimize Agitation: During the extraction phase, use gentle, slow agitation to mix the layers rather than vigorous stirring, which can promote emulsion formation.

Q: The smell of dimethyl sulfide (DMS) is a major issue in our facility. What are the best practices for removing it at scale?

A: DMS is a volatile, foul-smelling byproduct that requires careful management.[10]

  • Step 1: Aqueous Washes: DMS has some water solubility. Multiple washes with water or brine during the work-up will remove a significant portion.

  • Step 2: Chemical Scrubbing (for vent lines): Vent lines from the reactor and during solvent removal should be passed through a scrubber containing an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide to neutralize the DMS.

  • Step 3: Solvent Swap/Distillation: If your product is not volatile, you can remove residual DMS along with the reaction solvent under reduced pressure. Ensure the vacuum pump exhaust is properly scrubbed.

Part 3: Recommended Scale-Up Protocol & Workflow

This section provides a generalized protocol and a troubleshooting workflow. Note: This is a template and must be adapted and optimized for your specific substrate and equipment.

Experimental Protocol: General Procedure for Scale-Up Cyclopropanation
  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., Nitrogen).

  • Base Slurry Preparation: Charge the reactor with anhydrous solvent (e.g., THF, 10 L per mole of substrate). Begin agitation. Charge sodium hydride (60% dispersion in oil, 1.2 eq) to the reactor. Critical Control Point: Ensure agitation is sufficient to maintain a uniform slurry.

  • Sulfonium Salt Addition: In a separate, inerted vessel, dissolve dimethyl phenacyl sulfonium bromide (1.1 eq) in anhydrous solvent (e.g., DMSO, 2-3 L).

  • Ylide Formation: Cool the NaH slurry to 0-5 °C. Slowly add the sulfonium salt solution to the slurry via a dosing pump over 1-2 hours. Critical Control Point: Monitor the internal temperature closely. If it rises above 10 °C, pause the addition. Observe for hydrogen gas evolution.

  • Substrate Addition: After the salt addition is complete, stir for 30-60 minutes at 0-5 °C. Dissolve the enone substrate (1.0 eq) in anhydrous THF (2-3 L). Add the substrate solution to the ylide mixture, maintaining the temperature below 15 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, GC-MS).

  • Quenching: Once complete, cool the reaction to 0-5 °C. Very slowly and carefully add a quenching agent (e.g., saturated aqueous NH₄Cl or a protic solvent like isopropanol) to neutralize excess NaH. Critical Control Point: The quench is highly exothermic and releases hydrogen. Add slowly with vigorous stirring and efficient cooling.

  • Work-up & Isolation: Add water and the extraction solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, Impure Product) Check_Ylide Check Ylide Formation Problem->Check_Ylide Is reaction starting? Check_Reaction Check Reaction Conditions Problem->Check_Reaction Is reaction proceeding poorly? Check_Workup Check Work-up / Isolation Problem->Check_Workup Is isolation difficult? Cause_Base Inactive Base / Moisture Check_Ylide->Cause_Base Possible Cause Cause_Temp Poor Temp. Control (Decomposition/Side Rxns) Check_Reaction->Cause_Temp Possible Cause Cause_Mix Inefficient Mixing Check_Reaction->Cause_Mix Possible Cause Cause_Emulsion Emulsion Formation Check_Workup->Cause_Emulsion Possible Cause Cause_DMS Residual DMS Check_Workup->Cause_DMS Possible Cause Sol_Base Use fresh/titrated base Ensure anhydrous conditions Cause_Base->Sol_Base Solution Sol_Temp Improve cooling Slow addition rates Cause_Temp->Sol_Temp Solution Sol_Mix Increase agitation Verify impeller design Cause_Mix->Sol_Mix Solution Sol_Emulsion Add brine Use filter aid (Celite®) Cause_Emulsion->Sol_Emulsion Solution Sol_DMS Aqueous washes Chemical scrubber for vents Cause_DMS->Sol_DMS Solution

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • WordPress. (2026, January 2). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

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  • Pangkham, T., et al. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Retrieved from [Link]

  • That Chemist. (2022, May 3). Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). YouTube. Retrieved from [Link]

  • MDPI. (2024, February 13). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Retrieved from [Link]

  • Synthesis. (2024). An Improved Protocol for the Synthesis of Carbonyl Sulfoxonium Ylides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Epoxide synthesis by sulfonium ylide addition. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 1: Sulfur Ylides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Epoxides from Alkyl Bromides and Alcohols with In Situ Generation of Dimethyl Sulfonium Ylide in DMSO Oxidations. Retrieved from [Link]

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Troubleshooting

Dimethyl Sulfide (DMS) Management: A Technical Support Guide for Researchers

Welcome to the technical support center for the management of dimethyl sulfide (DMS) byproduct. This guide is designed for researchers, scientists, and drug development professionals who may encounter DMS in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the management of dimethyl sulfide (DMS) byproduct. This guide is designed for researchers, scientists, and drug development professionals who may encounter DMS in their work. As a volatile and malodorous organosulfur compound, proper management of DMS is crucial for laboratory safety, environmental responsibility, and the integrity of your experimental results. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address specific challenges you may face.

Section 1: Fundamental FAQs - Identification and Origins

This section addresses the most common initial questions regarding DMS, providing the foundational knowledge needed for effective management.

Q1: What is dimethyl sulfide (DMS) and what are its critical physicochemical properties?

A1: Dimethyl sulfide, or methylthiomethane, is the simplest thioether with the chemical formula (CH₃)₂S.[1] It is a highly volatile, colorless liquid known for its distinctive and unpleasant cabbage- or garlic-like odor, which is detectable by humans at extremely low concentrations (0.02 to 0.1 parts per million).[2] Its high volatility and characteristic smell are the primary reasons it requires careful management as a laboratory byproduct. Understanding its physical properties is the first step in designing an effective containment or neutralization strategy.

Table 1: Key Physicochemical Properties of Dimethyl Sulfide

PropertyValueSignificance for Management
Molecular Weight 62.13 g/mol Influences vapor density and diffusion rates.
Boiling Point 37 °C (99 °F)[1]Low boiling point means it readily vaporizes at room temperature, requiring closed systems or vapor capture.
Vapor Pressure 53.7 kPa at 20 °CHigh vapor pressure contributes to its volatility and strong odor.
Flash Point -36 °C (-32.8 °F)Extremely flammable; requires strict control of ignition sources.[3]
Explosive Limits 2.2% - 19.7% in airWide explosive range necessitates well-ventilated areas and potentially inert atmospheres.
Water Solubility Slightly soluble (7.28 g/L at 20°C)Limited water solubility means simple water scrubbing is inefficient; chemical reaction is required for effective aqueous scrubbing.
Vapor Density 2.1 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas, posing a fire and inhalation risk.
Q2: Which common laboratory reactions generate DMS as a byproduct?

A2: DMS is a frequent, and often unavoidable, byproduct in several widely used synthetic organic reactions. Recognizing these sources is key to proactive waste management.

  • Swern and related 'activated DMSO' oxidations: This is arguably the most common source in a research setting. In the Swern oxidation, dimethyl sulfoxide (DMSO) is used to oxidize primary or secondary alcohols to aldehydes or ketones. In the process, DMSO is reduced to DMS.[2][4] The reaction is valued for its mild conditions but is notorious for producing stoichiometric amounts of foul-smelling DMS.[5]

  • Reductions using Borane-Dimethyl Sulfide Complex (BMS): BMS is a stable, convenient liquid source of borane (BH₃) used for hydroboration and the reduction of functional groups like carboxylic acids.[6][7] The DMS acts as a stabilizing Lewis base ligand for the borane.[8] During reaction work-up or quenching, the DMS is liberated.

  • Demethylation Reactions: In drug development and metabolic studies, the removal of methyl groups from sulfur-containing compounds, such as methionine derivatives, can release DMS or its precursor, methanethiol.[9][10]

  • Corey-Kim Oxidation: Similar to the Swern oxidation, this reaction also uses a sulfur-based reagent that is ultimately converted to DMS.

Section 2: Abatement Strategies & Troubleshooting

Once DMS is generated, it must be effectively trapped or neutralized before it is released. This section details the most common lab-scale methods and provides solutions to problems you might encounter.

Decision Framework: Selecting a DMS Abatement Strategy

Choosing the right method depends on the scale of your reaction, the concentration of DMS, and the frequency of the operation. The following flowchart provides a general decision-making framework.

start DMS Byproduct Generated scale What is the scale of the reaction? start->scale concentration Is the DMS concentration high or low? scale->concentration Large Scale (>1L reaction volume) frequency Is the process continuous or intermittent? scale->frequency Small/Bench Scale (<1L reaction volume) scrubber Chemical Scrubber (Oxidative) concentration->scrubber High Conc. adsorption Adsorption (Activated Carbon) concentration->adsorption Low Conc. frequency->scrubber Frequent / Continuous frequency->adsorption Intermittent / Single Use direct_hood Direct to High-Flow Fume Hood (Trace/Infrequent) frequency->direct_hood Very Infrequent & Trace Amounts

Caption: Decision tree for selecting a DMS abatement method.

Strategy 1: Oxidative Chemical Scrubbing

This is the most robust and common method for actively neutralizing DMS from a reaction's off-gas stream.

Q3: How does an oxidative scrubber work for DMS, and what is the underlying chemistry?

A3: An oxidative scrubber works by passing the waste gas stream through a solution containing a strong oxidizing agent. Because DMS is not particularly acidic or basic, it requires a chemical reaction to be captured effectively in an aqueous solution.[11] The most common and cost-effective oxidant for this purpose is sodium hypochlorite (NaOCl), the active ingredient in household bleach.

The reaction proceeds by oxidizing the sulfur atom in DMS to non-volatile and odorless species like dimethyl sulfoxide (DMSO) and further to dimethyl sulfone (DMSO₂).

Reaction: CH₃SCH₃ (DMS) + NaOCl → CH₃S(O)CH₃ (DMSO) + NaCl Further Oxidation: CH₃S(O)CH₃ (DMSO) + NaOCl → CH₃S(O)₂CH₃ (DMSO₂) + NaCl

This process effectively transfers the volatile DMS from the gas phase into a non-volatile, odorless state in the liquid phase.[1] Maintaining the correct pH is critical for the efficiency of hypochlorite scrubbing.[12]

cluster_gas Gas Phase (Volatile) cluster_liquid Liquid Scrubber Solution DMS DMS (CH₃SCH₃) Volatile, Odorous DMSO DMSO (CH₃S(O)CH₃) Non-volatile, Odorless DMS->DMSO Oxidation DMSO2 DMSO₂ (CH₃S(O)₂CH₃) Non-volatile, Odorless DMSO->DMSO2 Further Oxidation NaOCl1 NaOCl (Bleach) NaOCl2 NaOCl (Bleach)

Caption: Oxidation pathway of DMS in a chemical scrubber.

Troubleshooting Guide: Oxidative Scrubber
Problem / Question Potential Cause(s) Troubleshooting Action(s) & Explanation
I still smell DMS after the scrubber. 1. Depleted Oxidant: The NaOCl has been consumed by reacting with DMS.Solution: Prepare a fresh scrubbing solution. For reactions generating significant DMS (e.g., large-scale Swern), consider using two scrubbers in series. The first will capture the bulk, and the second will polish the remaining traces.
2. Insufficient Contact Time: The gas bubbles are passing through the liquid too quickly for the reaction to complete.Solution: Use a fritted gas dispersion tube to create smaller bubbles, increasing the surface area-to-volume ratio. Ensure the gas flow rate is not excessively high. A taller column of liquid also increases residence time.
3. Incorrect pH: The pH of the bleach solution has dropped, reducing the concentration of the active OCl⁻ ion.Solution: Commercial bleach is alkaline (pH ~11-13). As it reacts, the solution can become more acidic. Buffer the solution or periodically check and adjust the pH to remain in the alkaline range for optimal performance.
The scrubber solution is backing up into my reaction. 1. Gas flow rate too high. Solution: Reduce the flow rate of your inert gas (e.g., Nitrogen, Argon) to a gentle bubble rate.
2. Blockage in the system. Solution: Check for blockages in the gas exit line after the scrubber. Ensure the vent to the atmosphere or fume hood is clear.[13]
3. Excessive liquid in the bubbler. Solution: Do not overfill the scrubbing vessel. Half-full is typically sufficient to allow for bubbling without excessive splashing.
Strategy 2: Adsorption

For smaller-scale or infrequent reactions, adsorption onto a solid medium is a simpler, passive alternative to a wet scrubber.

Q4: What adsorbents are effective for DMS, and when should I use this method?

A4: The most common and effective adsorbent for DMS is activated carbon (charcoal).[14] Activated carbon has a highly porous structure with a vast internal surface area, which allows it to trap DMS molecules via physisorption.[15] This method is ideal for:

  • Polishing: As a secondary trap after a primary oxidative scrubber to remove any trace odors.

  • Small-Scale Reactions: Where the total amount of DMS generated is small and does not warrant a full scrubbing setup.

  • Venting Needles: Packing a syringe barrel with activated carbon and granular anhydrous calcium sulfate (as a moisture indicator and drying agent) creates an excellent vent for small flasks.

While effective, activated carbon has a finite capacity and will become saturated.[16] It is not ideal for high concentrations of DMS as the heat of adsorption can generate hot spots on the carbon bed, which can be a fire hazard with a flammable vapor like DMS.

Troubleshooting Guide: Activated Carbon Trap
Problem / Question Potential Cause(s) Troubleshooting Action(s) & Explanation
DMS odor is detected after the carbon trap. 1. Saturated Carbon: The adsorption capacity of the carbon has been exceeded.Solution: Replace the activated carbon. For critical applications, use a colorimetric indicator tube downstream of the carbon to detect breakthrough before it is smelled.
2. Channeling: The gas is creating a preferential path through the carbon bed, avoiding full contact.Solution: Ensure the carbon is packed uniformly in its container. A longer, thinner bed is generally more effective than a short, wide one to prevent channeling.
3. High Humidity: Water vapor can compete with DMS for adsorption sites on the carbon surface, reducing its efficiency.Solution: Place a drying agent like calcium sulfate or silica gel upstream of the activated carbon bed to remove moisture from the gas stream.

Section 3: Monitoring and Safety

Q5: How can I quantitatively or semi-quantitatively monitor for DMS release?

A5: While the human nose is extremely sensitive to DMS, relying on odor for safety is not a valid control strategy. For validating your abatement system or in areas with frequent DMS use, more robust monitoring is recommended.

  • Detector Tubes: For semi-quantitative, spot-checking, colorimetric detector tubes are a practical option. A known volume of air is drawn through the tube with a hand pump, and a color change indicates the presence and approximate concentration of DMS.

  • Gas Chromatography (GC): This is the gold standard for accurate quantification. Air samples are collected in specialized bags or on sorbent tubes and analyzed by GC.[17] A flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD) provides high sensitivity and selectivity for sulfur compounds like DMS.[18][19] This method is typically performed by an industrial hygiene specialist.

Q6: What should I do in case of an accidental release or spill?

A6: Due to its high volatility and flammability, a DMS spill should be treated with caution.

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill is outside a hood, increase laboratory ventilation if it is safe to do so.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[20]

  • Containment: For liquid spills, absorb the material with a non-combustible absorbent like sand or dry earth. Do not use combustible materials like paper towels.

  • Neutralization: Once absorbed, the material can be cautiously treated with an excess of a 10-15% sodium hypochlorite solution (bleach) in a fume hood to oxidize the DMS. This process itself can be exothermic, so it should be done slowly and in small portions.

  • Disposal: All contaminated materials should be collected in a sealed container and disposed of as hazardous chemical waste according to your institution's guidelines.

Always consult your institution's specific safety protocols and Safety Data Sheet (SDS) for DMS before handling the material. [3]

References
  • Zhulin Carbon. (2024). Activated Carbon for DMS Purification. [Link]

  • Ataman Kimya. BORANE-DIMETHYLSULFIDE COMPLEX. [Link]

  • Sabri Mhemid, R. K., et al. (2018). Removal of dimethyl sulphide via a bio-scrubber under anoxic conditions. PubMed. [Link]

  • Sabri Mhemid, R. K., et al. (2018). (PDF) Removal of Dimethyl Sulfide via a Bio-Scrubber under Anoxic Conditions. [Link]

  • Wang, H., et al. (2021). Preparation of sludge-based activated carbon for adsorption of dimethyl sulfide and dimethyl disulfide during sludge aerobic composting. PubMed. [Link]

  • Wikipedia. Borane dimethylsulfide. [Link]

  • Google Patents. KR20210011906A - Demethylation of methyl esters of methionine and its hydroxy analogs.
  • Wikipedia. Swern oxidation. [Link]

  • Karaca, S., et al. Adsorption of dimethyl disulfide onto activated carbon cloth. PMC - NIH. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • MDPI. Removal of Dimethyl Sulfide from Aqueous Solution Using Cost-Effective Modified Chicken Manure Biochar Produced from Slow Pyrolysis. [Link]

  • Sustainability. Swern Oxidation Reagents. [Link]

  • OSHA. Dimethyl Sulfide (osha-pv2210.pdf). [Link]

  • ACP. Exploring dimethyl sulfide (DMS) oxidation and implications for global aerosol radiative forcing. [Link]

  • PubMed. Effect of dimethyl disulfide on the sulfur formation and microbial community composition during the biological H2S removal from sour gas streams. [Link]

  • PubMed Central. Sensing and Signaling of Methionine Metabolism. [Link]

  • SilcoTek® Corporation. Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons Catalysis Today. [Link]

  • OSHA. DIMETHYL SULFIDE | Occupational Safety and Health Administration. [Link]

  • EPA. Environmental Chemistry Method Review Report, Dimethyl Disulfide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl sulfide, 99+%. [Link]

  • BYJU'S. Byproducts Produced in Swern Oxidation. [Link]

  • eScholarship.org. Aircraft Measurements of Dimethyl Sulfide (DMS) Using a Whole Air Sampling Technique. [Link]

  • ACP. Dimethyl sulfide chemistry over the industrial era: comparison of key oxidation mechanisms and long-term observations. [Link]

  • Wikipedia. Dimethyl sulfide. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Wikipedia. Methionine. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • MDPI. Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection. [Link]

  • NJ.gov. Dimethyl sulfate - Hazardous Substance Fact Sheet. [Link]

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  • Frontiers. High-resolution distribution and emission of dimethyl sulfide and its relationship with pCO2 in the Northwest Pacific Ocean. [Link]

  • University of Washington. Rethinking the Atmospheric Oxidation of Dimethyl Sulfide. [Link]

  • Eng-Tips. Multi Stage Scrubbing for H2S. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Sulfur Ylides: Dimethylsulfonium Phenacylide vs. Dimethylsulfoxonium Methylide

In the landscape of modern organic synthesis, sulfur ylides stand out as indispensable reagents for the construction of three-membered rings. The Corey-Chaykovsky reaction, which utilizes these ylides for methylene trans...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, sulfur ylides stand out as indispensable reagents for the construction of three-membered rings. The Corey-Chaykovsky reaction, which utilizes these ylides for methylene transfer, is a cornerstone of synthetic strategy, enabling the formation of epoxides, cyclopropanes, and aziridines from common carbonyls, enones, and imines.[1][2] However, the choice of sulfur ylide is not trivial; the subtle difference in the oxidation state of the sulfur atom profoundly dictates the reaction's outcome. This guide provides an in-depth comparison of two major classes of sulfur ylides, represented by the ylide derived from dimethyl phenacyl sulfonium bromide (a "sulfonium ylide") and the well-known dimethylsulfoxonium methylide (a "sulfoxonium ylide"), often called the Corey-Chaykovsky Reagent.[3] We will explore the causal factors behind their divergent reactivity, supported by mechanistic insights and practical experimental protocols.

Structural Nuances and Stability: The Decisive Factor

The fundamental difference between a sulfonium ylide and a sulfoxonium ylide lies in the oxidation state of the sulfur atom and the resulting stability of the reagent.

  • Sulfonium Ylides (e.g., Dimethylsulfonium Phenacylide): Generated from precursors like dimethyl phenacyl sulfonium bromide, these ylides feature a sulfur(IV) atom. The ylide derived from this specific precursor is stabilized by the adjacent phenacyl group, which can delocalize the negative charge of the carbanion. However, compared to their sulfoxonium counterparts, simple, unstabilized sulfonium ylides (like dimethylsulfonium methylide) are notably less stable.[4] This inherent instability renders them more reactive and "harder" nucleophiles.[5]

  • Sulfoxonium Ylides (Dimethylsulfoxonium Methylide): This ylide contains a sulfur(VI) atom, bonded to an oxygen atom. The presence of the electron-withdrawing sulfoxonium group provides significant resonance and electrostatic stabilization to the adjacent carbanion.[5][6] Consequently, dimethylsulfoxonium methylide is considerably more stable, less reactive, and is considered a "softer" nucleophile than unstabilized sulfonium ylides.[5] This enhanced stability is a critical determinant of its reaction pathway, allowing it to persist in solution for days, whereas unstabilized sulfonium ylides may decompose within minutes.[5]

The practical implication of this stability difference is profound: it governs whether a reaction is under kinetic or thermodynamic control.[1][7]

Reactivity Showdown: Kinetic vs. Thermodynamic Control

The most striking divergence in reactivity appears when these ylides are presented with an α,β-unsaturated carbonyl compound (an enone). The choice of ylide dictates whether the reaction yields an epoxide (from 1,2-addition) or a cyclopropane (from 1,4-conjugate addition).[3][5]

Sulfonium Ylides: The Path to Epoxides (Kinetic Control)

Less stable, more reactive sulfonium ylides, such as dimethylsulfonium methylide, react rapidly and irreversibly with the most electrophilic site of an enone: the carbonyl carbon.[1] This 1,2-addition is the kinetically favored pathway. The resulting betaine intermediate quickly undergoes an intramolecular Sₙ2 reaction, expelling the excellent dimethyl sulfide leaving group to form an epoxide.[2] Even with α,β-unsaturated systems, sulfonium ylides almost exclusively give epoxides.[8]

dot graph TD { rankdir=LR; node [shape=none, fontname="Arial"];

} caption { label="Figure 1. Sulfonium ylides favor the kinetically controlled 1,2-addition pathway to yield epoxides."; fontname="Arial"; fontsize=12; } /dot

Dimethylsulfoxonium Methylide: The Route to Cyclopropanes (Thermodynamic Control)

The greater stability of dimethylsulfoxonium methylide slows down its reactivity, allowing for reversible initial additions.[6] While it can add to the carbonyl carbon (1,2-addition), this process is often endergonic and reversible.[6] This reversibility allows the ylide to instead participate in a Michael-type 1,4-conjugate addition to the β-carbon of the enone. This pathway, while slower, leads to a more stable enolate intermediate.[1] Subsequent intramolecular ring closure then expels dimethyl sulfoxide (DMSO) to furnish the thermodynamically favored cyclopropyl ketone.[3][9] This sequence is often referred to as a Michael-Initiated Ring Closure (MIRC).[1]

dot graph TD { rankdir=LR; node [shape=none, fontname="Arial"];

} caption { label="Figure 2. Sulfoxonium ylides favor the thermodynamically controlled 1,4-addition pathway to yield cyclopropanes."; fontname="Arial"; fontsize=12; } /dot

Performance Comparison: A Data-Driven Overview

The chemoselectivity described above is well-documented in the literature. The following table summarizes the typical outcomes for reactions with a model α,β-unsaturated ketone, carvone.

Ylide PrecursorYlide TypeSubstrateMajor ProductReference
Trimethylsulfonium IodideSulfoniumCarvoneEpoxide[5]
Trimethylsulfoxonium IodideSulfoxoniumCarvoneCyclopropane[5]

This stark difference in product formation underscores the importance of selecting the correct reagent to achieve the desired molecular architecture.[10] While both ylides are effective for methylene transfer to simple aldehydes and ketones to form epoxides, only the sulfonium ylide reliably produces epoxides from enones, and only the sulfoxonium ylide is generally used for cyclopropanation of enones.[8][11]

Experimental Protocols & In-Field Insights

Both ylides are typically generated in situ from their corresponding sulfonium or sulfoxonium salt precursors by deprotonation with a strong base.[1][3] The choice of base and solvent is critical for successful and high-yielding transformations.

Protocol 1: Generation of Dimethylsulfonium Phenacylide and Epoxidation

This protocol details the formation of a stabilized sulfonium ylide and its subsequent reaction with an aldehyde. The phenacyl group provides stability, making this ylide easier to handle than its unstabilized methylide counterpart.

Objective: To synthesize an epoxide from benzaldehyde using dimethylsulfonium phenacylide.

Materials:

  • Dimethylphenacylsulfonium bromide[12]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Benzaldehyde

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation (The "Why"): To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). The oil is removed by washing with anhydrous hexanes. Anhydrous DMSO is then added. Causality: DMSO is an ideal solvent as it is polar enough to dissolve the salt and its pKa is high enough to allow the strong base, NaH, to effectively deprotonate the sulfonium salt.

  • Add dimethylphenacylsulfonium bromide (1.0 equivalent) portion-wise at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating complete formation of the ylide.

  • Epoxidation Reaction: Cool the resulting ylide solution to 0 °C in an ice bath. Add benzaldehyde (1.0 equivalent) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding it to a stirred mixture of ice-water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Generation of Dimethylsulfoxonium Methylide and Cyclopropanation

This protocol is a standard procedure for the cyclopropanation of an α,β-unsaturated ketone using the Corey-Chaykovsky reagent.[13][14]

Objective: To synthesize a cyclopropyl ketone from chalcone.

Materials:

  • Trimethylsulfoxonium iodide or bromide[15]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Chalcone

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation (The "Why"): Prepare the ylide solution as described in Protocol 1, Steps 1-2, using trimethylsulfoxonium iodide instead of the phenacyl salt. Causality: The procedure for generating the ylide is nearly identical, highlighting the versatility of the NaH/DMSO system for deprotonating sulfonium and sulfoxonium salts.[14]

  • Cyclopropanation Reaction: To the stirred solution of dimethylsulfoxonium methylide at room temperature, add a solution of chalcone (1.0 equivalent) in anhydrous DMSO dropwise.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours or overnight at a slightly elevated temperature (e.g., 50 °C) to ensure complete reaction. Monitor by TLC.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1, Steps 5-6.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];

} caption { label="Figure 3. General experimental workflow for Corey-Chaykovsky reactions."; fontname="Arial"; fontsize=12; } /dot

Conclusion and Reagent Selection

The choice between a sulfonium ylide (from a precursor like dimethyl phenacyl sulfonium bromide) and a sulfoxonium ylide is a critical decision in synthetic planning, dictated by the desired outcome when reacting with conjugated systems.

  • Choose a Sulfonium Ylide (e.g., from Trimethylsulfonium Iodide or Dimethylphenacylsulfonium Bromide) for:

    • The epoxidation of simple aldehydes and ketones.

    • The selective epoxidation of the carbonyl group in α,β-unsaturated systems, leaving the double bond intact.

  • Choose Dimethylsulfoxonium Methylide for:

    • The epoxidation of simple aldehydes and ketones where a more stable, less reactive reagent is desired.[11]

    • The selective cyclopropanation of α,β-unsaturated carbonyl compounds.[9]

    • Applications where the by-product, DMSO, is preferred over the volatile and odorous dimethyl sulfide.[16]

By understanding the fundamental principles of stability and reactivity that govern these powerful reagents, researchers can harness their divergent chemical behavior to precisely construct complex molecular architectures with confidence and efficiency.

References

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  • Corey-Chaykovsky Reaction . Organic Chemistry Portal. Available at: [Link]

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  • Huang, P.-Q., et al. (2017). Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid . PubMed Central. Available at: [Link]

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  • Method to prepare trimethylsulfonium halides. Google Patents.
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  • Kinetic vs. Thermodynamic Control of Reactions . Chemistry LibreTexts. Available at: [Link]

  • Process for producing trimethylsulfoxonium bromide . European Patent Office. Available at: [Link]

  • Asymmetric transformations from sulfoxonium ylides . Chemical Science. Available at: [Link]

  • Synthesis of Epoxides from Alkyl Bromides and Alcohols with In Situ Generation of Dimethyl Sulfonium Ylide in DMSO Oxidations . ResearchGate. Available at: [Link]

  • Chemoselectivity comparison of sulfoxonium and sulfonium ylides in reaction with α,β-unsaturated carbonyl compounds . ResearchGate. Available at: [Link]

  • Facile Preparation of Trimethylsulfonium Bromide . Semantic Scholar. Available at: [Link]

  • Olefin epoxidation using electricity as renewable power in a bromide-mediated electrochemical process . Lirias. Available at: [Link]

Sources

Comparative

A Comparative Guide to Sulfonium and Sulfoxonium Ylides in Modern Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of a methylene- or alkylidene-transfer reagent can be pivotal to the success of a synthetic campaign. Among the repertoire of available...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a methylene- or alkylidene-transfer reagent can be pivotal to the success of a synthetic campaign. Among the repertoire of available reagents, sulfur ylides stand out for their versatility in constructing key structural motifs such as epoxides, cyclopropanes, and aziridines. This guide provides an in-depth comparison of the two principal classes of sulfur ylides: sulfonium ylides and sulfoxonium ylides. We will delve into their fundamental differences in stability and reactivity, supported by mechanistic insights and practical experimental data, to empower chemists to make informed decisions in their synthetic endeavors.

Core Principles: A Tale of Two Oxidation States

The fundamental distinction between sulfonium and sulfoxonium ylides lies in the oxidation state of the sulfur atom, which profoundly influences their stability and reactivity.[1] A sulfonium ylide features a sulfur(IV) atom, whereas a sulfoxonium ylide contains a hypervalent sulfur(VI) atom bonded to an oxygen atom.

  • Sulfonium Ylides : Characterized by a lower stability, these ylides are consequently more reactive.[1] The carbanionic charge is less effectively stabilized, leading to a higher nucleophilicity at the α-carbon.[1] Unstabilized sulfonium ylides, such as dimethylsulfonium methylide, are highly reactive and typically generated in situ at low temperatures for immediate use, as they have a half-life of only a few minutes at room temperature.[2][3]

  • Sulfoxonium Ylides : The presence of the electron-withdrawing oxygen atom in sulfoxonium ylides leads to greater stabilization of the adjacent carbanion through delocalization.[1][2][4] This increased stability makes them less reactive and easier to handle than their sulfonium counterparts.[5][6] For instance, dimethylsulfoxonium methylide can be stable for several days at room temperature.[3] This enhanced stability also means that weaker bases can be used for their generation.[5]

This difference in stability is a critical factor in experimental design, influencing everything from reagent preparation and storage to the choice of reaction conditions.

G cluster_sulfonium Sulfonium Ylide cluster_sulfoxonium Sulfoxonium Ylide S_plus S⁺ R1 S_plus->R1 R2 S_plus->R2 C_minus ⁻C S_plus->C_minus H1 H C_minus->H1 H2 H caption1 Less Stable, More Reactive S_plus_ox S⁺ O_double O S_plus_ox->O_double R1_ox S_plus_ox->R1_ox R2_ox S_plus_ox->R2_ox C_minus_ox ⁻C S_plus_ox->C_minus_ox H1_ox H C_minus_ox->H1_ox H2_ox H caption2 More Stable, Less Reactive G ylide R'₂S⁺-⁻CH₂ (Ylide) betaine R'₂S⁺-CH₂-CR₂-O⁻ (Betaine Intermediate) ylide->betaine Nucleophilic Attack carbonyl R₂C=O (Carbonyl) carbonyl->betaine epoxide Epoxide betaine->epoxide Intramolecular SN2 sulfide R'₂S (Sulfide) betaine->sulfide Expulsion

Figure 2. General mechanism of the Johnson-Corey-Chaykovsky reaction.

Chemoselectivity with α,β-Unsaturated Carbonyls

The choice between a sulfonium and a sulfoxonium ylide dictates the outcome of the reaction with enones, a classic example of kinetic versus thermodynamic control.

  • Sulfonium Ylides (1,2-Addition) : Unstabilized sulfonium ylides are considered "hard" nucleophiles. Their reaction with enones is typically fast and irreversible, leading to the kinetically favored 1,2-addition product. [3][6]The ylide attacks the electrophilic carbonyl carbon, ultimately forming an epoxide.

  • Sulfoxonium Ylides (1,4-Addition) : The greater stability of sulfoxonium ylides makes them "softer" nucleophiles. Their initial addition to the carbonyl is often reversible. [6]This allows for the thermodynamically favored 1,4-conjugate addition (Michael addition) to occur at the β-carbon of the alkene, which leads to the formation of a cyclopropane. [3][6]

G cluster_sulfonium Sulfonium Ylide (e.g., Me₂S⁺-⁻CH₂) cluster_sulfoxonium Sulfoxonium Ylide (e.g., Me₂S(O)⁺-⁻CH₂) start α,β-Unsaturated Carbonyl path1 1,2-Addition (Kinetic Control) start->path1 path2 1,4-Addition (Thermodynamic Control) start->path2 product1 Epoxide path1->product1 product2 Cyclopropane path2->product2

Sources

Validation

A Senior Application Scientist's Guide to Phenacyl Sulfonium Ylides: Advantages in Modern Synthetic Strategy

For the discerning researcher in organic synthesis and drug development, the selection of the right reagent is paramount to achieving desired outcomes with precision and efficiency. The Corey-Chaykovsky reaction, a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of the right reagent is paramount to achieving desired outcomes with precision and efficiency. The Corey-Chaykovsky reaction, a cornerstone for the synthesis of three-membered rings, offers a powerful toolkit.[1] However, the choice of the sulfur ylide precursor is critical, as it dictates the reaction's pathway and ultimate product. This guide provides an in-depth comparison of dimethyl phenacyl sulfonium bromide, as a precursor to a stabilized sulfonium ylide, against its more common counterparts, highlighting its distinct advantages through mechanistic insights and comparative data.

The Nature of Sulfur Ylides: A Tale of Stability

A sulfur ylide is a neutral molecule containing a negatively charged carbon (carbanion) adjacent to a positively charged sulfur atom (sulfonium cation).[2] These reagents are typically generated in situ by deprotonating a corresponding sulfonium salt with a strong base. The reactivity and selectivity of the ylide are profoundly influenced by the substituents on the carbanion.

The key distinction lies in whether the ylide is stabilized or unstabilized .

  • Unstabilized Ylides : Generated from salts like trimethylsulfonium iodide, these ylides (e.g., dimethylsulfonium methylide) have only alkyl or hydrogen substituents on the carbanion. They are highly reactive and less stable.[3]

  • Stabilized Ylides : These possess an electron-withdrawing group (EWG) on the carbanion. The phenacyl group (-CH₂C(=O)Ph) in the ylide derived from dimethyl phenacyl sulfonium bromide is a prime example of such a stabilizing group.[4] This delocalization of the negative charge into the carbonyl group renders the ylide more stable, less reactive, and easier to handle than its unstabilized counterparts.[3][5] Another class of stabilized ylides are sulfoxonium ylides, such as dimethylsulfoxonium methylide (DMSOM).[3][4]

Caption: General workflow for generating a stabilized sulfonium ylide.

The Critical Advantage: Chemoselectivity in Reactions with Enones

The primary advantage of using dimethyl phenacyl sulfonium bromide becomes evident when reacting with α,β-unsaturated carbonyl compounds (enones). The stability of the resulting ylide directly controls the site of nucleophilic attack, leading to completely different product classes. This divergence is one of the most synthetically useful aspects of ylide chemistry.

  • Unstabilized Ylides (e.g., Dimethylsulfonium Methylide - DMSM): As highly reactive, "hard" nucleophiles, they preferentially attack the "hard" electrophilic center of the enone: the carbonyl carbon. This irreversible 1,2-addition leads selectively to the formation of epoxides .[3][6]

  • Stabilized Ylides (from Phenacyl Sulfonium Salts & Sulfoxonium Salts - DMSOM): These more stable, "softer" nucleophiles favor a 1,4-conjugate addition to the "soft" electrophilic β-carbon of the enone.[5] The subsequent intramolecular ring closure results in the formation of cyclopropanes .[6][7]

Therefore, the core advantage of using dimethyl phenacyl sulfonium bromide is the ability to predictably and selectively synthesize cyclopropanes from enones, a task for which unstabilized sulfonium ylides are unsuited.

Caption: Divergent reactivity of stabilized vs. unstabilized ylides with enones.

Density Functional Theory (DFT) calculations provide compelling quantitative support for this observed selectivity. By comparing the activation free energies (ΔG‡) for the competing pathways, we can understand the kinetic preferences.[6][8]

Reagent PrecursorYlide TypeStabilitySelectivity with EnonesPathwayΔG‡ (kcal/mol)[6]
Trimethylsulfonium SaltUnstabilizedLowEpoxidation1,2-Addition (Epox.)13.3
(DMSM)1,4-Addition (Cyclo.)15.5
Trimethylsulfoxonium SaltStabilizedHighCyclopropanation1,2-Addition (Epox.)23.0
(DMSOM)1,4-Addition (Cyclo.)17.5
Dimethyl Phenacyl Sulfonium Bromide Stabilized High Cyclopropanation 1,4-Addition (Cyclo.) Kinetically Favored

The ylide derived from dimethyl phenacyl sulfonium bromide, being a stabilized ylide, follows the kinetic profile of DMSOM, strongly favoring the cyclopropanation pathway.

Mechanistic Rationale: HSAB Theory and Kinetic Control

The divergent outcomes are governed by kinetic control and can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle.[5]

  • Nucleophilic Attack: The initial, rate-determining step is the nucleophilic attack of the ylide on the enone.[6]

    • The carbonyl carbon is a "hard" electrophilic center. The β-carbon of the double bond is a "soft" electrophilic center.

    • Unstabilized ylides (DMSM) are "hard" nucleophiles and thus react faster with the hard carbonyl carbon.

    • Stabilized ylides, like the phenacyl-substituted ylide, are "soft" nucleophiles due to charge delocalization. They preferentially attack the soft β-carbon.

  • Betaine Intermediate & Ring Closure: The initial addition forms a zwitterionic intermediate (a betaine). This intermediate then undergoes a rapid intramolecular S_N_2 reaction. The oxyanion (from 1,2-attack) or the enolate (from 1,4-attack) displaces the dialkyl sulfide, which is an excellent leaving group, to form the final three-membered ring.[2][7]

This mechanism is distinct from the Wittig reaction, where the intermediate oxaphosphetane collapses to form an alkene due to the extremely high thermodynamic driving force of forming a strong phosphorus-oxygen double bond.[9]

G cluster_0 Reaction Mechanism start Enone + Ylide betaine Betaine Intermediate (Zwitterion) start->betaine Nucleophilic Attack ring Ring Closure (Intramolecular SN2) betaine->ring product Product (Epoxide or Cyclopropane) ring->product leaving_group Dimethyl Sulfide (Leaving Group) ring->leaving_group Elimination

Caption: Generalized mechanism for the Corey-Chaykovsky reaction.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for the in situ generation and reaction of sulfur ylides. Caution: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Strong bases like sodium hydride are pyrophoric and react violently with water.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with dry hexanes to remove the oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) via syringe to the flask.

  • Salt Addition: Add dimethyl phenacyl sulfonium bromide (1.0 equivalent) portion-wise to the stirred suspension at room temperature.

  • Ylide Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the deep-colored ylide indicates the reaction is proceeding.

  • Substrate Addition: Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution, maintaining the temperature at or below 25°C.

  • Reaction: Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material (typically 1-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired cyclopropane derivative.

  • Preparation: Following the procedure in Protocol 1, step 1, prepare sodium hydride (1.1 equivalents) in a flame-dried flask.

  • Salt Suspension: Add anhydrous DMSO and cool the flask to 10-15°C in an ice-water bath. Add trimethylsulfonium iodide (1.05 equivalents) to form a suspension.

  • Ylide Formation: Stir the mixture at room temperature for 45-60 minutes. Hydrogen gas evolution should be observed.

  • Substrate Addition: Cool the resulting ylide solution to 0°C. Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the cold ylide solution.

  • Reaction & Workup: Stir the reaction at room temperature until complete, then perform the workup and purification as described in Protocol 1, steps 7 and 8, to isolate the epoxide.

Conclusion

Dimethyl phenacyl sulfonium bromide is more than just another sulfonium salt; it is a strategic reagent for accessing stabilized sulfur ylides. Its primary advantage lies in its ability to deliver predictable and high-yielding cyclopropanation of α,β-unsaturated carbonyl systems, a reaction pathway inaccessible to common unstabilized ylides. The enhanced stability of the phenacyl ylide not only dictates this valuable chemoselectivity but also contributes to more manageable reaction conditions. For the synthetic chemist aiming to construct cyclopropane rings, dimethyl phenacyl sulfonium bromide offers a reliable, mechanistically distinct, and powerful alternative to other reagents in the Corey-Chaykovsky arsenal.

References

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]2]

  • Lu, Y., et al. (2015). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. Chemistry – An Asian Journal.[6][8]

  • Aggarwal, V. K., & Richardson, J. (2003). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 36(5), 376-386.[10][11]

  • ResearchGate. (n.d.). Epoxide synthesis from carbonyl compounds using sulfur ylides-II. Retrieved from [Link]]

  • Priest, J., et al. (2025). Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides. Royal Society of Chemistry.[12]

  • MDPI. (2021). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 26(16), 4988.[5]

  • Sunrise Chemical. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]1]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]7]

  • Schuster, G. B., et al. (1989). Photoredox transformation of phenacyl sulfur ylides. Journal of the American Chemical Society, 111(13), 4977-4985.[13]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]4]

  • Gutsulyak, D. V., et al. (2025). The Ylide Dance: Base-Induced Furan Synthesis via Formal [3+2] Annulation of Phenacyl- and Alkenyl Sulfonium Salts. Organic Letters.[14][15]

  • Chemistry Stack Exchange. (2017). Wittig versus Corey–Chaykovsky reaction. Retrieved from [Link]9]

  • Gernon, M. D. (2025). Aspects of the preparation of substituted phenacyl type sulfonium compounds. ResearchGate.[16]

Sources

Comparative

A Researcher's Guide to Advanced Epoxide Synthesis: A Comparative Analysis of Modern Catalytic Methods

Epoxides are indispensable building blocks in modern organic synthesis, prized for their inherent reactivity that allows for facile transformation into a diverse array of valuable functional groups.[1][2] Their prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

Epoxides are indispensable building blocks in modern organic synthesis, prized for their inherent reactivity that allows for facile transformation into a diverse array of valuable functional groups.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for efficient and selective synthetic methodologies. While traditional methods using stoichiometric peracids like m-CPBA have long been workhorses in the field, their limitations—including safety concerns, waste generation, and often a lack of stereocontrol—have spurred the development of more sophisticated and sustainable catalytic alternatives.[3]

This guide provides an in-depth comparison of leading alternative methods for epoxide synthesis, with a focus on catalytic approaches that offer high levels of efficiency and stereoselectivity. We will delve into the mechanistic underpinnings, practical applications, and experimental protocols for metal-catalyzed, organocatalyzed, and chemoenzymatic epoxidation reactions. Furthermore, we will explore the emerging field of electrochemical epoxidation as a green and innovative approach. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the expanding landscape of epoxide synthesis and select the optimal method for their specific synthetic challenges.

Metal-Catalyzed Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric catalysis, enabling the highly enantioselective epoxidation of unfunctionalized alkenes.[4] This method employs a chiral manganese-salen complex as the catalyst, which facilitates the transfer of an oxygen atom from a terminal oxidant, such as sodium hypochlorite (household bleach), to the double bond.[4][5] The elegance of this reaction lies in its ability to control the stereochemistry of the resulting epoxide with high fidelity, a critical consideration in the synthesis of chiral drugs and bioactive molecules.[6][7]

Mechanistic Insights

The catalytic cycle of the Jacobsen-Katsuki epoxidation is believed to involve a high-valent manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a dissymmetric environment around the manganese center, which dictates the facial selectivity of the alkene approach, thereby leading to the formation of one enantiomer of the epoxide in excess.[4] Several pathways for the oxygen transfer have been proposed, including a concerted mechanism and a stepwise radical mechanism. The prevailing mechanism depends on the substrate and reaction conditions.[5]

Jacobsen-Katsuki Epoxidation Cycle Catalytic Cycle of Jacobsen-Katsuki Epoxidation Mn_III Mn(III)-salen Catalyst Mn_V Active Mn(V)=O Species Mn_III->Mn_V Oxidant (e.g., NaOCl) Epoxide_Formation Alkene Approach & Epoxide Formation Mn_V->Epoxide_Formation Alkene Epoxide_Formation->Mn_III Catalyst Regeneration Product Chiral Epoxide Epoxide_Formation->Product Shi Epoxidation Cycle Catalytic Cycle of the Shi Epoxidation Ketone Chiral Ketone Catalyst Dioxirane Chiral Dioxirane Intermediate Ketone->Dioxirane Oxone (KHSO₅) Epoxidation Alkene Epoxidation Dioxirane->Epoxidation Alkene Epoxidation->Ketone Catalyst Regeneration Epoxide Chiral Epoxide Epoxidation->Epoxide Chemoenzymatic Epoxidation Chemoenzymatic Epoxidation Workflow cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step Carboxylic_Acid Carboxylic Acid Lipase Lipase (e.g., Novozym 435) Carboxylic_Acid->Lipase H2O2 Hydrogen Peroxide H2O2->Lipase Peroxy_Acid Peroxy Acid Alkene Alkene Peroxy_Acid->Alkene Peroxy_Acid->Alkene In situ transfer Lipase->Peroxy_Acid Epoxide Epoxide Alkene->Epoxide Prilezhaev Reaction Regenerated_Acid Regenerated Carboxylic Acid Regenerated_Acid->Carboxylic_Acid Recycle Electrochemical Epoxidation System Electrochemical Epoxidation via In Situ H₂O₂ Generation Anode Anode (H₂O Oxidation) 2H₂O -> O₂ + 4H⁺ + 4e⁻ Membrane Ionic Conductor (H⁺ transport) Anode->Membrane H⁺ Cathode Cathode (O₂ Reduction) O₂ + 2H⁺ + 2e⁻ -> H₂O₂ Epoxidation_Chamber Epoxidation Chamber Alkene + H₂O₂ -> Epoxide Cathode->Epoxidation_Chamber H₂O₂ Membrane->Cathode H⁺

Sources

Validation

A Researcher's Guide to Predicting Regioselectivity in Sulfonium Ylide Reactions using DFT Calculations

In the intricate world of synthetic organic chemistry, sulfonium ylides stand out as versatile reagents capable of forming complex molecular architectures. Their reactions, ranging from epoxidations and cyclopropanations...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic organic chemistry, sulfonium ylides stand out as versatile reagents capable of forming complex molecular architectures. Their reactions, ranging from epoxidations and cyclopropanations to sigmatropic rearrangements and cycloadditions, are foundational in natural product synthesis and drug discovery. However, the multifaceted reactivity of sulfonium ylides often presents a significant challenge: controlling regioselectivity. The ability to predict and rationalize which of several possible isomers will be the major product is paramount for efficient and successful synthesis.

This guide provides an in-depth comparison of computational approaches, specifically Density Functional Theory (DFT) calculations, for predicting and understanding the regioselectivity of sulfonium ylide reactions. We will delve into the theoretical underpinnings, practical methodologies, and illustrative case studies to empower researchers, scientists, and drug development professionals to leverage computational chemistry for their synthetic endeavors.

The Challenge of Regioselectivity in Sulfonium Ylide Reactions

Sulfonium ylides are zwitterionic species characterized by a positively charged sulfur atom adjacent to a carbanion. This electronic arrangement makes them potent nucleophiles. When reacting with electrophiles possessing multiple reactive sites, such as α,β-unsaturated carbonyl compounds or substituted spirocyclopropanes, the ylide can attack at different positions, leading to a mixture of regioisomers.[1] The final product distribution is often governed by a delicate interplay of kinetic and thermodynamic factors, which can be challenging to predict solely based on empirical rules.[1][2]

This is where computational chemistry, and DFT in particular, becomes an invaluable tool. By modeling the potential reaction pathways and calculating the energies of transition states and intermediates, we can gain a quantitative understanding of the factors that govern regioselectivity.[3][4]

Comparing DFT Methodologies for Sulfonium Ylide Reactions

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For sulfonium ylide reactions, where weak interactions and complex electronic effects can be significant, selecting the appropriate level of theory is crucial. Here, we compare some commonly employed DFT functionals for this class of reactions.

DFT FunctionalStrengthsConsiderationsTypical Applications in Sulfonium Ylide Chemistry
B3LYP A workhorse hybrid functional, good balance of accuracy and computational cost.[5]May not be optimal for systems with significant non-covalent interactions.General mechanism elucidation, initial screenings of reaction pathways.[4]
M06-2X A meta-hybrid GGA functional, excels at describing non-covalent interactions, thermochemistry, and kinetics.[3][6]Can be more computationally expensive than B3LYP.High-accuracy transition state analysis, predicting stereoselectivity and regioselectivity.[3][7]
PBE0 A hybrid functional that often provides good results for reaction barriers.[8]Performance can be system-dependent.Investigating reaction mechanisms and stereoselectivity.[8]
ωB97X-D A range-separated hybrid functional with empirical dispersion correction, good for long-range interactions.Can be computationally demanding.Systems where dispersion forces are expected to play a crucial role.

Key Causality: The choice of functional is dictated by the specific chemical question. For a quick overview of potential pathways, the less computationally expensive B3LYP might suffice. However, for a definitive prediction of regioselectivity, where subtle differences in transition state energies determine the outcome, a more robust functional like M06-2X is often the preferred choice, as it better captures the non-covalent interactions that can influence the stability of transition states.[3]

A Step-by-Step Protocol for DFT Calculation of a Sulfonium Ylide Reaction

To illustrate the practical application of DFT in predicting regioselectivity, we outline a general workflow for studying the reaction of a sulfonium ylide with an α,β-unsaturated ketone. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Experimental Workflow: DFT Investigation of Regioselectivity

DFT_Workflow cluster_0 1. Pre-computation cluster_1 2. Geometry Optimization cluster_2 3. Transition State Search cluster_3 4. Energy Calculations & Analysis a Define Reaction: Reactants, Products, and Potential Regioisomers b Initial 3D Structure Generation (e.g., using Avogadro, GaussView) a->b c Optimize Reactant, Intermediate, and Product Geometries b->c d Perform Conformational Search (to find lowest energy conformers) c->d e Locate Transition State (TS) Structures for Each Pathway (e.g., QST2, QST3, Berny optimization) d->e f Verify TS with Frequency Calculation (confirm one imaginary frequency) e->f g Perform Single-Point Energy Calculations at a Higher Level of Theory f->g h Calculate Relative Free Energies (ΔG) of Transition States g->h i Analyze Results: Lower ΔG‡ indicates the kinetically favored pathway h->i

Caption: A generalized workflow for investigating reaction regioselectivity using DFT calculations.

Detailed Steps:

  • Molecule Building and Initial Geometry:

    • Draw the 3D structures of the sulfonium ylide, the α,β-unsaturated ketone, and the two potential regioisomeric products (1,2-addition and 1,4-addition products).

    • Use a molecular editor like Avogadro or GaussView for this purpose. Perform an initial geometry optimization using a fast method like molecular mechanics (e.g., UFF or MMFF94).

  • Ground State Optimization and Frequency Calculation:

    • Optimize the geometries of the reactants and products using your chosen DFT method (e.g., M06-2X/6-31G(d)).[3]

    • Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., they have no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Transition State (TS) Search:

    • For each potential reaction pathway (1,2- and 1,4-addition), construct an initial guess for the transition state structure. This can be done by manually bringing the reactants together in a plausible orientation for the reaction to occur.

    • Perform a transition state search using an appropriate algorithm (e.g., Berny optimization with the opt=ts keyword in Gaussian).

    • Trustworthiness Check: A true transition state is a first-order saddle point on the potential energy surface.

  • Transition State Verification:

    • Perform a frequency calculation on the optimized TS structure. A valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the bond-forming/bond-breaking process).

    • Visualize the imaginary frequency to ensure it corresponds to the desired reaction.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the located TS connects the desired reactants and products, perform an IRC calculation. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.

  • Single-Point Energy Refinement:

    • To obtain more accurate energy values, perform single-point energy calculations on all optimized structures (reactants, products, and transition states) using a larger basis set (e.g., 6-311+G(d,p)).[3]

  • Analysis of Results:

    • Calculate the Gibbs free energy of activation (ΔG‡) for each reaction pathway by subtracting the sum of the free energies of the reactants from the free energy of the corresponding transition state.

    • The reaction pathway with the lower ΔG‡ is the kinetically favored pathway and will lead to the major product under kinetic control.[1]

Key Factors Influencing Regioselectivity: Insights from DFT

DFT studies have illuminated the key electronic and steric factors that govern the regioselectivity of sulfonium ylide reactions.

Regioselectivity_Factors A Regioselectivity of Sulfonium Ylide Reactions B Electronic Effects A->B C Steric Effects A->C D Reaction Conditions A->D B1 HOMO(ylide) - LUMO(electrophile) overlap B->B1 Frontier Molecular Orbital (FMO) Interactions B2 Electrostatic potential maps B->B2 Charge Distribution in Reactants C1 Bulky substituents on ylide or electrophile C->C1 Steric Hindrance at Transition State D1 Temperature, reaction time D->D1 Kinetic vs. Thermodynamic Control

Caption: Factors influencing the regioselectivity of sulfonium ylide reactions.

  • Electronic Effects: Conceptual DFT reactivity indices suggest that electronic effects often control the regioselectivity.[3] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile plays a crucial role. The reaction will preferentially occur at the site where the HOMO-LUMO overlap is maximized. Analysis of the electrostatic potential maps can also provide insights into the most likely sites of nucleophilic attack.

  • Steric Effects: The steric bulk of the substituents on both the sulfonium ylide and the electrophile can significantly influence the regioselectivity by destabilizing one transition state over another. DFT calculations can precisely quantify these steric clashes in the transition state structures.[4]

  • Kinetic versus Thermodynamic Control: DFT can also be used to distinguish between kinetic and thermodynamic control.[1] The kinetically controlled product is formed via the lowest energy transition state, while the thermodynamically controlled product is the most stable regioisomer. By calculating the relative energies of the final products, one can determine if product equilibration is likely under the reaction conditions. For instance, in the reaction of semi-stabilized ylides with conjugated carbonyl compounds, the 1,4-conjugate addition is often the thermodynamically favored pathway, while the 1,2-direct addition can be kinetically competitive.[1]

Conclusion

DFT calculations have emerged as a powerful and predictive tool for understanding and navigating the complexities of regioselectivity in sulfonium ylide reactions. By providing a detailed picture of the reaction mechanism and the energies of all relevant species, DFT allows for the rational design of experiments and the development of highly selective synthetic methodologies. The synergy between computational and experimental approaches is crucial for advancing the field and unlocking the full potential of sulfonium ylide chemistry in the synthesis of valuable molecules.[9]

References

  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. [Link]

  • Computational insight into the mechanism and origin of high regioselectivity in the ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides by the DFT. PubMed. [Link]

  • Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society. [Link]

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Comparative

A Comparative Guide to the Kinetic Analysis of Sulfonium Salt Elimination Reactions

Introduction: The Critical Role of Kinetics in Understanding Sulfonium Salt Reactivity Sulfonium salts are versatile reagents and intermediates in organic synthesis, acting as alkylating agents, precursors to ylides, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinetics in Understanding Sulfonium Salt Reactivity

Sulfonium salts are versatile reagents and intermediates in organic synthesis, acting as alkylating agents, precursors to ylides, and participating in various coupling reactions.[1][2] Their utility is fundamentally governed by their stability and reactivity, particularly through elimination reactions which can be either a desired synthetic pathway or a detrimental degradation route. Understanding the kinetics of these elimination reactions—the study of their rates and mechanisms—is paramount for researchers in synthetic chemistry and drug development. Kinetic analysis provides the quantitative data needed to optimize reaction conditions, predict product stability, elucidate reaction mechanisms, and ultimately control chemical transformations.

This guide offers a comparative overview of the primary analytical techniques used to monitor the kinetics of sulfonium salt elimination reactions. We will delve into the operational principles, practical workflows, and data interpretation for each method, supported by experimental insights to empower researchers to select the most appropriate technique for their specific scientific questions.

Chapter 1: Fundamentals of Sulfonium Salt Elimination

Sulfonium salts typically undergo elimination via a bimolecular (E2) mechanism, especially in the presence of a moderately strong to strong base.[3][4][5] The E2 reaction is a concerted, single-step process where the base abstracts a proton from a carbon atom beta to the sulfonium center, simultaneously leading to the formation of a double bond and the departure of a dialkyl sulfide leaving group.[4][5][6]

The rate of this reaction is dependent on the concentrations of both the sulfonium salt and the base, exhibiting second-order kinetics.[5][6] Key factors influencing the reaction rate include the structure of the sulfonium salt (steric hindrance), the strength and concentration of the base, the solvent polarity, and the temperature.[3][4] A crucial stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the beta-proton and the sulfonium leaving group, where they lie in the same plane but on opposite sides of the carbon-carbon bond.[4][6]

Chapter 2: A Comparative Guide to Kinetic Monitoring Techniques

The choice of analytical method is critical for obtaining reliable kinetic data. The ideal technique should be sensitive, reproducible, and capable of monitoring the concentration changes of reactants or products over time without interfering with the reaction. We will compare three widely used techniques: UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

UV-Visible (UV-Vis) Spectroscopy

Principle of Operation: UV-Vis spectroscopy measures the absorbance of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum.[7] According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[8][9] This technique is suitable for kinetic analysis if either a reactant or a product possesses a chromophore (a part of the molecule that absorbs light) that undergoes a change in absorbance during the reaction.[8][10] For many sulfonium salt eliminations, the formation of a conjugated system in the alkene product, such as styrene from a 2-phenylethyldimethylsulfonium salt, results in a distinct UV absorbance that can be monitored over time.[11]

Experimental Protocol: UV-Vis Kinetic Analysis of 2-Phenylethyldimethylsulfonium Bromide Elimination

  • Preparation: Prepare stock solutions of the sulfonium salt and the base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or ethanol/water mixture). Ensure all solutions are thermally equilibrated to the desired reaction temperature using a circulating water bath for the spectrophotometer's cuvette holder.

  • Blank Measurement: Fill a cuvette with the reaction solvent and measure the blank absorbance spectrum.

  • Reaction Initiation: In a temperature-controlled cuvette, rapidly mix the sulfonium salt solution with the base solution to initiate the reaction. The final concentrations should be chosen to ensure the reaction occurs on a timescale suitable for monitoring (e.g., minutes to hours).

  • Data Acquisition: Immediately begin recording the absorbance at a fixed wavelength (the λmax of the product, e.g., styrene) at regular time intervals. Modern spectrophotometers can be programmed to do this automatically.[10][12]

  • Data Analysis: Convert the absorbance data to concentration using a previously determined calibration curve or the molar extinction coefficient of the product. Plot the concentration of the product versus time.

  • Rate Constant Determination: Analyze the concentration vs. time data using the appropriate integrated rate law. For a pseudo-first-order condition (where the base is in large excess), a plot of ln(A∞ - At) versus time will be linear, and the negative slope will yield the pseudo-first-order rate constant, k'. The second-order rate constant can then be calculated by dividing k' by the concentration of the base.

UV_Vis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Solutions Prepare & Equilibrate Stock Solutions Initiate Initiate Reaction in Cuvette Prep_Solutions->Initiate Blank Measure Solvent Blank Blank->Initiate Acquire Record Absorbance vs. Time at λmax Initiate->Acquire Convert Convert Absorbance to Concentration Acquire->Convert Plot Plot Concentration vs. Time Convert->Plot Calculate Determine Rate Constant (k) Plot->Calculate

Data Presentation: Comparison of Kinetic Monitoring Techniques

Technique Principle Temporal Resolution Advantages Limitations
UV-Vis Spectroscopy Light AbsorbanceMilliseconds to secondsHigh sensitivity, non-invasive, real-time monitoring, relatively inexpensive equipment.[7][10]Requires a chromophore in a reactant or product; susceptible to interference from absorbing impurities.[7]
NMR Spectroscopy Nuclear Spin ResonanceSeconds to minutesStructurally rich data, can monitor multiple species simultaneously, intrinsically quantitative without response factors.[13][14]Lower sensitivity, slower acquisition times, requires expensive equipment and deuterated solvents.[13]
HPLC Chromatographic SeparationMinutesExcellent for complex mixtures, can track multiple components simultaneously, high sensitivity and precision.[15][16][17]Not real-time (requires quenching), requires method development, can be solvent-intensive.[15]
NMR Spectroscopy

Principle of Operation: Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique that provides detailed structural information about molecules.[13][14][18] By acquiring spectra over time, it is possible to monitor the disappearance of reactant signals and the appearance of product signals.[19] The integral of a specific peak is directly proportional to the concentration of the corresponding nucleus (typically ¹H), allowing for a direct and simultaneous measurement of multiple species in the reaction mixture without the need for calibration curves.[13][14]

Experimental Protocol: In-Situ NMR Kinetic Analysis

  • Sample Preparation: Prepare a solution of the sulfonium salt in a deuterated solvent within an NMR tube. Ensure a known concentration of an internal standard (a compound that does not react or interfere with the reaction signals) is included for accurate quantification.

  • Initial Spectrum: Acquire a high-quality initial spectrum (t=0) before initiating the reaction. This spectrum is used to confirm the identity and purity of the starting material and to set the integration references.

  • Reaction Initiation: Inject a small, precise volume of the base solution into the NMR tube, quickly shake to mix, and re-insert the tube into the pre-equilibrated NMR probe. Note the exact time of initiation.[13]

  • Automated Data Acquisition: Use an automated routine on the NMR spectrometer to acquire a series of 1D spectra at predetermined time intervals.[19][20] It is crucial to use a short acquisition time and a sufficient relaxation delay (d1) to ensure accurate quantification.[14]

  • Data Processing: Process the array of spectra uniformly (e.g., using the same phasing and baseline correction).

  • Data Analysis: For each time point, integrate the characteristic peaks for the reactant, product, and the internal standard. Calculate the concentration of the reactant and product at each time point relative to the constant integral of the internal standard.

  • Rate Constant Determination: Plot the concentration of the reactant (or product) versus time and apply the appropriate integrated rate law to determine the rate constant.

NMR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Sample Prepare Sample in NMR Tube with Standard Initial_Scan Acquire t=0 Spectrum Prep_Sample->Initial_Scan Initiate Initiate Reaction in NMR Tube Initial_Scan->Initiate Acquire Acquire Arrayed 1D Spectra Initiate->Acquire Process Process Spectra Uniformly Acquire->Process Integrate Integrate Peaks & Calculate Concentration Process->Integrate Calculate Determine Rate Constant (k) Integrate->Calculate

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC is a powerful separation technique that can resolve and quantify individual components within a complex mixture.[16] For kinetic analysis, aliquots are taken from the reaction mixture at various times, the reaction is quenched (stopped), and the sample is analyzed by HPLC. By separating the reactant from the product, their respective concentrations can be accurately determined by integrating the area of their chromatographic peaks and comparing them to calibration curves.[15][16][17] This method is particularly advantageous for reactions with multiple products or interfering species.[15]

Experimental Protocol: HPLC-Based Kinetic Analysis

  • Method Development: Develop an HPLC method (e.g., reversed-phase) that provides good separation between the sulfonium salt reactant and the alkene product. Optimize the mobile phase, flow rate, and detection wavelength.

  • Calibration: Prepare a series of standard solutions of known concentrations for both the reactant and product. Inject these standards to create calibration curves (peak area vs. concentration).

  • Reaction Setup: Set up the reaction in a thermostated vessel with stirring.

  • Sampling and Quenching: At recorded time intervals, withdraw a precise aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a solution that neutralizes the base (e.g., a dilute acid), thus stopping the elimination.

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

  • Data Analysis: Integrate the peak areas for the reactant and product in each chromatogram. Use the calibration curves to convert these areas into concentrations.

  • Rate Constant Determination: Plot the concentration of the reactant (or product) versus time. Use the appropriate integrated rate law to calculate the rate constant. Recent advances using online UHPLC can automate this process and provide near real-time data with cycle times as low as 1.5 minutes.[21][22]

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Develop Develop & Validate HPLC Method Calibrate Generate Calibration Curves Develop->Calibrate Initiate Initiate Reaction in Vessel Calibrate->Initiate Sample Withdraw & Quench Aliquots over Time Initiate->Sample Inject Inject Samples into HPLC Sample->Inject Integrate Integrate Peaks & Determine Concentration Inject->Integrate Plot Plot Concentration vs. Time Integrate->Plot Calculate Determine Rate Constant (k) Plot->Calculate

Chapter 3: Advanced Topics & Data Interpretation

Determining Activation Parameters:

To gain deeper insight into the reaction mechanism, kinetic experiments can be performed at several different temperatures. This allows for the determination of important thermodynamic parameters.

  • Activation Energy (Ea): By plotting the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T), an Arrhenius plot is generated.[23][24] The slope of this line is equal to -Ea/R (where R is the gas constant), allowing for the calculation of the activation energy—the minimum energy required for the reaction to occur.[23][25][26]

  • Enthalpy (ΔH‡) and Entropy (ΔS‡) of Activation: A more modern approach uses the Eyring equation , which is derived from transition-state theory.[27] A plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and a y-intercept of (ln(kB/h) + ΔS‡/R), where kB is the Boltzmann constant and h is Planck's constant.[24][27] These parameters provide information about the changes in heat content and disorder, respectively, when the reactants form the transition state.

Kinetic Isotope Effect (KIE):

The deuterium kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction.[6] By replacing the beta-protons on the sulfonium salt with deuterium, one can measure the reaction rate again. Since a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, if the C-H bond is broken in the rate-determining step (as is expected for an E2 mechanism), the reaction will proceed significantly slower with the deuterated substrate.[6] A primary KIE value (kH/kD) greater than 2 is strong evidence for C-H bond cleavage in the transition state.[6][28] Studies on sulfonium salt eliminations have shown significant sulfur isotope effects as well, providing evidence for the weakening of the carbon-sulfur bond in the E2 transition state.[11][29]

Conclusion: Selecting the Right Tool for the Job

The kinetic analysis of sulfonium salt elimination reactions is essential for mechanistic understanding and process optimization. The choice of analytical technique depends on the specific characteristics of the reaction system.

  • UV-Vis spectroscopy is an excellent choice for rapid, real-time monitoring of simple reactions where a clear change in absorbance occurs.

  • NMR spectroscopy offers unparalleled structural detail and the ability to monitor all components simultaneously without calibration, making it ideal for mechanistic studies where intermediates may be present.

  • HPLC provides the best solution for complex reaction mixtures, ensuring accurate quantification of each component even in the presence of impurities or side products.

By carefully selecting the appropriate technique and properly designing the experiments, researchers can obtain high-quality kinetic data to accelerate their research in drug development and synthetic chemistry.

References

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Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Phenacyl Sulfonium Salts

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Simple Leaving Group Phenacyl sulfonium salts are a cornerstone class of reagents in modern organic synthesis. Their utility...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Leaving Group

Phenacyl sulfonium salts are a cornerstone class of reagents in modern organic synthesis. Their utility stems from a unique structural combination: a ketone, an adjacent methylene group activated by a positively charged sulfur, and a versatile substitution pattern on both the aromatic ring and the sulfur atom.[1][2] This architecture makes them more than just simple alkylating agents; they are precursors to stabilized sulfur ylides for cyclopropanations and epoxidations, versatile synthons in cross-coupling reactions, and increasingly, key players in photoredox catalysis.[3][4][5]

However, the true power of these reagents lies in their tunability. The reactivity of a phenacyl sulfonium salt is not a fixed property but a dynamic characteristic that can be precisely controlled through strategic substitution. Selecting the right salt for a specific application is critical for optimizing reaction rates, yields, and even mechanistic pathways. This guide provides a comparative analysis of how different substituents modulate the reactivity of phenacyl sulfonium salts, supported by mechanistic insights and actionable experimental data. We will explore the causality behind these effects and provide a robust framework for rational reagent selection in your research.

Part 1: The Electronic Landscape - How Aromatic Substituents Dictate Reactivity

The reactivity of a phenacyl sulfonium salt is primarily governed by the electronic nature of the phenacyl moiety. The positively charged sulfur atom acts as a potent electron sink, polarizing the adjacent C-S bond and rendering the entire molecule electrophilic. Substituents on the phenyl ring can either exacerbate or mitigate this effect through inductive and resonance contributions.

Electron-Withdrawing Groups (EWGs): Accelerating Reactions

Substituents such as nitro (-NO₂), cyano (-CN), and carbonyls (-COR) are strong EWGs. When placed on the phenyl ring, particularly at the para position, they significantly enhance the reactivity of the sulfonium salt in two key ways:

  • Increased Electrophilicity of the α-Carbon: EWGs withdraw electron density from the aromatic ring and, by extension, from the α-carbon. This makes the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.

  • Increased Acidity of α-Protons: The same electron-withdrawing effect stabilizes the conjugate base (the sulfur ylide) formed upon deprotonation of the α-carbon. This lowers the pKa of the α-protons, allowing for ylide formation with milder bases.

A Hammett analysis of related systems, such as phenyl phenacyl sulfones, shows a large positive ρ value, indicating that the system is very responsive to substituent changes and that carbanion formation is substantially stabilized by electron-withdrawing groups.[6]

Electron-Donating Groups (EDGs): Attenuating Reactivity

Conversely, EDGs like methoxy (-OCH₃) and alkyl groups (-CH₃) decrease the reactivity of the salt. By pushing electron density into the phenyl ring, they partially counteract the electron-withdrawing effect of the sulfonium group. This leads to:

  • Reduced Electrophilicity of the α-Carbon: The α-carbon is less electron-deficient, slowing the rate of nucleophilic substitution.

  • Decreased Acidity of α-Protons: The corresponding ylide is destabilized relative to the EWG-substituted counterparts, requiring stronger bases for its formation.

The interplay of these electronic effects is crucial. For a rapid nucleophilic substitution, a p-nitro substituted phenacyl sulfonium salt would be an excellent choice. For a reaction requiring controlled ylide formation with a strong, non-nucleophilic base, a p-methoxy substituted salt might be preferred to temper reactivity and prevent undesired side reactions.

Caption: Electronic influence of para-substituents on phenacyl sulfonium salt reactivity.

Table 1: Comparative Reactivity Based on Phenyl Ring Substitution (Note: Data is illustrative and relative. Absolute rates depend on the nucleophile, solvent, and temperature.)

Substituent (para)Electronic EffectRelative Rate of Nucleophilic SubstitutionRelative Acidity of α-ProtonsRecommended For
-NO₂ Strong EWG+++ (Fastest)+++ (Most Acidic)Rapid alkylations, ylide formation with weak bases.
-CN Strong EWG++++Efficient alkylations and ylide chemistry.
-Cl Weak EWG++General purpose, moderate reactivity.
-H NeutralBaselineBaselineStandard benchmark reactions.
-CH₃ Weak EDG--Slower, more controlled reactions.
-OCH₃ Strong EDG-- (Slowest)-- (Least Acidic)Reactions requiring strong bases; minimizing side reactions.

Part 2: The Steric Dimension - Bulk and Positional Effects

While electronic effects often dominate, steric factors provide another layer of control over reactivity. The size and position of substituents can physically impede the approach of a nucleophile or base.

  • Ortho-Substituents: A bulky substituent at the ortho position creates significant steric hindrance around the carbonyl and α-carbon. This can dramatically slow down the rate of nucleophilic attack at the α-carbon, even if the substituent is electronically activating. This effect can be exploited to favor ylide formation over direct substitution when using a sterically hindered base.

  • Substituents on Sulfur: The groups attached to the sulfur atom also play a critical role. Triarylsulfonium salts are generally more stable and less reactive as alkylating agents than their dialkylaryl counterparts.[7] Increasing the steric bulk of the alkyl groups (e.g., changing from dimethyl to diethyl sulfide precursors) can hinder the approach of a nucleophile to the α-carbon. This increased steric demand has been shown to dramatically improve the alkaline stability of sulfonium cations.[7]

The choice of sulfide precursor is a key experimental decision. For simple alkylations, a less hindered salt like dimethylphenacylsulfonium bromide is often used. For applications requiring a more stable salt, or in photoredox catalysis where the leaving group's properties are critical, a more complex or sterically demanding sulfur substituent might be chosen.[3][4]

Part 3: Experimental Guide for Comparative Reactivity Analysis

To empirically compare the reactivity of different substituted phenacyl sulfonium salts, a standardized kinetic assay is indispensable. This protocol describes a method for determining the pseudo-first-order rate constants for the reaction of various sulfonium salts with a common nucleophile using UV-Vis spectrophotometry.

Objective: To quantify the rate of nucleophilic substitution for a series of para-substituted phenacyl sulfonium salts reacting with a sulfur nucleophile (e.g., thiophenol). The reaction is monitored by the disappearance of the phenacyl sulfonium salt chromophore.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

  • Materials & Reagents:

    • Substituted Phenacyl Sulfonium Salts (e.g., p-NO₂, p-Cl, p-H, p-OCH₃)

    • Thiophenol (Nucleophile)

    • Triethylamine (Base, to generate thiophenolate in situ)

    • Methanol (Spectroscopic grade solvent)

    • Volumetric flasks, pipettes, quartz cuvettes

    • Thermostatted UV-Vis Spectrophotometer

  • Preparation of Stock Solutions:

    • Sulfonium Salt Solutions (1.0 mM): Accurately weigh and dissolve each sulfonium salt in methanol to prepare 1.0 mM stock solutions. Causality: A consistent concentration is crucial for comparability.

    • Nucleophile Solution (100 mM): Prepare a 100 mM solution of thiophenol and a 100 mM solution of triethylamine in methanol. Causality: Using a large excess of the nucleophile ensures pseudo-first-order kinetics, simplifying data analysis.

  • Kinetic Run Procedure:

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 °C).

    • In a quartz cuvette, pipette 2.7 mL of methanol.

    • Add 150 µL of the 100 mM thiophenol solution and 150 µL of the 100 mM triethylamine solution. Mix by inversion. This creates a 5.0 mM solution of the thiophenolate nucleophile.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. Determine the λ_max of the sulfonium salt to be tested.

    • Initiate the reaction by rapidly injecting 30 µL of the 1.0 mM sulfonium salt stock solution into the cuvette (final concentration: 0.01 mM). Immediately start recording the absorbance at the predetermined λ_max over time (e.g., every 10 seconds for 10 minutes).

    • Repeat the procedure for each substituted sulfonium salt. Run each experiment in triplicate for statistical validity.

  • Data Analysis:

    • Convert the absorbance (A) vs. time (t) data into a plot of ln(A_t - A_∞) vs. time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of this linear plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • Compare the k_obs values for the different substituted phenacyl sulfonium salts to establish a quantitative ranking of their reactivity.

Sources

Comparative

A Senior Application Scientist's Guide to Product Structure Validation by Spectroscopic Methods

For: Researchers, scientists, and drug development professionals Introduction: The Imperative of Unambiguous Structural Validation In the landscape of pharmaceutical development and manufacturing, the unequivocal confirm...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Unambiguous Structural Validation

In the landscape of pharmaceutical development and manufacturing, the unequivocal confirmation of a product's molecular structure is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. The precise arrangement of atoms within a molecule dictates its biological activity, stability, and potential toxicity. Therefore, robust and orthogonal methods for structural validation are paramount. This guide provides an in-depth comparison of the principal spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR and Raman).

As a Senior Application Scientist, my objective is to move beyond a simple recitation of techniques. This guide is structured to provide a logical framework for selecting the most appropriate methods, understanding the rationale behind experimental choices, and executing protocols that ensure data integrity. We will explore the unique strengths and limitations of each technique, supported by experimental data and detailed methodologies, to empower you to build a comprehensive and self-validating structural elucidation strategy.

The Orthogonal Approach: A Mandate for Confidence

Reliance on a single analytical technique for structural confirmation is a precarious strategy. Each method interrogates a molecule from a different physical perspective, and what one technique might miss, another can reveal. An orthogonal approach, employing multiple, independent analytical techniques, is therefore essential for building a comprehensive and robust body of evidence for a product's structure.[1] This guide is built upon the principle of orthogonality, demonstrating how the synergistic use of NMR, MS, and vibrational spectroscopy provides the highest level of confidence in structural validation.[1]

Decision Framework for Spectroscopic Method Selection

The selection of the most appropriate spectroscopic technique(s) is a critical first step. This decision is driven by the nature of the analyte (e.g., small molecule, biologic), the information required (e.g., connectivity, molecular weight, functional groups), and practical considerations such as sample amount and desired turnaround time. The following decision tree provides a logical workflow for navigating this selection process.

DecisionTree start Start: What is the primary question? detailed_structure Detailed 3D Structure & Connectivity? start->detailed_structure molecular_weight Molecular Weight & Elemental Composition? start->molecular_weight functional_groups Functional Groups & Polymorphism? start->functional_groups nmr Primary Technique: NMR Spectroscopy (1D & 2D) detailed_structure->nmr ms Primary Technique: Mass Spectrometry molecular_weight->ms vibrational Primary Technique: FTIR / Raman Spectroscopy functional_groups->vibrational product_type Small Molecule or Biologic? small_molecule Small Molecule product_type->small_molecule biologic Biologic product_type->biologic orthogonal_nmr_small Orthogonal Confirmation: NMR small_molecule->orthogonal_nmr_small Confirm Connectivity orthogonal_nmr_biologic Orthogonal Method: NMR (for higher-order structure) biologic->orthogonal_nmr_biologic orthogonal_vibrational_biologic Orthogonal Method: FTIR / Raman (for secondary structure) biologic->orthogonal_vibrational_biologic orthogonal_ms Orthogonal Confirmation: High-Resolution MS nmr->orthogonal_ms Confirm MW orthogonal_vibrational Orthogonal Confirmation: FTIR / Raman nmr->orthogonal_vibrational Confirm Functional Groups ms->product_type vibrational->orthogonal_ms Confirm MW vibrational->orthogonal_nmr_small For Small Molecules

Caption: Decision tree for selecting the primary spectroscopic technique.

Comparative Analysis of Key Spectroscopic Techniques

The following table provides a high-level comparison of the key performance characteristics of NMR, MS, and FTIR/Raman spectroscopy. This serves as a quick reference to guide your initial selection process.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Fourier-Transform Infrared (FTIR) & Raman Spectroscopy
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ionized molecules.Measures the absorption (FTIR) or scattering (Raman) of infrared radiation by molecular vibrations.
Information Provided Detailed molecular structure, connectivity, stereochemistry.[2][3][4]Molecular weight, elemental composition, and fragmentation patterns.[5][6]Presence of functional groups, polymorphism, and molecular fingerprint.[7][8]
Typical Sample Amount 5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR.[9]Micrograms to nanograms.Milligrams.
Analysis Time Minutes to hours.Seconds to minutes.Seconds to minutes.
Strengths Unambiguous structural elucidation, non-destructive.[2][3]High sensitivity and specificity, excellent for identifying unknowns and mixtures.[5][6]Fast, simple, non-destructive, and provides information on solid-state properties.[7][8]
Limitations Lower sensitivity compared to MS, requires higher sample concentration.[10]Does not directly provide stereochemical information, can be destructive.Provides limited information on the overall molecular skeleton.

In-Depth Technical Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and versatile technique for determining the precise molecular structure of a compound.[2][3][11] It is a non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2][3]

Causality Behind Experimental Choices:

The choice of NMR experiments is dictated by the need to build a complete picture of the molecule's covalent framework and stereochemistry.

  • 1D NMR (¹H and ¹³C): The initial and most fundamental experiments. ¹H NMR provides information on the number and types of protons, their chemical environment, and neighboring protons through spin-spin coupling. ¹³C NMR reveals the number and types of carbon environments.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining stereochemistry and 3D conformation.[2]

Experimental Protocol: Structural Elucidation of a Small Molecule

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Computational Validation (Optional but Recommended) sample_prep 1. Dissolve 5-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). filter 2. Filter to remove particulates. sample_prep->filter transfer 3. Transfer to a 5 mm NMR tube. filter->transfer one_d 4. Acquire 1D spectra: ¹H and ¹³C{¹H}. two_d 5. Acquire 2D spectra: COSY, HSQC, HMBC, NOESY. one_d->two_d process 6. Process data: Fourier transform, phase, and baseline correction. assign_1d 7. Assign signals in 1D spectra. process->assign_1d assign_2d 8. Use 2D spectra to establish connectivity and stereochemistry. assign_1d->assign_2d structure 9. Propose candidate structure(s). assign_2d->structure dft 10. Perform DFT calculations to predict ¹H and ¹³C chemical shifts for candidate structures. compare 11. Compare experimental and computed shifts to confirm the structure. dft->compare

Caption: Workflow for small molecule structural elucidation by NMR.

Mass Spectrometry (MS): High-Sensitivity Molecular Weight and Formula Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy and sensitivity.[5][6] It is particularly powerful for analyzing complex mixtures and identifying unknown compounds.

Causality Behind Experimental Choices:

The choice of MS technique depends on the nature of the analyte and the desired information.

  • Ionization Technique:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and large molecules, including proteins and peptides. It is readily coupled with liquid chromatography (LC).[5]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for large biomolecules and polymers.[6]

  • Mass Analyzer: High-resolution mass analyzers (e.g., Orbitrap, FT-ICR) are essential for accurate mass measurements, which are used to determine the elemental composition.

  • Tandem MS (MS/MS): Involves fragmenting a selected ion to obtain structural information. This is crucial for peptide sequencing in proteomics and for elucidating the structure of small molecules.[7]

Experimental Protocol: Protein Identification by LC-MS/MS

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis extract 1. Extract proteins from the biological sample. digest 2. Digest proteins into peptides using trypsin. extract->digest cleanup 3. Desalt and concentrate the peptide mixture. digest->cleanup separate 4. Separate peptides by reverse-phase HPLC. ionize 5. Ionize eluting peptides using ESI. separate->ionize ms1 6. Acquire MS1 scan to determine precursor ion m/z. ionize->ms1 ms2 7. Select precursor ions and acquire MS/MS spectra for fragmentation. ms1->ms2 search 8. Search MS/MS spectra against a protein sequence database. identify 9. Identify peptides and infer protein identity. search->identify validate 10. Statistically validate protein identifications. identify->validate

Caption: Workflow for protein identification by LC-MS/MS.

Vibrational Spectroscopy (FTIR and Raman): Probing Functional Groups and Solid-State Properties

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[8] They are rapid, non-destructive, and particularly useful for identifying functional groups, studying polymorphism, and analyzing the composition of solid dosage forms.[7][12]

Causality Behind Experimental Choices:

The choice between FTIR and Raman depends on the sample and the specific information needed.

  • FTIR: Highly sensitive to polar bonds (e.g., C=O, O-H, N-H) and is excellent for identifying organic functional groups.

  • Raman: More sensitive to non-polar, symmetric bonds and is well-suited for studying carbon backbones and analyzing aqueous samples, as water has a weak Raman signal.[8]

Experimental Protocol: FTIR Analysis of a Solid Dosage Form (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind_sample 1. Grind 1-2 mg of the solid sample to a fine powder. mix_kbr 2. Mix the sample with ~100 mg of dry KBr powder. grind_sample->mix_kbr grind_mixture 3. Thoroughly grind the mixture. mix_kbr->grind_mixture press 4. Press the mixture into a transparent pellet using a hydraulic press. grind_mixture->press background 5. Acquire a background spectrum of the empty sample compartment. sample_spectrum 6. Place the KBr pellet in the sample holder and acquire the sample spectrum. background->sample_spectrum process 7. Process the spectrum (e.g., baseline correction). assign 8. Identify characteristic absorption bands corresponding to functional groups. process->assign compare 9. Compare the spectrum to a reference spectrum for confirmation. assign->compare

Caption: Workflow for FTIR analysis using the KBr pellet method.

Regulatory Considerations and Method Validation

For products intended for human use, structural validation must be performed in accordance with Good Manufacturing Practices (GMP).[13][14] Analytical methods used for this purpose must be validated to ensure they are accurate, precise, specific, and robust.[13][15] For biologics, the International Council for Harmonisation (ICH) Q6B guideline provides a framework for the characterization and specification of these complex molecules, outlining the necessary structural information to be provided in regulatory submissions.[16][17][18][19]

Conclusion: A Synergistic Approach to Structural Certainty

The validation of a product's structure is a multifaceted endeavor that requires a thoughtful and strategic application of spectroscopic techniques. No single method can provide all the necessary information. By embracing an orthogonal approach that leverages the unique strengths of NMR, Mass Spectrometry, and Vibrational Spectroscopy, researchers and drug development professionals can build a comprehensive and irrefutable body of evidence for a molecule's structure. This not only satisfies regulatory requirements but also ensures the development of safe and effective medicines. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for designing and executing robust structural validation studies.

References

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  • Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

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  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024). LinkedIn. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthetic Applications of Phenacyl Sulfonium Salts

Introduction: The Rise of a Versatile Reagent In the landscape of modern organic synthesis, the pursuit of stable, selective, and efficient reagents is perpetual. Phenacyl sulfonium salts have carved out a significant ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Versatile Reagent

In the landscape of modern organic synthesis, the pursuit of stable, selective, and efficient reagents is perpetual. Phenacyl sulfonium salts have carved out a significant niche, evolving from classical reagents into versatile intermediates for a host of complex molecular transformations. These compounds, characterized by a sulfonium cation directly attached to a methylene group, which is in turn bonded to a benzoyl group, offer a unique combination of stability and reactivity. They are typically crystalline, bench-stable solids, which facilitates their handling, storage, and purification—a notable advantage over many sensitive or hazardous reagents.[1][2]

The synthetic utility of phenacyl sulfonium salts stems primarily from two distinct, yet complementary, modes of reactivity. The first and most established is their role as precursors to stabilized sulfur ylides. The protons on the α-carbon are acidic due to the adjacent electron-withdrawing carbonyl and sulfonium groups, allowing for facile deprotonation with a mild base.[3] The resulting ylide is a powerful nucleophile for reactions such as epoxidations and cyclopropanations. The second, more contemporary, mode of reactivity involves their participation in photoredox catalysis. Under visible light irradiation, the carbon-sulfur bond can undergo homolytic cleavage to generate a phenacyl radical, opening a gateway to a variety of radical-mediated bond formations.[4][5]

This guide provides an in-depth exploration of these applications, objectively comparing the performance of phenacyl sulfonium salts with alternative synthetic strategies and providing the experimental context required for researchers, scientists, and drug development professionals to make informed decisions in their synthetic planning.

Part 1: The Workhorse of Ylide Chemistry

The classical application of phenacyl sulfonium salts is their conversion into stabilized sulfur ylides for nucleophilic attack. This pathway is foundational to several key synthetic transformations.

The Corey-Chaykovsky Epoxidation

One of the most prominent applications of sulfur ylides is the Corey-Chaykovsky reaction, which provides a powerful method for the synthesis of epoxides from aldehydes and ketones.[6] The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then undergoes intramolecular ring closure to yield the epoxide.

Mechanism of Epoxidation: The choice of base is critical and depends on the acidity of the α-proton of the sulfonium salt. For phenacyl sulfonium salts, the stabilized ylide can often be generated with common bases like potassium carbonate or sodium hydride.[3] The reaction is known for its high regioselectivity, exclusively attacking carbonyl groups even in the presence of α,β-unsaturated systems, a key difference from the Wittig reaction.[7]

epoxidation_mechanism cluster_start Ylide Formation cluster_reaction Epoxidation Salt Phenacyl Sulfonium Salt Ylide Stabilized Sulfur Ylide Salt->Ylide Deprotonation Base Base Carbonyl Aldehyde/Ketone Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Epoxide Epoxide Product Betaine->Epoxide Ring Closure Sulfide Sulfide Byproduct Betaine->Sulfide

Caption: General mechanism for the Corey-Chaykovsky epoxidation.

Comparative Analysis:

MethodReagentTypical SubstratesSelectivityAdvantagesDisadvantages
Corey-Chaykovsky Phenacyl Sulfonium Salt / BaseAldehydes, KetonesHigh regioselectivity for carbonyls over alkenes. Often gives trans-epoxides from aldehydes.[6]Stable, easy-to-handle salt precursor. Mild reaction conditions. High functional group tolerance.Stoichiometric use of sulfide. Can be difficult to make catalytic and asymmetric.
Prilezhaev Reaction m-CPBA, other peroxy acidsAlkenes, electron-rich systemsElectrophilic attack on C=C bonds.Readily available and inexpensive reagents. Simple procedure.Potentially explosive peroxides. Over-oxidation can occur. Poor selectivity for electron-deficient alkenes.
Shi Epoxidation Fructose-derived ketone / Oxone®Alkenes (electron-deficient and -rich)Catalytic and highly enantioselective for a broad range of alkenes.Metal-free. Environmentally benign oxidant. Access to chiral epoxides.Requires careful pH control. Catalyst can be sensitive.
Jacobsen-Katsuki Epoxidation Chiral (salen)Mn complex / NaOClcis-AlkenesHighly enantioselective for cis-alkenes.Catalytic in metal. Predictable stereochemistry.Limited to cis-alkenes. Oxidant can be harsh.
Asymmetric Cyclopropanation

Sulfur ylides derived from phenacyl sulfonium salts are also excellent reagents for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters, ketones, and nitriles.[6] This reaction provides a direct route to highly functionalized cyclopropane rings.

The development of chiral, non-racemic sulfides has enabled highly diastereoselective and enantioselective cyclopropanation reactions. For instance, camphor-derived chiral sulfonium salts have been used to synthesize vinylcyclopropanes with excellent stereocontrol.[6]

Comparative Analysis:

MethodReagentTypical SubstratesSelectivityAdvantagesDisadvantages
Sulfur Ylide Phenacyl Sulfonium Salt / Baseα,β-Unsaturated esters, ketones, nitrilesOften high diastereoselectivity for trans-cyclopropanes.[8] Enantioselectivity achievable with chiral sulfides.[6]Stable precursors. Avoids hazardous diazo compounds. Good functional group tolerance.Often requires stoichiometric amounts of the sulfide.
Simmons-Smith CH₂I₂ / Zn-Cu coupleAlkenesSyn-addition to the double bond. Stereospecific.Excellent for unfunctionalized alkenes. Directed by hydroxyl groups.Reagent is sensitive to air and moisture. Can be substrate-limited.
Diazo Compounds Ethyl diazoacetate / Metal catalyst (Rh, Cu)AlkenesStereoselectivity depends heavily on the catalyst.Highly versatile and broad substrate scope. Catalytic.Diazo compounds are toxic and potentially explosive, requiring careful handling.
Annulation Reactions for Heterocycle Synthesis

Beyond simple additions, phenacyl sulfonium salts can participate in more complex cascade reactions. A notable example is the base-induced formal [3+2] annulation with alkenyl or propargyl sulfonium salts to synthesize substituted furans.[9] This "ylide dance" involves a sequence of ylide generation, Michael addition, and subsequent intramolecular cyclization, showcasing the versatility of these reagents in building complex heterocyclic scaffolds.

Part 2: A Modern Twist with Photoredox Catalysis

The advent of visible-light photoredox catalysis has unlocked new reactivity modes for phenacyl sulfonium salts, positioning them as valuable precursors for phenacyl radicals.[4] This approach circumvents the need for strong bases and opens up reaction pathways distinct from classical ylide chemistry.

Generation and Reactivity of Phenacyl Radicals

Upon irradiation with visible light in the presence of a suitable photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes), phenacyl sulfonium salts can be reduced via a single-electron transfer (SET) process.[4] The resulting radical anion is unstable and undergoes rapid homolytic cleavage of the C–S bond to generate a phenacyl radical and a dialkyl sulfide.

photoredox_cycle cluster_regen Catalyst Regeneration PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) Radical_Anion Radical Anion PC_star->Radical_Anion SET PC_ox Oxidized PC+ Salt Phenacyl Sulfonium Salt Phenacyl_Radical Phenacyl Radical Radical_Anion->Phenacyl_Radical C-S Cleavage Sulfide Sulfide Radical_Anion->Sulfide Product Functionalized Product Phenacyl_Radical->Product Reaction PC_ox->PC SET Substrate Radical Acceptor Reductant Reductant Reductant_ox Oxidized Reductant Reductant->Reductant_ox

Caption: Photocatalytic generation of a phenacyl radical from a sulfonium salt.

This phenacyl radical is a versatile intermediate that can engage in a variety of transformations, including:

  • Hydrogen Atom Transfer (HAT): In the presence of a suitable hydrogen donor, the radical can be reduced to form acetophenone derivatives.[4]

  • Addition to Alkenes: The radical can add to activated alkenes in Giese-type reactions.

  • Multicomponent Reactions: Phenacyl radicals can be trapped in multicomponent reactions to build complex molecular architectures in a single step. For example, a visible-light-induced reaction between α-carbonyl sulfur ylides (generated in situ from the salts), 2-vinylanilines, and sulfonyl chlorides affords sulfonated indolines.[4]

Comparative Analysis:

Generating acyl radicals is a significant challenge in synthesis. Phenacyl sulfonium salts offer a mild and efficient entry into this chemistry compared to traditional methods.

MethodRadical PrecursorConditionsAdvantagesDisadvantages
Photoredox Phenacyl Sulfonium Salt Visible light, photocatalyst, room temp.Exceptionally mild conditions. Stable, solid precursor. High functional group tolerance. Avoids toxic reagents.[4]Requires photocatalyst setup. Substrate scope is still being explored.
Reductive Acyl Halide / SelenideRadical initiator (AIBN), Bu₃SnHWell-established method.Use of toxic and difficult-to-remove tin hydrides. Precursors can be moisture-sensitive.
Oxidative AldehydeOxidant (e.g., Mn(OAc)₃), heatDirect use of readily available aldehydes.Often requires high temperatures. Can suffer from over-oxidation.

Part 3: Experimental Protocols and Data

To provide a practical context, this section details a representative experimental procedure and presents comparative data for a key transformation.

Protocol: Asymmetric Epoxidation of Chalcone

This protocol is adapted from methodologies developed for the asymmetric epoxidation of α,β-unsaturated ketones using a chiral sulfonium ylide generated in situ.[6]

Workflow Diagram:

experimental_workflow Start Combine Chiral Sulfonium Salt and Chalcone in Solvent Cool Cool Reaction Mixture to 0°C Start->Cool AddBase Add Base (e.g., K₂CO₃) portion-wise Cool->AddBase Stir Stir at Room Temperature (Monitor by TLC) AddBase->Stir Quench Quench with H₂O and Extract with Organic Solvent Stir->Quench Purify Dry, Concentrate, and Purify by Column Chromatography Quench->Purify Product Obtain Enantioenriched Epoxide Purify->Product

Caption: Workflow for a typical asymmetric epoxidation experiment.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral phenacyl sulfonium salt (1.1 equivalents) and the chalcone substrate (1.0 equivalent).

  • Solvation: Add anhydrous solvent (e.g., CH₂Cl₂ or THF) via syringe and stir the mixture to dissolve the solids.

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Base Addition: Add the base (e.g., solid K₂CO₃ or a solution of t-BuOK, 1.2 equivalents) slowly or portion-wise over 10-15 minutes. The choice of base is critical; weaker bases like K₂CO₃ can favor tandem Michael-addition/epoxidation sequences, while stronger, non-nucleophilic bases are used for direct epoxidation.[6]

  • Reaction: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data: Scope of Asymmetric Cyclopropanation

The following data, adapted from the literature, illustrates the effectiveness of a camphor-derived chiral sulfonium salt in the asymmetric cyclopropanation of various Michael acceptors.[6]

EntryMichael AcceptorProductYield (%)dree (%)
1Ethyl cinnamate85>99:196
2tert-Butyl acrylate91>99:194
32-Cyclohexen-1-one78>99:192
4Acrylonitrile88>99:195

Note: Structures are representative. dr = diastereomeric ratio, ee = enantiomeric excess.

Conclusion and Future Outlook

Phenacyl sulfonium salts are remarkably versatile and reliable reagents in the synthetic chemist's toolbox. Their dual reactivity as stable precursors for both nucleophilic ylides and electrophilic radicals makes them suitable for a wide array of transformations, from classic epoxidations and cyclopropanations to modern, light-driven multicomponent reactions. Their primary advantages—bench stability, ease of handling, and high selectivity—often make them superior alternatives to hazardous reagents like diazo compounds or peroxides.[2][10]

The future of phenacyl sulfonium salt chemistry will likely focus on expanding their applications in photoredox catalysis, developing more efficient and recyclable chiral sulfide catalysts for asymmetric synthesis, and integrating their unique reactivity into automated synthesis platforms for rapid drug discovery and development. As the field continues to evolve, these powerful intermediates are poised to play an even greater role in the construction of complex, high-value molecules.

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  • Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. ResearchGate. [Link]

  • Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions. PubMed. [Link]

  • Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides. PubMed Central (PMC). [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl Phenacyl Sulfonium Bromide

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed protocol for the proper disposal of Dimethyl Phenacyl Sulfonium Bromide, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the official Safety Data Sheet (SDS) for the compound.

Hazard Assessment: Understanding the "Why"

Dimethyl Phenacyl Sulfonium Bromide and its structural analogs, such as other sulfonium salts and phenacyl bromides, present several potential hazards that dictate its handling and disposal procedures. While a specific SDS for this exact compound was not found, data from related chemicals provide a strong basis for a cautious approach.

  • Irritation: Analogs like trimethylsulfonium bromide and phenacyl bromide are known to cause skin and serious eye irritation[1][2][3][4].

  • Respiratory Effects: These related compounds may also cause respiratory irritation upon inhalation of dust or fumes[1][2][3][4].

  • Corrosivity: Some related phenacyl bromide compounds are classified as corrosive, capable of causing severe skin burns and eye damage[5].

  • Incompatibilities: This class of chemicals is generally incompatible with strong oxidizing agents[5][6]. Contact with incompatible materials must be avoided to prevent dangerous reactions[7].

Given these potential hazards, all waste containing Dimethyl Phenacyl Sulfonium Bromide must be treated as hazardous chemical waste[8][9]. Under no circumstances should it be disposed of down the drain or in regular trash[10][11].

Core Disposal Principles

Effective chemical waste management is built on a foundation of consistent and clear principles. These practices are essential for maintaining a safe laboratory environment.

  • Segregation is Key: Never mix incompatible waste streams.[8][12] Waste containing Dimethyl Phenacyl Sulfonium Bromide should be kept separate from other chemical waste types, particularly strong oxidizing agents.

  • Container Integrity: All hazardous waste must be stored in containers that are in good condition, leak-proof, and made of a material compatible with the chemical.[7][9] Often, the original manufacturer's container is a suitable choice for waste accumulation.[9]

  • Labeling: Every waste container must be clearly and accurately labeled.[7][13] The label must include the full chemical name—"Dimethyl Phenacyl Sulfonium Bromide"—and appropriate hazard warnings.[13][14]

  • Closed Container Policy: Waste containers must remain tightly sealed at all times, except when actively adding waste.[10][12] This prevents the release of vapors and protects against spills.

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal.[11][14] They provide the final procedures for pickup and disposal in compliance with all local, state, and federal regulations.[7][10]

Step-by-Step Disposal Protocol

This protocol is divided into three phases, from initial waste generation to final removal from the laboratory.

Phase 1: Immediate Handling and Segregation

This phase occurs at the point of waste generation (e.g., at the lab bench or inside a fume hood).

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][5]

  • Identify Waste Type: Determine the physical state of the waste.

    • Solid Waste: Collect any contaminated solids (e.g., weighing paper, contaminated pipette tips, residual powder) in a designated, leak-proof container labeled for solid Dimethyl Phenacyl Sulfonium Bromide waste.[14]

    • Liquid Waste: Collect all unused or waste solutions in a separate, compatible, and clearly labeled hazardous waste container.[14]

  • Initial Labeling: Immediately affix a hazardous waste label to the container, filling in the chemical name and any other required information.[7]

Phase 2: Waste Accumulation and Container Management

This phase covers the storage of the waste container within the laboratory until it is ready for pickup.

  • Designate a Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[10][13] This area should be under the control of the laboratory personnel, away from heat sources, and ideally within secondary containment (e.g., a spill tray) to contain any potential leaks.[7][11]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible chemicals, especially strong oxidizers.[12]

  • Maintain the Label: As waste is added, keep the label updated if required by your institution's policies. Ensure the label remains legible.

  • Keep Container Closed: Securely close the container lid after each addition of waste.[10]

  • Do Not Overfill: Leave adequate headspace in liquid waste containers (typically 10-15%) to allow for expansion.[8]

Phase 3: Arranging for Final Disposal

This is the final step for removing the waste from your laboratory.

  • Request Pickup: Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS department.[10][11] Follow their specific procedures for requesting a waste pickup, which may involve an online system like Chematix.[12]

  • Finalize Documentation: Ensure all required paperwork or online forms are completed accurately. The disposal of hazardous waste must be tracked from its point of generation to its final disposition.[13]

  • Disposal of Empty Containers:

    • Thoroughly empty the original chemical container.[11]

    • For containers of acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[11] For other chemicals, the first rinse must be collected and disposed of as hazardous waste.[11]

    • After appropriate rinsing, deface the chemical label and remove the cap before disposing of the container as regular trash or according to your EHS guidelines.[9][14]

Spill and Emergency Procedures

Immediate and correct action is crucial in the event of a spill.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.[14]

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency EHS number.

  • Cleanup (for minor spills):

    • Ensure the area is well-ventilated, using a chemical fume hood if possible.[14]

    • Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[14]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, leak-proof hazardous waste container.[14]

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[14]

    • All materials used for spill cleanup must be disposed of as hazardous waste.[9]

Data Summary: Disposal Profile

ParameterGuidelineSource(s)
Hazard Classification Irritant (Skin, Eyes, Respiratory). Potentially Corrosive. Treat as Hazardous Waste.[1][3][4][5][9]
Required PPE Nitrile Gloves, Safety Goggles/Face Shield, Lab Coat.[1][5]
Incompatible Materials Strong Oxidizing Agents.[5][6]
Primary Disposal Route Collection by certified hazardous waste disposal company via institutional EHS.[1][7][13]
Prohibited Disposal Do NOT dispose of in sinks or regular trash. Do NOT evaporate.[9][10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from Dimethyl Phenacyl Sulfonium Bromide.

G Workflow for Dimethyl Phenacyl Sulfonium Bromide Waste start Waste Generated is_solid Is waste solid? (e.g., powder, contaminated labware) start->is_solid is_liquid Is waste liquid? (e.g., unused solution) is_solid->is_liquid No solid_waste Collect in container labeled: 'Solid Hazardous Waste: Dimethyl Phenacyl Sulfonium Bromide' is_solid->solid_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Collect in container labeled: 'Liquid Hazardous Waste: Dimethyl Phenacyl Sulfonium Bromide' is_liquid->liquid_waste Yes rinse Triple rinse container. Collect first rinse as liquid hazardous waste. is_container->rinse Yes store Store sealed container in designated Satellite Accumulation Area (SAA) away from incompatibles. solid_waste->store liquid_waste->store deface Deface label, remove cap, dispose of container as non-hazardous trash. rinse->deface pickup Arrange for EHS pickup when container is full. store->pickup

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology (ASCP).
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • Safety Data Sheet: Trimethylsulfonium bromide. (2025). Thermo Fisher Scientific.
  • Material Safety Data Sheet: Phenethyl Bromide. (2006). Spectrum Chemical.
  • Safety Data Sheet: Phenacyl bromide. (2024). CymitQuimica.
  • Safety Data Sheet: Trimethylsulfonium bromide. (2025). Fisher Scientific.
  • Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safety Data Sheet: Phenacyl bromide. (2024). Carl Roth.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Safety Data Sheet: 4-methoxyphenacyl bromide. (2018). S D Fine-Chem Limited.
  • Material Safety Data Sheet: Diphenylamine Sulfonic Acid Sodium Salt. (n.d.). Fisher Scientific.
  • Chemical Waste Guidelines. (2024). University of Minnesota Health, Safety & Risk Management.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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